molecular formula C22H22N2O6 B061321 Darusentan, (+/-)- CAS No. 178306-46-2

Darusentan, (+/-)-

Cat. No.: B061321
CAS No.: 178306-46-2
M. Wt: 410.4 g/mol
InChI Key: FEJVSJIALLTFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Darusentan, (+/-)- is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor. This racemic compound exhibits high affinity for the ETA receptor, effectively blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor peptide. By selectively inhibiting ETA receptor-mediated signaling, Darusentan attenuates ET-1-induced vasoconstriction and the associated proliferative and fibrotic pathways in vascular smooth muscle cells. Its primary research value lies in the investigation of the endothelin system's role in cardiovascular physiology and pathology. Researchers utilize Darusentan, (+/-)- to study a wide range of conditions, including hypertension, pulmonary arterial hypertension, chronic heart failure, and atherosclerosis. It serves as a critical pharmacological tool for dissecting the distinct contributions of ETA versus ETB receptors in in vitro and in vivo models, providing insights for the development of novel therapeutic strategies targeting the endothelin pathway. This product is supplied as a high-purity compound to ensure reproducible and reliable results in your scientific studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178306-46-2

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)

InChI Key

FEJVSJIALLTFRP-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Origin of Product

United States

Foundational & Exploratory

Darusentan's Mechanism of Action on ETA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan is a highly selective endothelin-A (ETA) receptor antagonist that has been investigated for its therapeutic potential in cardiovascular diseases, particularly resistant hypertension.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of Darusentan, focusing on its interaction with the ETA receptor. We will delve into its binding affinity and selectivity, the downstream signaling pathways it modulates, and the key experimental methodologies used to characterize its pharmacological profile. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction to the Endothelin System and Darusentan

The endothelin (ET) system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its physiological effects through two G protein-coupled receptor subtypes: ETA and ETB.[4] ETA receptors are predominantly located on vascular smooth muscle cells (VSMCs), where their activation by ET-1 triggers a signaling cascade leading to sustained vasoconstriction and cell proliferation.[2][4][5] In contrast, ETB receptors, found on both endothelial and vascular smooth muscle cells, have a more complex role, mediating both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction.[4]

Darusentan ([S]-2-[4,6-dimethoxy-pyrimidine-2-yloxy]-3-methoxy-3,3-diphenyl-propanoic acid) is a propanoic acid-based, orally active endothelin receptor antagonist (ERA). It is characterized by its high selectivity for the ETA receptor, which allows for the specific blockade of ETA-mediated vasoconstriction while potentially sparing the vasodilatory and clearance functions of the ETB receptor.[1] The (S)-enantiomer of Darusentan is the active form, with the (R)-enantiomer showing no significant binding activity.[1][5]

Quantitative Analysis of Receptor Binding and Selectivity

Darusentan's pharmacological profile is distinguished by its high-affinity binding to the ETA receptor and its significant selectivity over the ETB receptor. This has been quantified in numerous preclinical studies, primarily through competitive radioligand binding assays. The key parameters, inhibition constant (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

Receptor Subtype Ligand Preparation Ki (nmol/L) Selectivity (ETA/ETB) Reference
Human ETADarusentanRecombinant1.4~100-131-fold[1][6]
Human ETBDarusentanRecombinant184-[1][6]
Rat ETA(S)-DarusentanRat Aortic Vascular Smooth Muscle Cell Membranes13>95% ETA subtype[1][5]

Molecular Mechanism of Action: Downstream Signaling Pathways

As a competitive antagonist, Darusentan binds to the ETA receptor, thereby preventing the binding of the endogenous ligand, ET-1.[1] This blockade directly inhibits the initiation of the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.

The ETA receptor is coupled to the Gq/11 family of G proteins.[4][7] Upon activation by ET-1, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][7]

  • Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][7]

  • Diacylglycerol (DAG): DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4]

The subsequent increase in intracellular Ca2+ concentration is a critical event that activates the contractile machinery in vascular smooth muscle cells, leading to vasoconstriction.[8] Darusentan's antagonism of the ETA receptor effectively halts this entire sequence of events.[5][8]

Signaling Pathway Diagram

Darusentan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_receptor ETA Receptor ET-1->ETA_receptor Binds & Activates Darusentan Darusentan Darusentan->ETA_receptor Binds & Blocks Gq Gq Protein ETA_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ release SR->Ca Contraction Vasoconstriction & Cell Proliferation Ca->Contraction PKC->Contraction Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubate Membranes, Radioligand & Darusentan Membrane_Prep->Incubation Radioligand Radiolabeled ET-1 Radioligand->Incubation Darusentan_Dilutions Darusentan Serial Dilutions Darusentan_Dilutions->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Gamma Counting Washing->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Curve Plot Competition Curve Calc_Specific_Binding->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki Determine_IC50->Calc_Ki

References

Stereoselective Antagonism of the Endothelin-A Receptor by Darusentan Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomeric bioactivity of Darusentan, a potent and selective endothelin type A (ETA) receptor antagonist. The document focuses on the differential pharmacological effects of the (+)- and (-)-enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Findings: Stereospecificity of Darusentan Activity

Darusentan's pharmacological activity is exclusively attributed to its (S)-enantiomer.[1][2] The (R)-enantiomer of Darusentan shows no significant biological activity, failing to compete for endothelin-1 (B181129) (ET-1) binding to the ETA receptor or influence ET-1-induced vasoconstriction.[2][3] This stereoselectivity is a critical aspect of its mechanism of action and therapeutic profile.

Quantitative Analysis of Receptor Binding and Functional Activity

The binding affinity and functional potency of the Darusentan stereoisomers have been quantified in several key studies. The data consistently demonstrates the high affinity and selectivity of the (S)-enantiomer for the ETA receptor, while the (R)-enantiomer is inactive.

StereoisomerReceptor SubtypePreparationK_i_ (nmol/L)Selectivity (ETA/ETB)Reference
(S)-Darusentan Human ETARecombinant1.4~131-fold[4][5]
(S)-Darusentan Human ETBRecombinant184~131-fold[4][5]
(S)-Darusentan Rat ETARat Aortic Vascular Smooth Muscle Cell Membranes13>95% ETA subtype[2][3][4]
(R)-Darusentan Rat ETARat Aortic Vascular Smooth Muscle Cell MembranesNo binding activityNot Applicable[2][3]

Table 1: Binding Affinity of Darusentan Stereoisomers for Endothelin Receptors. K_i is the inhibition constant, a measure of binding affinity; a lower value indicates higher affinity._

StereoisomerAssayTissuepA_2_Reference
(S)-Darusentan Endothelin-induced vascular contractilityIsolated endothelium-denuded rat aortic rings8.1 ± 0.14[2][3]
(R)-Darusentan Endothelin-induced vascular contractilityIsolated endothelium-denuded rat aortic ringsNo effect[2][3]

Table 2: Functional Antagonist Activity of Darusentan Stereoisomers. The pA_2 value is a measure of the potency of a competitive antagonist._

Signaling Pathway of ETA Receptor Antagonism by (S)-Darusentan

(S)-Darusentan exerts its therapeutic effect by competitively inhibiting the binding of the potent vasoconstrictor endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells.[1] This blockade disrupts the downstream signaling cascade that leads to vasoconstriction. Specifically, (S)-Darusentan prevents the ET-1-induced increases in inositol (B14025) phosphate (B84403) and intracellular calcium (Ca2+) signaling, which are crucial for smooth muscle contraction.[2][3]

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds & Activates S-Darusentan (S)-Darusentan S-Darusentan->ETA_Receptor Blocks Gq Gq Protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Forms DAG Diacylglycerol (DAG) PIP2->DAG Forms Ca2_release Ca²⁺ Release from SR IP3->Ca2_release Stimulates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to

Caption: ETA Receptor Signaling and (S)-Darusentan Inhibition.

Experimental Protocols

The characterization of Darusentan's stereoisomers relies on specific in vitro assays to determine binding affinity and functional antagonism.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of the Darusentan stereoisomers by measuring their ability to displace a radiolabeled ligand from the ETA receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO-K1 or HEK293 cells expressing human ETA receptor) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]ET-1) Radioligand->Incubation Test_Compound Test Compound ((+)- or (-)-Darusentan) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., Scintillation Counting) Separation->Quantification Competition_Curve Generation of Competition Curve Quantification->Competition_Curve IC50_Determination Determination of IC₅₀ Competition_Curve->IC50_Determination Ki_Calculation Calculation of K_i (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Radioligand Competition Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).[1]

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]ET-1) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound ((+)- or (-)-Darusentan).

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The IC₅₀ is then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Functional Vascular Contractility Assay

This ex vivo assay measures the ability of the Darusentan stereoisomers to inhibit the vasoconstriction induced by ET-1 in isolated blood vessels.

Methodology:

  • Tissue Preparation: Aortic rings are isolated from male Sprague-Dawley rats and prepared for functional experiments.[2] The endothelium is typically removed.

  • Contraction Induction: The aortic rings are exposed to increasing concentrations of ET-1 to induce concentration-dependent contraction, which is measured as force generation.[2]

  • Antagonist Treatment: The experiment is repeated in the presence of fixed concentrations of (S)-Darusentan or (R)-Darusentan to assess their ability to inhibit the ET-1-induced contraction.

  • Data Analysis: The results are used to determine the pA₂, a measure of the antagonist's potency.

Conclusion

The biological activity of Darusentan is highly stereospecific, with the (S)-enantiomer being the active component responsible for its potent and selective ETA receptor antagonism. The (R)-enantiomer is devoid of significant pharmacological activity at the ETA receptor. This stereoselectivity underscores the importance of chiral purity in the development and clinical application of Darusentan for conditions such as resistant hypertension. The methodologies outlined in this guide provide a framework for the continued investigation of ETA receptor antagonists and their stereoisomeric properties.

References

Darusentan's Binding Affinity for Endothelin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of darusentan's binding affinity for endothelin (ET) receptors, focusing on the core principles, experimental validation, and the underlying signaling mechanisms. Darusentan (B1669833) is a highly selective endothelin-A (ETA) receptor antagonist, a property that dictates its pharmacological profile and therapeutic potential.[1][2] This document delves into the quantitative binding data, the detailed experimental protocols used to derive this data, and the intricate signaling pathways modulated by this interaction.

Quantitative Analysis of Darusentan's Binding Affinity

Darusentan exhibits a strong and selective binding affinity for the human ETA receptor over the ETB receptor. This selectivity is a critical attribute, as it allows for the specific inhibition of ETA-mediated physiological responses, such as vasoconstriction, while potentially sparing the functions of the ETB receptor.[1][2] The binding affinities, typically determined through competitive radioligand binding assays, are expressed as the inhibition constant (Ki).[2] A lower Ki value signifies a higher binding affinity.

The (S)-enantiomer of darusentan is the pharmacologically active form, demonstrating potent binding to the ETA receptor, whereas the (R)-enantiomer shows no significant binding activity.[2]

Table 1: Binding Affinity (Ki) of Darusentan for Human and Rat Endothelin Receptors

Receptor SubtypeLigandPreparationKi (nmol/L)Selectivity (ETA/ETB)Reference
Human ETADarusentanRecombinant1.4~131-fold[1][2]
Human ETBDarusentanRecombinant184-[1][2]
Rat ETA(S)-DarusentanRat Aortic Vascular Smooth Muscle Cell Membranes13>95% ETA subtype[2]

Experimental Protocols for Determining Binding Affinity

The characterization of darusentan's binding affinity relies on robust in vitro assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[2][3]

Objective: To determine the inhibition constant (Ki) of darusentan for ETA and ETB receptors.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing recombinant human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).[4]

  • Radioligand: [125I]-Endothelin-1 ([125I]-ET-1), a high-affinity radiolabeled ligand for endothelin receptors.[5]

  • Test Compound: Darusentan, serially diluted to a range of concentrations.

  • Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors to prevent protein degradation.[5]

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: To separate bound from free radioligand.[5]

  • Scintillation Counter: To measure the radioactivity retained on the filters.[5]

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of darusentan. The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[5]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.[5]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

  • Radioactivity Measurement: The radioactivity retained on each filter is quantified using a scintillation counter.[5]

  • Data Analysis:

    • Specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1 and is subtracted from the total binding to yield specific binding.[5]

    • IC50 Determination: The percentage of specific binding is plotted against the logarithm of the darusentan concentration to generate a competition curve. The IC50 value, which is the concentration of darusentan that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis.[5]

    • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with ET Receptors) Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand [125I]-ET-1 Radioligand->Incubation Darusentan Darusentan (Varying Concentrations) Darusentan->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counter) Washing->Counting IC50 Determine IC50 (Non-linear Regression) Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Radioligand Competition Binding Assay Workflow
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, inositol phosphate.[6] It provides a measure of the functional antagonism of darusentan at the ETA receptor.[6]

Objective: To assess the functional inhibitory potency of darusentan on ET-1-induced ETA receptor activation.

Materials:

  • Cultured Cells: Cells expressing the ETA receptor, such as rat aortic vascular smooth muscle cells (RAVSMs) or engineered cell lines.[6]

  • Radiolabel: [3H]-myo-inositol, for metabolic labeling of inositol lipids.[6]

  • Agonist: Endothelin-1 (B181129) (ET-1).[6]

  • Test Compound: Darusentan, at various concentrations.[6]

  • Lithium Chloride (LiCl): To inhibit inositol monophosphatase, allowing for the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[6][7]

  • Anion-Exchange Resin: (e.g., Dowex) to separate the inositol phosphates.[6]

  • Scintillation Fluid and Counter. [6]

Procedure:

  • Cell Labeling: Cultured cells are incubated with [3H]-myo-inositol for a sufficient period (e.g., 24-48 hours) to allow for its incorporation into the cellular phosphoinositide pool.

  • Pre-incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of darusentan in a buffer containing LiCl.[6][7]

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of ET-1 (typically an EC80 concentration to elicit a robust response) for a defined period to induce the production of inositol phosphates.[7]

  • Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Separation and Quantification: The total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography. The amount of radioactivity in the inositol phosphate fraction is quantified by scintillation counting.

  • Data Analysis: The inhibitory effect of darusentan is determined by plotting the amount of [3H]-inositol phosphate accumulation against the concentration of darusentan. An IC50 value is calculated, representing the concentration of darusentan that inhibits 50% of the ET-1-induced inositol phosphate production.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cells ETA Receptor-Expressing Cells Labeling Label with [3H]-myo-inositol Cells->Labeling Preincubation Pre-incubate with Darusentan and LiCl Labeling->Preincubation Stimulation Stimulate with ET-1 Preincubation->Stimulation Extraction Extract Inositol Phosphates Stimulation->Extraction Separation Separate IPs via Anion-Exchange Chromatography Extraction->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification IC50 Calculate IC50 Quantification->IC50

Inositol Phosphate Accumulation Assay Workflow

Endothelin Receptor Signaling Pathways

Endothelin receptors are G protein-coupled receptors (GPCRs) that play a pivotal role in vascular tone and cell proliferation.[8] Darusentan, as a competitive antagonist, blocks the binding of the endogenous ligand endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting its downstream signaling cascade.[2]

ETA Receptor Signaling Cascade

The ETA receptor primarily couples to the Gq/11 family of G proteins.[9] Activation of this pathway by ET-1 initiates a series of intracellular events leading to physiological responses such as vasoconstriction.

Key Steps in the ETA Receptor Signaling Pathway:

  • Ligand Binding: Endothelin-1 (ET-1) binds to the extracellular domain of the ETA receptor.[8]

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[10]

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit then activates the enzyme phospholipase C (PLC).[11]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[11]

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG remaining in the plasma membrane, activates protein kinase C (PKC).[10]

  • Cellular Response: The elevated intracellular calcium and activated PKC lead to a cascade of downstream events, including the phosphorylation of various proteins that ultimately result in smooth muscle contraction and cell proliferation.[10]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates Darusentan Darusentan Darusentan->ETAR Binds & Blocks Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ Release ER->Ca2 Ca2->PKC_active Activates Response Cellular Responses (e.g., Vasoconstriction, Cell Proliferation) Ca2->Response Leads to PKC_inactive Inactive PKC PKC_inactive->PKC_active PKC_active->Response Leads to

ETA Receptor Signaling Pathway and Inhibition by Darusentan

Conclusion

Darusentan is a potent and highly selective ETA receptor antagonist. Its high binding affinity for the ETA receptor, as determined by rigorous in vitro assays such as radioligand binding and functional inositol phosphate accumulation assays, underpins its mechanism of action. By competitively inhibiting the binding of endothelin-1 to the ETA receptor, darusentan effectively blocks the downstream Gq-mediated signaling cascade that leads to vasoconstriction and other pathophysiological processes. This detailed understanding of its binding characteristics and molecular interactions is fundamental for researchers and professionals involved in the development and application of endothelin receptor-targeted therapeutics.

References

In vitro studies of Darusentan on vascular smooth muscle cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Vitro Studies of Darusentan on Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of Darusentan, a selective endothelin-A (ETA) receptor antagonist, on vascular smooth muscle cells (VSMCs). Darusentan has been investigated for its potential in treating resistant hypertension by blocking the potent vasoconstrictor effects of endothelin-1 (B181129) (ET-1).[1][2] This document details the quantitative data from key preclinical studies, outlines the experimental protocols for the assays used, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Pharmacological Activity of Darusentan

Darusentan's activity has been characterized in a variety of in vitro systems, primarily using rat aortic vascular smooth muscle cells (RAVSMCs) and isolated arterial tissues. The (S)-enantiomer of Darusentan is the active form, while the (R)-enantiomer exhibits no significant binding activity.[3][4] The quantitative data from these studies are summarized below.

ParameterValueCell/Tissue PreparationAssay TypeReference
Ki 13 nMRAVSM MembranesRadioligand Binding Assay[1][3][5]
pA2 8.1 ± 0.14Isolated Endothelium-Denuded Rat Aortic RingsVascular Contractility Assay[1][3][5]
Inhibition Concentration-dependentCultured RAVSMsInositol (B14025) Phosphate (IP) Signaling Assay[1][3][5]
Inhibition Concentration-dependentCultured RAVSMsIntracellular Ca2+ Signaling Assay[1][3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Darusentan and the typical workflow for its in vitro characterization.

cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Darusentan Darusentan Darusentan->ETAR Blocks Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca2+ Release SR->Ca_release Ca_increase ↑ Intracellular [Ca2+] Ca_release->Ca_increase Contraction Vasoconstriction Ca_increase->Contraction

Endothelin-1 signaling pathway and the inhibitory action of Darusentan.

cluster_binding Binding Affinity cluster_functional Functional Antagonism (Cell-Based) cluster_tissue Functional Antagonism (Tissue-Based) binding_assay Radioligand Binding Assay (RAVSM Membranes) incubate Incubate membranes with [125I]-ET-1 & Darusentan binding_assay->incubate filter Filter to separate bound & free ligand incubate->filter measure_radioactivity Measure radioactivity filter->measure_radioactivity calculate_ki Calculate Ki measure_radioactivity->calculate_ki end_node Determine Pharmacological Profile calculate_ki->end_node ip_assay Inositol Phosphate (IP) Assay (Cultured RAVSMs) ip_label Label cells with [3H]-myo-inositol ip_assay->ip_label ca_assay Intracellular Ca2+ Assay (Cultured RAVSMs) ca_load Load cells with Ca2+ sensitive dye ca_assay->ca_load ip_preincubate Pre-incubate with Darusentan ip_label->ip_preincubate ip_stimulate Stimulate with ET-1 ip_preincubate->ip_stimulate ip_quantify Isolate & quantify [3H]-inositol phosphates ip_stimulate->ip_quantify ip_result Determine concentration- dependent inhibition ip_quantify->ip_result ip_result->end_node ca_preincubate Pre-incubate with Darusentan ca_load->ca_preincubate ca_stimulate Stimulate with ET-1 ca_preincubate->ca_stimulate ca_measure Record fluorescence changes ca_stimulate->ca_measure ca_result Determine concentration- dependent inhibition ca_measure->ca_result ca_result->end_node tissue_assay Vascular Contractility Assay (Isolated Aortic Rings) mount_rings Mount isolated aortic rings in organ bath tissue_assay->mount_rings tissue_preincubate Pre-incubate with Darusentan mount_rings->tissue_preincubate induce_contraction Induce contraction with ET-1 tissue_preincubate->induce_contraction measure_tension Measure isometric tension induce_contraction->measure_tension calculate_pa2 Calculate pA2 measure_tension->calculate_pa2 calculate_pa2->end_node start Characterize Darusentan start->binding_assay start->ip_assay start->ca_assay start->tissue_assay

Workflow for preclinical characterization of an ETA receptor antagonist.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize Darusentan's effects on vascular smooth muscle cells are provided below.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of Darusentan to the ETA receptor by measuring its ability to compete with a radiolabeled ligand.[2][4]

  • Objective: To determine the affinity of Darusentan for ETA receptors.

  • Materials:

    • Cell membranes from Rat Aortic Vascular Smooth Muscle Cells (RAVSMs) expressing ETA receptors.[3][5]

    • Radiolabeled endothelin-1 ([¹²⁵I]-ET-1).[2]

    • (S)-Darusentan at various concentrations.[2]

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the RAVSM membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of unlabeled (S)-Darusentan.[1]

    • Allow the reaction to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[1]

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[1]

    • Measure the radioactivity retained on the filters using a scintillation counter.[1]

    • Determine non-specific binding in the presence of a high concentration of unlabeled ET-1.[1]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of Darusentan that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of Darusentan to block the ET-1-induced production of the second messenger, inositol phosphate, a key step in the signaling cascade leading to vasoconstriction.[2][3]

  • Objective: To assess the functional antagonism of Darusentan at the ETA receptor.

  • Materials:

    • Cultured RAVSMs.[1]

    • myo-[³H]-inositol.[1]

    • Endothelin-1 (ET-1) as the agonist.[2]

    • (S)-Darusentan at various concentrations.[2]

    • Lithium chloride (LiCl) to inhibit inositol monophosphatase.[1][2]

    • Dowex anion-exchange resin.[2]

    • Scintillation fluid and counter.

  • Procedure:

    • Label the cultured RAVSMs by incubating them with myo-[³H]-inositol in inositol-free medium overnight to allow for its incorporation into cellular phosphoinositides.[1][2]

    • Wash the cells and pre-incubate them with a buffer containing LiCl.[1]

    • Pre-treat the cells with varying concentrations of (S)-Darusentan for a specified duration.[1]

    • Stimulate the cells with a fixed concentration of ET-1 for a defined period (e.g., 30 minutes).[1]

    • Terminate the reaction by adding a strong acid, such as perchloric acid.[1][2]

    • Isolate the total inositol phosphates using anion-exchange chromatography (Dowex resin).[2]

    • Elute the [³H]-inositol phosphates and quantify the radioactivity by scintillation counting.[2]

    • Analyze the data to determine the concentration-dependent inhibition of ET-1-induced IP accumulation by Darusentan. The potency of Darusentan as an antagonist can be expressed as a pA2 value.[2]

Intracellular Ca²⁺ Signaling Assay

This assay directly measures the effect of Darusentan on one of the most critical downstream events of ETA receptor activation: the increase in intracellular calcium concentration ([Ca²⁺]i).[3][5]

  • Objective: To quantify the inhibition of ET-1-induced intracellular calcium mobilization by Darusentan.

  • Materials:

    • Cultured RAVSMs.[1]

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Endothelin-1 (ET-1).[1]

    • (S)-Darusentan at various concentrations.[1]

    • A fluorescence measurement system (e.g., a plate reader or microscope with fluorescence imaging capabilities).

  • Procedure:

    • Load the cultured RAVSMs with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.[1]

    • Wash the cells to remove any excess extracellular dye.[1]

    • Place the cells in a suitable measurement buffer.[1]

    • Establish a baseline fluorescence reading.[1]

    • Pre-treat the cells with varying concentrations of (S)-Darusentan.[1]

    • Stimulate the cells with a fixed concentration of ET-1.[1]

    • Record the changes in fluorescence intensity over time, which correspond to the changes in intracellular Ca²⁺ concentration.[1]

    • Analyze the data to determine the concentration-dependent inhibition of the ET-1-induced Ca²⁺ transient by Darusentan.[1]

Vascular Contractility Assay (Isolated Aortic Rings)

This ex vivo assay provides a functional measure of Darusentan's ability to inhibit the vasoconstriction induced by ET-1 in an intact tissue preparation, which is highly relevant to its physiological effect.[3][5]

  • Objective: To determine the vasorelaxant potency of Darusentan by measuring its antagonism of ET-1-induced vascular contraction.

  • Materials:

    • Rat aortas.

    • Krebs-Henseleit solution.

    • Organ bath system with isometric force transducers.

    • Endothelin-1 (ET-1).

    • (S)-Darusentan at various concentrations.

  • Procedure:

    • Isolate the thoracic aorta from a rat and remove the endothelium.[3]

    • Cut the aorta into rings of a specific width.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.[1]

    • Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g).[1]

    • Construct a cumulative concentration-response curve to ET-1 to establish a baseline contractile response.[1]

    • In separate experiments, pre-incubate the aortic rings with different concentrations of (S)-Darusentan for a specified time before generating the ET-1 concentration-response curve.[1]

    • The antagonistic effect of Darusentan is observed as a rightward shift in the ET-1 concentration-response curve.

    • Analyze the data using a Schild plot to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.[5]

References

The Rise and Fall of Darusentan: A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Discovery, Development, and Discontinuation of a Selective Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan ((+)-(S)-2-(4,6-Dimethoxy-pyrimidin-2-yloxy)-3-methoxy-3,3-diphenyl-propionic acid) emerged as a promising therapeutic agent for resistant hypertension, a significant unmet medical need. As a potent and selective endothelin-A (ETA) receptor antagonist, its mechanism of action targeted a key pathway in vasoconstriction and blood pressure regulation. This technical guide provides a comprehensive history of Darusentan's discovery and development, from its initial synthesis and preclinical evaluation to its progression through clinical trials and eventual discontinuation. Detailed experimental protocols, quantitative pharmacological data, and visualizations of its mechanism and development timeline offer a thorough understanding of its scientific journey.

Introduction: The Endothelin System and Resistant Hypertension

The endothelin (ET) system, particularly the potent vasoconstrictor peptide endothelin-1 (ET-1), plays a significant role in blood pressure homeostasis.[1][2] ET-1 mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[2] The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1-induced vasoconstriction and cell proliferation.[3][4] In contrast, ETB receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[2]

Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes, including a diuretic, poses a significant therapeutic challenge.[3][5] The endothelin pathway was identified as a logical and promising target for this condition, as it represents a vasoconstrictive mechanism often unaddressed by conventional antihypertensive therapies.[3] This understanding laid the groundwork for the development of endothelin receptor antagonists like Darusentan.

Discovery and Preclinical Development

Corporate Development

Darusentan (also known as LU-135252 and HMR-4005) was first developed by Knoll Pharmaceuticals, a former subsidiary of BASF.[3][6][7] In June 2003, Myogen, Inc. licensed the compound from Abbott Laboratories (which had acquired Knoll) for development.[6] Subsequently, in a significant $2.5 billion acquisition in 2006, Gilead Sciences acquired Myogen, thereby taking over the development of Darusentan.[8][9][10][11]

Medicinal Chemistry and Synthesis

Darusentan is a propanoic acid-based, non-peptidic endothelin receptor antagonist.[3][12] An improved synthesis process involves the preparation of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid as a key intermediate through a Darzens reaction, methanolysis, hydrolysis, and diastereomeric resolution. This intermediate is then condensed with 2-methoxysulfonyl-4,6-dimethylpyrimidine to yield Darusentan.[13][14]

Preclinical Pharmacology

Darusentan is the (S)-enantiomer and demonstrates high selectivity for the ETA receptor over the ETB receptor.[12][15] Preclinical studies in various animal models of hypertension, particularly salt-sensitive models like DOCA-salt hypertensive rats and Dahl salt-sensitive rats, demonstrated its potential antihypertensive effects.[1][16]

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Darusentan

ParameterReceptorSpeciesTissue/Cell LineValueReference
KiETAHuman-1.4 nM[1][7][15]
KiETBHuman-184 nM[1][7][15]
SelectivityETA vs ETBHuman-~130-fold[15]
KiETARatRat Aortic Vascular Smooth Muscle Cells (RAVSMs)13 nM[15][17]
pA2ETARatAortic Rings8.1[1]
Experimental Protocol: Radioligand Binding Assay

A competitive binding assay is utilized to determine the binding affinity (Ki) of Darusentan.[2]

  • Objective: To determine the affinity of Darusentan for ETA and ETB receptors.

  • Materials: Cell membranes expressing human ETA or ETB receptors, radiolabeled endothelin-1 ([125I]-ET-1), and Darusentan at various concentrations.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [125I]-ET-1 and varying concentrations of Darusentan.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a gamma counter.

    • The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

Darusentan functions as a competitive antagonist at the ETA receptor.[12] By blocking the binding of ET-1, it inhibits the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.[2]

The ETA receptor is coupled to the Gq/11 family of G-proteins.[2][18] Upon ET-1 binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[2] The subsequent increase in intracellular Ca2+ concentration is a primary driver of vascular smooth muscle contraction.

ETA_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane ETA_receptor ETA Receptor Gq11 Gq/11 ETA_receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ET1 Endothelin-1 (ET-1) ET1->ETA_receptor Binds Darusentan Darusentan Darusentan->ETA_receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Vasoconstriction Vasoconstriction & Proliferation Ca_release->Vasoconstriction PKC_activation->Vasoconstriction

Caption: Darusentan's mechanism of action in the ET-1 signaling pathway.

Clinical Development

Darusentan underwent a series of clinical trials to evaluate its safety and efficacy, primarily in patients with resistant hypertension.

Phase II Clinical Trials

A Phase II, randomized, double-blind, placebo-controlled, dose-ranging study (DAR-201) demonstrated that Darusentan, when added to existing antihypertensive therapy, resulted in statistically significant and dose-dependent reductions in both systolic and diastolic blood pressure in patients with resistant hypertension.[3][19][20]

Table 2: Key Results from the Phase II (DAR-201) Study of Darusentan in Resistant Hypertension

ParameterDarusentan (300 mg)Placebop-valueReference
Change in Systolic Blood Pressure (mmHg) at Week 10-11.5 ± 3.1-0.015[19]
Change in Diastolic Blood Pressure (mmHg) at Week 10-6.3 ± 2.0-0.002[19]

The most common adverse events reported were peripheral edema and headache.[19]

Experimental Protocol: Phase II (DAR-201) Study
  • Objective: To evaluate the efficacy and safety of Darusentan in patients with resistant hypertension.[19]

  • Design: Randomized, double-blind, placebo-controlled, forced dose-titration study.[19]

  • Population: 115 patients with resistant hypertension receiving at least three antihypertensive medications, including a diuretic.[19]

  • Intervention: Patients were randomized (2:1) to receive escalating doses of Darusentan (10, 50, 100, 150, and 300 mg) or placebo once daily for 10 weeks.[19]

  • Primary Endpoints: Change from baseline in trough sitting systolic and diastolic blood pressure.[19]

Phase III Clinical Program: The DORADO Trials

The Phase III clinical program for Darusentan, known as DORADO (Darusentan for Resistant Hypertension), consisted of two pivotal trials: DAR-311 (DORADO) and DAR-312 (DORADO-AC).[3][5][21]

  • DAR-311 (DORADO): This was a randomized, double-blind, placebo-controlled trial involving 379 patients.[5][21] Participants received once-daily doses of Darusentan (50 mg, 100 mg, or 300 mg) or placebo.[5][21] The trial met its co-primary endpoints, showing statistically significant reductions in systolic and diastolic blood pressure compared to placebo.[5][21]

Table 3: Key Efficacy Results from the DAR-311 (DORADO) Study

Treatment GroupChange in Systolic Blood Pressure (mmHg) from BaselineChange in Diastolic Blood Pressure (mmHg) from BaselineReference
Placebo-8.6-[5]
Darusentan 50 mg-16.5-[5]
Darusentan 100 mg-18.1-[5]
Darusentan 300 mg-18.1-[5]

A notable adverse event was peripheral edema/fluid retention.[5]

  • DAR-312 (DORADO-AC): This was a larger, randomized, double-blind, placebo- and active-controlled trial that enrolled 849 patients.[4][5] Patients were randomized to receive an optimized dose of Darusentan (50, 100, or 300 mg), an active comparator (guanfacine 1 mg), or placebo.[4][5]

Experimental Protocol: Phase III DORADO Program
  • Objective: To evaluate the safety and efficacy of Darusentan in reducing blood pressure in patients with resistant hypertension.[5][21][22]

  • Design: Randomized, double-blind, placebo-controlled (DAR-311) and placebo- and active-controlled (DAR-312) parallel-group trials.[5][21][22]

  • Population: Patients with resistant hypertension on stable doses of three or more antihypertensive medications, including a diuretic.[5][21][22]

  • Intervention:

    • DAR-311: Fixed doses of Darusentan (50, 100, or 300 mg) or placebo once daily for 14 weeks.[5][21]

    • DAR-312: Titrated doses of Darusentan (50, 100, or 300 mg), guanfacine (1 mg), or placebo once daily for 14 weeks.[4][5]

  • Primary Endpoints: Change from baseline to week 14 in trough sitting systolic and diastolic blood pressure.[5][21]

Discontinuation of Development

In a significant setback, Gilead Sciences announced in December 2009 that the DAR-312 (DORADO-AC) study failed to meet its co-primary endpoints.[4][23][24] There was no statistically significant difference in the reduction of systolic and diastolic blood pressure between the Darusentan and placebo groups.[4][24] Faced with these results and the potential for adverse effects, Gilead announced the discontinuation of the Darusentan development program for resistant hypertension.[9][23][25]

Development Timeline of Darusentan

Darusentan_Development_Timeline cluster_preclinical Preclinical & Early Development cluster_clinical Clinical Development & Corporate Transitions discovery 1990s: Discovery and initial development by Knoll Pharmaceuticals phase1 Completion of Phase I studies discovery->phase1 myogen_license 2003: Myogen licenses Darusentan from Abbott phase1->myogen_license gilead_acquisition 2006: Gilead acquires Myogen myogen_license->gilead_acquisition phase2 Phase II (DAR-201) study in resistant hypertension initiated gilead_acquisition->phase2 phase3_dorado Phase III DORADO program initiated (DAR-311 and DAR-312) phase2->phase3_dorado dar311_results April 2009: Positive results from DAR-311 (DORADO) announced phase3_dorado->dar311_results dar312_failure December 2009: DAR-312 (DORADO-AC) fails to meet primary endpoints dar311_results->dar312_failure discontinuation December 2009: Gilead announces discontinuation of Darusentan development dar312_failure->discontinuation

Caption: A timeline of the key events in the development of Darusentan.

Conclusion

The story of Darusentan is a compelling case study in pharmaceutical research and development. It highlights the journey of a drug candidate with a strong scientific rationale and promising early-stage data that ultimately failed to demonstrate sufficient efficacy in late-stage clinical trials. While Darusentan did not reach the market, the extensive research conducted has contributed valuable knowledge to the understanding of the endothelin system's role in cardiovascular disease and the challenges of treating resistant hypertension. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, offering insights into the rigorous process of drug discovery and the complexities of clinical translation.

References

The Pharmacological Profile of Darusentan: A Selective Endothelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan (B1669833) is a potent and highly selective endothelin type A (ETA) receptor antagonist that has been extensively investigated for the treatment of resistant hypertension.[1][2] As a member of the propanoic acid class of non-peptidic endothelin receptor antagonists (ERAs), its primary mechanism of action is the inhibition of endothelin-1 (B181129) (ET-1) induced vasoconstriction.[2][3] ET-1 is one of the most potent endogenous vasoconstrictors and plays a crucial role in the pathophysiology of cardiovascular diseases, particularly hypertension.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Darusentan, including its mechanism of action, receptor binding affinity and selectivity, preclinical and clinical efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action: Selective ETA Receptor Blockade

Darusentan exerts its pharmacological effects by competitively binding to the ETA receptor, a G-protein coupled receptor (GPCR) predominantly located on vascular smooth muscle cells.[1][2] The binding of the endogenous ligand, ET-1, to the ETA receptor initiates a signaling cascade that leads to potent and sustained vasoconstriction.[1] Darusentan, specifically the active (S)-enantiomer, blocks the binding of ET-1 to the ETA receptor, thereby preventing the downstream signaling events that cause smooth muscle contraction.[2][4][5] This blockade results in peripheral vasodilation and a subsequent reduction in blood pressure.[2][6]

The high selectivity of Darusentan for the ETA receptor over the endothelin type B (ETB) receptor is a key characteristic.[2][4] While ETA receptor activation is primarily associated with vasoconstriction, ETB receptors have a dual role. On endothelial cells, ETB receptor activation mediates the release of vasodilators such as nitric oxide, while on smooth muscle cells, they can also contribute to vasoconstriction.[1][3] By selectively targeting the ETA receptor, Darusentan aims to maximize the therapeutic benefits of blocking vasoconstriction while potentially preserving the vasodilatory and ET-1 clearance functions of the ETB receptor.[4]

Signaling Pathway of Endothelin-1 and Inhibition by Darusentan

The activation of ETA receptors by ET-1 on vascular smooth muscle cells triggers the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular Ca2+ concentration leads to smooth muscle contraction and vasoconstriction.[1][7] Darusentan, as a competitive antagonist, binds to the ETA receptor and prevents ET-1 from initiating this signaling cascade.[4]

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_receptor ETA Receptor ET-1->ETA_receptor Darusentan Darusentan Darusentan->ETA_receptor Inhibits Gq Gq ETA_receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

Caption: Darusentan selectively blocks the ETA receptor, inhibiting ET-1-induced vasoconstriction.

Quantitative Pharmacological Data

The potency and selectivity of Darusentan have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding Affinity of Darusentan
Receptor SubtypeLigand PreparationKi (nmol/L)Selectivity (ETA/ETB)Reference
Human ETARecombinant1.4~131-fold[4][8]
Human ETBRecombinant184[4][8]
Rat ETARat Aortic Vascular Smooth Muscle Cell Membranes13>95% of receptors are ETA[4][5]

Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The active form of Darusentan is the (S)-enantiomer, while the (R)-enantiomer shows no significant binding activity.[4][5]

Table 2: Clinical Efficacy of Darusentan in Resistant Hypertension (Phase II and III Studies)
StudyTreatment GroupChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Reference
Phase II (DAR-201)Darusentan 150 mg/day-7.4 ± 3.0 (placebo-corrected)-5.0 ± 1.9 (placebo-corrected)[3]
Darusentan 300 mg/day-11.5 ± 3.1 (placebo-corrected)-6.3 ± 2.0 (placebo-corrected)[3][9]
Phase III (DAR-311)Darusentan 50 mg-7.9 (placebo-corrected)-4.8 (placebo-corrected)[10]
Darusentan 100 mg-9.5 (placebo-corrected)-4.6 (placebo-corrected)[10]
Darusentan 300 mg-9.5 (placebo-corrected)-5.4 (placebo-corrected)[10]

Data are presented as mean ± standard error or mean placebo-corrected change from baseline.

Detailed Experimental Protocols

The characterization of Darusentan's pharmacological profile relies on a suite of well-defined experimental assays. Below are detailed methodologies for key experiments.

Endothelin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Darusentan for ETA and ETB receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., recombinant human ETA or ETB receptors in CHO cells, or endogenous receptors from rat aortic vascular smooth muscle cells).[3][4][5]

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1).

    • Add increasing concentrations of unlabeled Darusentan.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold buffer.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

In Vitro Functional Assay: Inhibition of ET-1-Induced Vasoconstriction

Objective: To assess the functional antagonist activity of Darusentan against ET-1-induced vasoconstriction in isolated arterial rings.[5][11]

Methodology:

  • Tissue Preparation:

    • Isolate thoracic aortas or mesenteric arterioles from rats.[5][11]

    • Cut the arteries into rings of approximately 2-4 mm in length.

    • The endothelium may be removed by gently rubbing the intimal surface to study the direct effect on smooth muscle.[5]

    • Mount the arterial rings in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Experimental Procedure:

    • Allow the rings to equilibrate under a resting tension.

    • Construct a cumulative concentration-response curve to ET-1 to establish a baseline contractile response.

    • Wash the tissues and allow them to return to baseline.

    • Pre-incubate the tissues with varying concentrations of Darusentan for a set period.

    • Construct a second cumulative concentration-response curve to ET-1 in the presence of Darusentan.

  • Data Analysis:

    • Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[5][11] This value quantifies the potency of Darusentan as a competitive antagonist.

Experimental Workflow for Receptor Binding Assay

Experimental_Workflow start Start prep Membrane Preparation (Cell Culture & Homogenization) start->prep assay_setup Assay Setup (Radioligand, Darusentan, Membranes) prep->assay_setup incubation Incubation (Reach Equilibrium) assay_setup->incubation filtration Filtration & Washing (Separate Bound/Free Ligand) incubation->filtration measurement Radioactivity Measurement (Scintillation Counting) filtration->measurement analysis Data Analysis (Calculate IC50 and Ki) measurement->analysis end End analysis->end

Caption: Workflow for determining the binding affinity of Darusentan via a competitive radioligand binding assay.

Preclinical and Clinical Development

The development of Darusentan has progressed through extensive preclinical and clinical evaluation.

Preclinical Animal Models

Darusentan has been evaluated in various animal models of hypertension to assess its antihypertensive efficacy. These models are crucial for understanding the role of the endothelin system in blood pressure regulation and the therapeutic potential of ERAs. Commonly used models include:

  • Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.

  • DOCA-Salt Hypertensive Rats: A model of mineralocorticoid-induced hypertension.[11][12]

  • Dahl Salt-Sensitive Rats: A model of salt-sensitive hypertension.[11][13]

Studies in these models have helped to establish the proof-of-concept for Darusentan as an effective blood pressure-lowering agent.[11][14]

Clinical Trials

Darusentan has undergone several clinical trials in patients with hypertension, particularly those with resistant hypertension, which is defined as blood pressure that remains above goal despite treatment with three or more antihypertensive drugs, including a diuretic.[3][15][16]

  • Phase II Studies: Dose-ranging studies demonstrated that Darusentan produced statistically significant and clinically meaningful reductions in both systolic and diastolic blood pressure in a dose-dependent manner when added to existing antihypertensive regimens.[9][17]

  • Phase III Studies (DORADO Program): The DORADO (Darusentan for Resistant Hypertension) program included two large-scale Phase III trials, DAR-311 and DAR-312.[15][16] The DAR-311 study met its primary endpoints, showing significant reductions in blood pressure with Darusentan compared to placebo.[10][15] However, the DAR-312 study did not meet its primary endpoints.[16]

Logical Flow of Darusentan's Development

Development_Flow preclinical Preclinical Development (In Vitro & Animal Models) phase1 Phase I (Safety & PK in Healthy Volunteers) preclinical->phase1 phase2 Phase II (Dose-Ranging & Efficacy) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety) phase2->phase3 nda Regulatory Review (New Drug Application) phase3->nda

Caption: The logical progression of Darusentan's development from preclinical studies to clinical trials.

Conclusion

Darusentan is a potent and highly selective ETA receptor antagonist with a well-characterized pharmacological profile. Its mechanism of action, involving the competitive inhibition of ET-1-induced vasoconstriction, provides a targeted approach to blood pressure reduction. Extensive preclinical and clinical studies have demonstrated its efficacy in lowering blood pressure, particularly in patients with resistant hypertension. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Darusentan and other endothelin receptor modulators, which are crucial for the development of novel therapies for cardiovascular diseases.

References

Darusentan's Role in the Endothelin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide deeply implicated in the pathophysiology of cardiovascular diseases, notably resistant hypertension.[1][2] Its physiological effects are transduced through two G protein-coupled receptor subtypes: endothelin type A (ETA) and endothelin type B (ETB).[1] Darusentan (B1669833) is a propanoic acid-based, orally active, and highly selective ETA receptor antagonist.[3][4] It has been extensively investigated for the treatment of resistant hypertension, a condition characterized by blood pressure that remains above goal despite the use of three or more antihypertensive medications, including a diuretic.[3][5] This technical guide provides a comprehensive examination of darusentan's mechanism of action within the endothelin signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Endothelin Signaling Pathway

The endothelin signaling cascade is a critical regulator of vascular tone and cellular growth.

  • Synthesis of ET-1: The pathway begins with the enzymatic cleavage of the precursor big ET-1 by the endothelin-converting enzyme (ECE) to produce the active 21-amino acid peptide, ET-1.[1]

  • Receptor Activation: ET-1 exerts its effects by binding to ETA and ETB receptors on various cell types, most notably vascular smooth muscle cells (VSMCs) and endothelial cells.[1]

  • ETA Receptor Signaling: Located predominantly on VSMCs, ETA receptors are the primary mediators of ET-1's potent and sustained vasoconstrictor effects.[1][6] Upon ET-1 binding, the ETA receptor, which is coupled to the Gq/11 family of G proteins, activates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores in the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular Ca2+ is the ultimate trigger for smooth muscle contraction and vasoconstriction.[1][6]

  • ETB Receptor Signaling: ETB receptors have a more complex, dual role. On endothelial cells, their activation by ET-1 stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin, which counterbalance the vasoconstrictor effects.[1][3] ETB receptors on endothelial cells also play a role in clearing circulating ET-1.[3] However, ETB receptors are also found on VSMCs, where their activation can contribute to vasoconstriction.[1][3]

Endothelin_Signaling_Pathway cluster_synthesis ET-1 Synthesis cluster_vsmc Vascular Smooth Muscle Cell (VSMC) cluster_endothelium Endothelial Cell Big ET-1 Big ET-1 ECE ECE Big ET-1->ECE ET-1 ET-1 ECE->ET-1 ETA ETA Receptor ET-1->ETA ETB_endo ETB Receptor ET-1->ETB_endo Gq11 Gq/11 ETA->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release PKC PKC Activation DAG->PKC Contraction Vasoconstriction & Cell Proliferation Ca_Release->Contraction PKC->Contraction eNOS eNOS ETB_endo->eNOS Clearance ET-1 Clearance ETB_endo->Clearance NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Overview of the Endothelin-1 (ET-1) signaling pathway in vascular cells.

Darusentan's Mechanism of Action

Darusentan is a competitive and highly selective antagonist of the ETA receptor.[1][4][7] Its primary pharmacological effect is to block the binding of the potent vasoconstrictor ET-1 to ETA receptors located on vascular smooth muscle cells.[1][4]

By occupying the ETA receptor binding site, darusentan prevents the Gq/11-mediated signaling cascade.[4] This inhibition blocks the production of IP3 and DAG, thereby preventing the subsequent increase in intracellular calcium and activation of PKC.[1][6] The result is a reduction in vascular smooth muscle contraction, leading to peripheral vasodilation and a decrease in blood pressure.[7][8] This targeted blockade of ETA receptors is the principal mechanism behind darusentan's antihypertensive effects.[7] The (S)-enantiomer of darusentan is the pharmacologically active form, while the (R)-enantiomer demonstrates no significant binding activity.[6][9]

Darusentan_Mechanism cluster_vsmc Vascular Smooth Muscle Cell (VSMC) ET1 ET-1 ETA ETA Receptor ET1->ETA Binds & Activates Darusentan Darusentan Darusentan->ETA Selectively Blocks Relaxation Vasodilation Gq11_PLC Gq/11 → PLC → IP3/DAG Pathway ETA->Gq11_PLC Contraction Vasoconstriction Gq11_PLC->Contraction

Caption: Darusentan selectively blocks the ETA receptor on vascular smooth muscle cells.

Quantitative Data

Darusentan's pharmacological profile is defined by its high affinity and selectivity for the ETA receptor over the ETB receptor. This has been quantified in numerous preclinical studies.

Table 1: Darusentan Binding Affinity and Selectivity
Receptor SubtypeLigandPreparationKi (nmol/L)Selectivity (ETB:ETA Ratio)Reference
Human ETADarusentanRecombinant1.4~131-fold[7][10]
Human ETBDarusentanRecombinant184-[10][11]
Rat ETA(S)-DarusentanRat Aortic Vascular Smooth Muscle Cell Membranes13>95% of receptors were ETA subtype[6][9][10]

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity.

Table 2: Darusentan Functional Antagonism
AssayPreparationParameterValueReference
Vascular ContractilityIsolated endothelium-denuded rat aortic ringspA28.1 ± 0.14[6][9][10]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve, indicating functional potency.

Table 3: Clinical Efficacy in Resistant Hypertension (Phase III, DAR-311 Study)
Treatment Group (Dose/day)Placebo-Corrected Change in Trough Sitting Systolic BP (mmHg)Placebo-Corrected Change in Trough Sitting Diastolic BP (mmHg)Reference
Darusentan 50 mg-7.9-4.8[12]
Darusentan 100 mg-9.5-4.6[12]
Darusentan 300 mg-9.5-5.4[12]

Note: All results were statistically significant (p<0.001).[12][13] The study duration was 14 weeks.[12][14]

Experimental Protocols

The characterization of darusentan's pharmacology relies on a suite of established in vitro assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.[1]

  • Objective: To determine the affinity and selectivity of darusentan for ETA and ETB receptors.

  • Materials:

    • Cell membranes prepared from cells expressing recombinant human ETA or ETB receptors (e.g., CHO or HEK293 cells).[3][11]

    • Radioligand: [125I]-ET-1.[1]

    • Test Compound: Darusentan at various concentrations.

    • Assay Buffer (e.g., Tris-HCl with BSA, MgCl2, and protease inhibitors).

    • Glass fiber filters and a cell harvester for separating bound and free radioligand.

    • Gamma counter for measuring radioactivity.

  • Procedure:

    • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [125I]-ET-1 and varying concentrations of darusentan (or vehicle for total binding) in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.[4]

    • Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., for 2 hours at 37°C).[15]

    • Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, inositol phosphate.[1][6]

  • Objective: To assess the functional antagonism of darusentan at the Gq-coupled ETA receptor.

  • Materials:

    • Cultured cells endogenously or recombinantly expressing the ETA receptor (e.g., rat aortic vascular smooth muscle cells).[1]

    • Labeling Agent: [3H]-myo-inositol.[1]

    • Agonist: ET-1.[1]

    • Test Compound: Darusentan at various concentrations.

    • Lithium chloride (LiCl) to inhibit inositol monophosphatase, allowing IP to accumulate.[1]

    • Anion-exchange chromatography columns (e.g., Dowex resin).[1]

    • Scintillation counter.

  • Procedure:

    • Cell Labeling: Cells are incubated overnight with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides like PIP2.[1]

    • Pre-incubation: Labeled cells are washed and then pre-incubated with varying concentrations of darusentan for a set period (e.g., 15-30 minutes).[4]

    • Stimulation: A fixed concentration of ET-1 is added in the presence of LiCl to stimulate IP production.[1]

    • Termination and Lysis: The reaction is terminated by adding a strong acid (e.g., perchloric acid), which lyses the cells and stops enzymatic activity.[1]

    • Isolation of IPs: The total inositol phosphates are isolated from the cell lysate using anion-exchange chromatography.[1]

    • Quantification: The [3H]-inositol phosphates are eluted and the radioactivity is quantified by liquid scintillation counting.

    • Data Analysis: The potency of darusentan as an antagonist is determined by its ability to inhibit the ET-1-induced IP accumulation, from which an IC50 or pA2 value can be calculated.[1]

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (IP Accumulation) b_start Start b1 Incubate Membranes with [¹²⁵I]-ET-1 & Darusentan b_start->b1 b2 Filter to Separate Bound & Free Ligand b1->b2 b3 Measure Radioactivity b2->b3 b_end Calculate Kᵢ b3->b_end f_start Start f1 Label Cells with [³H]-myo-inositol f_start->f1 f2 Pre-incubate with Darusentan, then Stimulate with ET-1 f1->f2 f3 Isolate & Quantify [³H]-Inositol Phosphates f2->f3 f_end Calculate pA₂ / IC₅₀ f3->f_end

Caption: Workflow for preclinical characterization of an ETA receptor antagonist.

Conclusion

Darusentan is a potent and selective antagonist of the endothelin type A receptor.[1][10] Its mechanism of action is the direct, competitive inhibition of ET-1 binding to ETA receptors on vascular smooth muscle cells, which effectively abrogates the downstream signaling cascade responsible for potent vasoconstriction.[4][6] Extensive preclinical data have quantified its high binding affinity and selectivity, and clinical trials have demonstrated its efficacy in lowering blood pressure in patients with resistant hypertension.[5][12] The technical protocols and data presented herein provide a comprehensive guide to the core pharmacology of darusentan and its role within the endothelin signaling pathway.

References

Preclinical Profile of Darusentan: An In-depth Technical Guide to its Investigation in Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darusentan (B1669833) is a selective endothelin-A (ETA) receptor antagonist that has been investigated for its potential as an antihypertensive agent. The endothelin system, particularly endothelin-1 (B181129) (ET-1), is a potent vasoconstrictor and plays a significant role in the pathophysiology of hypertension. By selectively blocking the ETA receptor, Darusentan aims to counteract the vasoconstrictive and proliferative effects of ET-1, leading to a reduction in blood pressure.[1] This technical guide provides a comprehensive overview of the preclinical studies of Darusentan in various animal models of hypertension, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Presentation

The antihypertensive efficacy of Darusentan has been evaluated in several preclinical models of hypertension. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
ParameterReceptorSpeciesTissue/Cell LineValueReference
KiETAHuman-1.4 nM[1][2]
KiETBHuman-184 nM[1][2]
KiETARatRat Aortic Vascular Smooth Muscle (RAVSM) membranes13 nmol/L[3]
pA2ETARatAortic Rings8.1[1][3]
Table 2: Effect of Darusentan on Blood Pressure in a Hypertensive Animal Model
Animal ModelTreatment and DosageDurationChange in Blood PressureReference
Goto-Kakizaki (GK) RatsDarusentan (dose not specified)14 weeks (from 10 to 24 weeks of age)Small but sustained reduction in 24-hour blood pressure[1][4]

Note: Specific quantitative data on blood pressure reduction (e.g., in mmHg) for spontaneously hypertensive rats (SHR), DOCA-salt hypertensive rats, and Dahl salt-sensitive rats from preclinical studies with Darusentan were not available in the searched literature. Preclinical research has predominantly focused on these salt-sensitive models to investigate the role of endothelin in blood pressure elevation and vascular hypertrophy.[1][2]

Experimental Protocols

This section details the methodologies employed in the key preclinical experiments cited in this guide.

In Vitro Receptor Binding Affinity (Ki) Determination

Objective: To determine the binding affinity (Ki) of Darusentan for human and rat endothelin receptors.

Methodology:

  • Preparation: Membrane fractions from cells expressing human ETA or ETB receptors, or from rat aortic vascular smooth muscle cells (RAVSMs), were prepared.[1][3]

  • Assay: A competitive radioligand binding assay was performed. This involved incubating the membrane preparations with a radiolabeled endothelin ligand (e.g., [125I]ET-1) in the presence of varying concentrations of unlabeled Darusentan.[1][3]

  • Separation: Bound and free radioligand were separated by filtration.[1]

  • Detection: The amount of bound radioactivity was quantified using a gamma counter.[1]

  • Data Analysis: The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.[1]

Functional Antagonism (pA2) Assessment

Objective: To assess the functional antagonist activity of Darusentan against endothelin-1-induced vasoconstriction.

Methodology:

  • Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings of approximately 2-4 mm in length.[1] The endothelium was denuded to isolate the direct effects on vascular smooth muscle.[3]

  • Experimental Setup: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings was recorded isometrically.

  • ET-1 Challenge: A cumulative concentration-response curve to ET-1 was then constructed in the presence of Darusentan.[1]

  • Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was calculated to quantify the potency of Darusentan as a competitive antagonist.[1]

Hypertensive Animal Models

Objective: To investigate the effects of Darusentan in a model of non-obese type 2 diabetes with mild hypertension.[1][4]

Methodology:

  • Animal Model: Goto-Kakizaki (GK) rats are a non-obese, spontaneously diabetic strain that also exhibits mild hypertension.[1][4]

  • Blood Pressure Monitoring: Continuous 24-hour blood pressure was monitored using radiotelemetry from 10 to 24 weeks of age to assess the long-term effects of Darusentan.[1][4]

Objective: To utilize a genetic model of essential hypertension.[1]

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a well-established inbred strain that develops hypertension without any experimental intervention.[1]

  • Husbandry: The rats are housed under standard laboratory conditions.[1]

  • Blood Pressure Measurement: Blood pressure is monitored throughout the study period to assess the development and severity of hypertension.[1]

Objective: To induce hypertension characterized by high levels of mineralocorticoids and salt retention.[1]

Methodology:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.[1]

  • Surgical Procedure: The rats undergo uninephrectomy (removal of one kidney).

  • Treatment: The rats are treated with deoxycorticosterone acetate (B1210297) (DOCA), a mineralocorticoid, typically administered via subcutaneous implantation of a pellet.[1]

  • Salt Loading: The rats are provided with drinking water containing 1% NaCl.[1]

  • Duration: The development of hypertension typically occurs over several weeks.[1]

  • Blood Pressure Measurement: Blood pressure is monitored regularly using methods such as tail-cuff plethysmography or radiotelemetry.[1]

Objective: To use a genetic model where hypertension is induced by a high-salt diet.[1]

Methodology:

  • Animal Model: Dahl Salt-Sensitive (S) rats are genetically predisposed to developing hypertension when fed a high-salt diet.[1]

  • Diet: The rats are fed a diet containing a high concentration of sodium chloride (e.g., 8% NaCl) to induce hypertension.[1]

  • Blood Pressure Measurement: Blood pressure is monitored to track the progression of hypertension.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Darusentan and a typical experimental workflow for its preclinical evaluation.

ET1_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Prepro_ET1 Pre-pro-ET-1 Big_ET1 Big ET-1 Prepro_ET1->Big_ET1 Cleavage ET1 Endothelin-1 (ET-1) Big_ET1->ET1 ECE ETA_Receptor ETA Receptor ET1->ETA_Receptor Gq_PLC Gq -> PLC -> IP3/DAG ETA_Receptor->Gq_PLC Activates Darusentan Darusentan Darusentan->ETA_Receptor Blocks Ca_increase ↑ Intracellular Ca2+ Gq_PLC->Ca_increase Vasoconstriction Vasoconstriction & Proliferation Ca_increase->Vasoconstriction Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy cluster_safety Safety & Toxicology Binding_Assay Receptor Binding Assay (Ki determination) Functional_Assay Functional Antagonism Assay (pA2 determination in aortic rings) Model_Selection Selection of Hypertensive Animal Models (e.g., SHR, GK rats) Functional_Assay->Model_Selection Treatment Darusentan Administration Model_Selection->Treatment BP_Measurement Blood Pressure Monitoring (Radiotelemetry or Tail-cuff) Treatment->BP_Measurement Data_Analysis Data Analysis (Change in BP) BP_Measurement->Data_Analysis Safety_Pharm Safety Pharmacology Data_Analysis->Safety_Pharm Tox_Studies Toxicology Studies

References

Methodological & Application

Application Notes and Protocols for Darusentan Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a potent and selective endothelin type A (ETA) receptor antagonist.[1][2] The endothelin system, particularly the vasoconstrictor endothelin-1 (B181129) (ET-1), is implicated in the pathophysiology of hypertension and other cardiovascular diseases.[2][3] ET-1 exerts its effects through two primary receptor subtypes: ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors, found on endothelial cells, are involved in vasodilation.[1] By selectively blocking the ETA receptor, Darusentan inhibits ET-1-induced vasoconstriction, leading to a reduction in blood pressure.[1][4] This document provides detailed protocols for the administration of Darusentan in various rat models of hypertension, guidance on data presentation, and visualization of the relevant signaling pathway and experimental workflow.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for Darusentan, which can be instrumental in designing and interpreting preclinical studies in rat models.

Table 1: Darusentan Receptor Binding Affinity

ReceptorSpeciesKi (nmol/L)Selectivity (ETB/ETA)
ETAHuman1.4~131-fold
ETBHuman184
ETA (predominant)Rat (RAVSM membranes)13N/A

Data sourced from multiple studies.[3][5]

Table 2: Dose-Dependent Effects of Darusentan on Blood Pressure in Human Clinical Trials (for reference in preclinical dose selection)

Darusentan DoseChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
10 mg-6.0-3.7
30 mg-7.3-4.9
100 mg-11.3-8.3
150 mg-7.4-5.0
300 mg-11.5-6.3

Placebo-corrected data from human clinical trials.[6][7][8]

Signaling Pathway

The diagram below illustrates the signaling pathway of Endothelin-1 (ET-1) and the mechanism of action of Darusentan. ET-1 binds to ETA receptors on vascular smooth muscle cells, initiating a cascade that leads to vasoconstriction. Darusentan selectively blocks this interaction.

cluster_0 cluster_1 cluster_2 ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds PLC Phospholipase C (PLC) Activation ETAR->PLC Darusentan Darusentan Darusentan->ETAR Blocks IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Darusentan blocks ET-1 binding to the ETA receptor, inhibiting vasoconstriction.

Experimental Protocols

The following are detailed protocols for the administration of Darusentan in rat models of hypertension.

Protocol 1: Oral Administration of Darusentan for Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)

This protocol is designed to assess the effect of chronic oral Darusentan administration on blood pressure in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age-matched (e.g., 10-12 weeks old).[1]

  • Normotensive Wistar-Kyoto (WKY) rats as a control group.[1]

  • Darusentan.

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water).[9]

  • Oral gavage needles.

  • Animal balance.

  • Blood pressure measurement system (e.g., radiotelemetry or tail-cuff plethysmography).[1]

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.[9]

  • Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure for 3-5 days to establish a stable baseline. Radiotelemetry is the preferred method for continuous monitoring.[1]

  • Randomization: Randomly assign SHR to treatment groups:

    • Group 1: SHR + Vehicle (e.g., 5 mL/kg/day).

    • Group 2: SHR + Darusentan (e.g., 10 mg/kg/day).[1]

    • Group 3: SHR + Darusentan (e.g., 30 mg/kg/day).[1]

    • A WKY control group receiving the vehicle should also be included.[1]

  • Drug Preparation and Administration:

    • Prepare a suspension of Darusentan in the chosen vehicle at the desired concentrations. Ensure the suspension is well-mixed before each administration.[1]

    • Administer Darusentan or vehicle orally once daily via gavage. The administration volume should be consistent across all animals (e.g., 5 mL/kg).[1][9]

  • Treatment Duration: Continue daily administration for a predetermined period, for instance, 4 to 8 weeks.[1]

  • Blood Pressure Monitoring:

    • Radiotelemetry: If using this method, blood pressure can be continuously monitored.

    • Tail-Cuff Method: Take measurements at regular intervals (e.g., weekly) at the same time of day to minimize variability.[1][9]

  • Data Analysis:

    • Calculate the change in systolic and diastolic blood pressure from baseline for each group.

    • Compare the blood pressure in the Darusentan-treated groups to the vehicle-treated SHR group using appropriate statistical analysis.[9]

Protocol 2: Evaluation of Darusentan on Cardiac Hypertrophy in a Rat Model

This protocol outlines the steps to determine if chronic Darusentan treatment can mitigate the development of cardiac hypertrophy.

Materials:

  • Hearts from rats in Protocol 1.

  • Phosphate-buffered saline (PBS).

  • 10% Formalin.

  • Paraffin wax.

  • Microtome.

  • Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome).[1]

  • Microscope with a camera.

  • Image analysis software.

Procedure:

  • Tissue Collection: At the end of the treatment period from Protocol 1, euthanize the rats.

  • Heart Excision and Weighing: Carefully excise the heart, blot it dry, and record its weight. Calculate the heart weight to body weight ratio.[1]

  • Histological Analysis:

    • Fix the hearts in 10% formalin and embed them in paraffin.

    • Section the hearts and stain with Hematoxylin and Eosin to assess cardiomyocyte size and with Masson's trichrome to evaluate fibrosis.[1]

  • Data Analysis: Compare the heart weight to body weight ratio, cardiomyocyte size, and fibrosis levels between the different treatment groups.[1]

Experimental Workflow

The diagram below provides a visual representation of the general experimental workflow for evaluating Darusentan in a rat model of hypertension.

A Animal Acclimatization (1 week) B Baseline BP Measurement (3-5 days) A->B C Randomization into Treatment Groups B->C D Daily Oral Administration (Darusentan or Vehicle) (4-8 weeks) C->D E Periodic BP Monitoring (e.g., weekly) D->E Concurrent F Euthanasia and Tissue Collection D->F G Data Analysis (BP, Cardiac Hypertrophy) E->G F->G

Experimental workflow for Darusentan administration and efficacy assessment.

Troubleshooting

  • Drug Suspension Inconsistency: To ensure consistent dosing, vigorously mix the Darusentan suspension before each administration.[1]

  • Difficulty with Oral Gavage: If the formulation is too viscous, adjust the concentration of the suspending agent. Ensure the gavage needle is of an appropriate size for the rat.[9]

  • Variability in Blood Pressure Readings: To minimize diurnal variations, always measure blood pressure at the same time of day under consistent environmental conditions.[9]

Conclusion

Darusentan, as a selective ETA receptor antagonist, offers a targeted approach for investigating the role of the endothelin system in hypertension and its cardiovascular consequences. The provided protocols and data offer a framework for conducting preclinical studies in rat models to evaluate the efficacy and mechanisms of action of Darusentan. Careful experimental design and adherence to standardized procedures are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Utilizing Darusentan in Competitive Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan (B1669833) is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1][2][3][4] As a member of the propanoic acid class of endothelin receptor antagonists (ERAs), its primary mechanism of action involves competitively blocking the binding of the potent vasoconstrictor endothelin-1 (B181129) (ET-1) to the ETA receptor.[5][6] This action inhibits the downstream signaling cascade that leads to smooth muscle contraction and cell proliferation.[5][6] The selectivity of Darusentan for the ETA over the ETB receptor is a key feature, allowing for targeted therapeutic effects while potentially preserving the vasodilatory and ET-1 clearance functions of the ETB receptor.[3]

Competitive radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a test compound, such as Darusentan, for a specific receptor.[7][8][9][10] These assays utilize a radiolabeled ligand that binds to the receptor of interest. By measuring the ability of an unlabeled compound (the competitor, e.g., Darusentan) to displace the radioligand, one can determine the competitor's binding affinity, typically expressed as the inhibition constant (Ki).[3][5][7] This document provides detailed protocols and data for the use of Darusentan in competitive radioligand binding assays targeting the endothelin receptors.

Data Presentation: Binding Affinity of Darusentan

The following table summarizes the binding affinities of Darusentan for human and rat endothelin receptors as determined by competitive radioligand binding assays.

Receptor SubtypeSpeciesLigandPreparationKᵢ (nmol/L)Selectivity (ETₐ/ETₑ)Reference
Human ETₐHumanDarusentanRecombinant1.4~131-fold[3][11][12][13]
Human ETₑHumanDarusentanRecombinant184[3][11][12][13]
Rat ETₐRat(S)-DarusentanRat Aortic Vascular Smooth Muscle Cell Membranes13Not specified (>95% ETₐ)[3][6]
Human ETₐHumanDarusentanCHO cell membranes6[14]
Human ETₑHumanDarusentanCHO cell membranes371[14]

Note: The (S)-enantiomer of Darusentan is the active form, while the (R)-enantiomer exhibits no significant binding activity.[3][6]

Experimental Protocols

Protocol 1: ETₐ Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the inhibitory constant (Kᵢ) of Darusentan by measuring its ability to displace a radiolabeled ligand from the ETₐ receptor.[5]

1. Membrane Preparation:

  • Cell Culture: Culture cells stably expressing the human ETₐ receptor (e.g., CHO-K1 or HEK293 cells).

  • Homogenization: Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifugation:

    • Perform a low-speed centrifugation (500 x g for 10 minutes at 4°C) to remove nuclei.[5]

    • Centrifuge the resulting supernatant at high speed (40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[5]

  • Resuspension and Storage: Resuspend the membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[5] Determine the protein concentration using a suitable method (e.g., BCA assay). Store the membrane aliquots at -80°C.

2. Competitive Binding Assay:

  • Assay Setup: In a 96-well plate, combine the following reagents:

    • 50 µL of assay buffer.[5]

    • 50 µL of Darusentan at various concentrations (e.g., 10 pM to 10 µM).[5]

    • 50 µL of a radioligand, such as [¹²⁵I]-ET-1, at a final concentration near its dissociation constant (Kd) (e.g., 50 pM).[5]

    • 100 µL of the thawed membrane preparation (containing 10-20 µg of protein).[5]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13][15]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[3][15]

  • Washing: Wash the filters multiple times with an ice-cold wash buffer to remove any unbound radioligand.[3]

  • Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]

3. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ET-1) from the total binding.[3]

  • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the Darusentan concentration to generate a competition curve.[3] Use non-linear regression to determine the IC₅₀ value, which is the concentration of Darusentan that inhibits 50% of the specific binding of the radioligand.[3][5]

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[3][5]

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand.

Visualizations

Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) binding to the ETₐ receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq protein.[3][5] This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[16] This cascade ultimately results in vasoconstriction and cell proliferation.[16][17] Darusentan competitively antagonizes ET-1 at the ETₐ receptor, thereby inhibiting these downstream effects.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds Darusentan Darusentan Darusentan->ETA_Receptor Blocks Gq Gq protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction

Endothelin-A Receptor Signaling Pathway
Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in performing a competitive radioligand binding assay with Darusentan.

Competitive_Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (with ETA Receptor) - Radioligand ([¹²⁵I]-ET-1) - Darusentan (Competitor) B Incubate Reagents in 96-well Plate (Allow binding to reach equilibrium) A->B C Separate Bound and Free Radioligand (Rapid vacuum filtration) B->C D Measure Radioactivity (Scintillation counting) C->D E Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation D->E

Competitive Binding Assay Workflow

References

Darusentan in Resistant Hypertension Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Darusentan (B1669833) in the study of resistant hypertension. It includes detailed application notes, experimental protocols, and a summary of key quantitative data from preclinical and clinical studies.

Darusentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated as a potential add-on therapy for resistant hypertension—a condition characterized by blood pressure that remains above goal despite treatment with three or more antihypertensive medications, including a diuretic.[1][2][3] The rationale for its use stems from the role of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, in the pathophysiology of hypertension.[4][5] By blocking the ETA receptor, Darusentan inhibits ET-1-induced vasoconstriction and cell proliferation.[1][2]

Mechanism of Action and Signaling Pathway

Darusentan's therapeutic potential lies in its specific inhibition of the endothelin-1 signaling cascade. ET-1, primarily produced by vascular endothelial cells, exerts its potent vasoconstrictive effects by binding to ETA receptors on vascular smooth muscle cells.[3][4] This binding activates a Gq/11 protein-coupled signaling pathway, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] The resulting increase in intracellular calcium leads to smooth muscle contraction and vasoconstriction.[4] Darusentan selectively blocks the ETA receptor, thereby inhibiting this entire downstream signaling cascade.[4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA ETA Receptor ET-1->ETA Binds Gq11 Gq/11 ETA->Gq11 Activates Darusentan Darusentan Darusentan->ETA Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release SR->Ca2 Contraction Vasoconstriction Ca2->Contraction PKC->Contraction

Darusentan's Mechanism of Action

Quantitative Data from Clinical Trials

The efficacy and safety of Darusentan in patients with resistant hypertension have been evaluated in several clinical trials. The following tables summarize the key findings from these studies.

Table 1: Efficacy of Darusentan in Resistant Hypertension (DAR-311/DORADO Study)[1]
Treatment GroupChange in Systolic BP (mmHg) from BaselineChange in Diastolic BP (mmHg) from Baseline
Placebo (n=132)-8.6-5.3
Darusentan 50 mg (n=81)-16.5-10.1
Darusentan 100 mg (n=81)-18.1-9.9
Darusentan 300 mg (n=85)-18.1-10.7
p-value for all Darusentan groups vs. placebo<0.001<0.001
Table 2: Efficacy of Darusentan in Resistant Hypertension (Phase II Dose-Ranging Study)[3][6][7]
Treatment and DosePlacebo-Corrected Change in Systolic BP (mmHg)Placebo-Corrected Change in Diastolic BP (mmHg)
Darusentan 150 mg/day (at week 8)-7.4 ± 3.0 (p=0.048)-5.0 ± 1.9 (p=0.003)
Darusentan 300 mg/day (at week 10)-11.5 ± 3.1 (p=0.015)-6.3 ± 2.0 (p=0.002)
Table 3: Common Adverse Events in the DAR-311 (DORADO) Study[1]
Adverse EventPlacebo (%)Darusentan 50 mg (%)Darusentan 100 mg (%)Darusentan 300 mg (%)
Peripheral Edema/Fluid Retention17323629

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for clinical and preclinical studies of Darusentan.

Clinical Trial Protocol: Phase III (DORADO Program - DAR-311 & DAR-312)[1][2]

This protocol outlines the design of the pivotal Phase III trials for Darusentan in resistant hypertension.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (14 Weeks) cluster_endpoints Endpoint Assessment cluster_extension Long-Term Safety Patient Patients with Resistant Hypertension (on ≥3 antihypertensives, including a diuretic) Inclusion Inclusion Criteria Met (BP above goal) Patient->Inclusion Randomize Randomization (Double-blind) Inclusion->Randomize Placebo Placebo Randomize->Placebo D50 Darusentan 50 mg Randomize->D50 D100 Darusentan 100 mg Randomize->D100 D300 Darusentan 300 mg Randomize->D300 Guanfacine Guanfacine 1 mg (DAR-312 only) Randomize->Guanfacine Endpoints Co-Primary Endpoints: Change from baseline in trough sitting SBP & DBP at Week 14 Placebo->Endpoints D50->Endpoints D100->Endpoints D300->Endpoints Guanfacine->Endpoints Extension Enrollment in Long-Term Safety Studies (DAR-311E & DAR-312E) Endpoints->Extension

Phase III Clinical Trial Workflow

1. Patient Population:

  • Inclusion criteria: Patients with resistant hypertension, defined as having a systolic blood pressure (SBP) above the goal (e.g., >140 mmHg for most patients, >130 mmHg for those with diabetes or chronic kidney disease) despite being on full doses of at least three antihypertensive medications, one of which must be a diuretic.[3][6]

2. Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1]

  • The DAR-312 (DORADO-AC) study also included an active comparator arm (Guanfacine 1 mg).[1][2]

3. Treatment:

  • Patients were randomized to receive once-daily doses of Darusentan (50 mg, 100 mg, or 300 mg), placebo, or an active comparator.[1]

  • In some study designs, Darusentan was initiated at a lower dose (e.g., 10 mg/day) and force-titrated upwards every two weeks to the target dose.[3]

  • Duration of the primary treatment period was 14 weeks.[1][2]

4. Efficacy Endpoints:

  • The co-primary efficacy endpoints were the change from baseline to week 14 in trough sitting systolic blood pressure (SBP) and trough sitting diastolic blood pressure (DBP).[1][2]

  • Secondary endpoints included changes in 24-hour ambulatory blood pressure monitoring.[3]

5. Safety and Tolerability:

  • Adverse events were monitored throughout the study.

  • Patients who completed the 14-week assessment were eligible to enroll in long-term safety extension studies.[1][2]

Preclinical Protocol: Evaluation in Spontaneously Hypertensive Rats (SHR)[8]

This protocol provides a framework for investigating the effects of Darusentan in a common animal model of hypertension.

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHR) are a well-established genetic model of hypertension.

2. Acclimatization and Baseline Measurements:

  • Animals are acclimatized to housing conditions for at least one week prior to the experiment.

  • Baseline systolic and diastolic blood pressure are measured for 3-5 days to establish a stable baseline.

3. Drug Administration:

  • Darusentan is suspended in an appropriate vehicle (e.g., carboxymethylcellulose).

  • The suspension is administered orally via gavage once daily for the duration of the study.

  • A control group receives the vehicle only.

4. Blood Pressure Monitoring:

  • Blood pressure is measured at regular intervals throughout the treatment period using methods such as tail-cuff plethysmography or telemetry.

5. Assessment of Cardiac Hypertrophy (Optional):

  • At the end of the treatment period, rats are euthanized, and hearts are excised and weighed.

  • The heart weight to body weight ratio is calculated as an indicator of cardiac hypertrophy.

  • Histological analysis (e.g., H&E, Masson's trichrome staining) can be performed to assess cardiomyocyte size and fibrosis.

6. Data Analysis:

  • Blood pressure changes, heart weight to body weight ratios, and histological parameters are compared between the Darusentan-treated and vehicle-treated groups.

Conclusion

Darusentan has demonstrated a clear mechanism of action and statistically significant efficacy in reducing blood pressure in patients with resistant hypertension.[1][7] The provided data and protocols offer a solid foundation for further research into the therapeutic potential of endothelin receptor antagonism in this difficult-to-treat patient population. While the development of Darusentan was discontinued, the insights gained from its study remain valuable for the broader field of hypertension research and drug development.[8]

References

Determining the Potency of Darusentan: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a potent and highly selective endothelin type A (ETA) receptor antagonist that has been investigated for the treatment of resistant hypertension.[1][2][3] Its therapeutic effect stems from its ability to block the potent vasoconstrictor effects of endothelin-1 (B181129) (ET-1).[3][4] The endothelin signaling pathway plays a crucial role in vascular tone and cell proliferation.[2] ET-1, the primary isoform in the cardiovascular system, exerts its effects by binding to two G protein-coupled receptor subtypes: ETA and ETB.[1][5]

Darusentan specifically targets the ETA receptor, which is predominantly located on vascular smooth muscle cells.[1][4] Activation of the ETA receptor by ET-1 initiates a signaling cascade that leads to potent and sustained vasoconstriction.[1] By competitively binding to and blocking the ETA receptor, Darusentan inhibits this downstream signaling, resulting in vasodilation and a reduction in blood pressure.[1][3]

This document provides detailed protocols for key cell-based assays to determine the potency of Darusentan, enabling researchers to accurately characterize its pharmacological activity.

Signaling Pathway of Endothelin-1 and Inhibition by Darusentan

The binding of ET-1 to the ETA receptor on vascular smooth muscle cells activates the Gq/11 family of G proteins.[1][6] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][7] IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][6] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to smooth muscle contraction and vasoconstriction.[1] Darusentan, as a selective ETA receptor antagonist, blocks this entire cascade by preventing the initial binding of ET-1 to its receptor.[1][7]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Darusentan Darusentan Darusentan->ETAR Blocks Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to

Caption: Endothelin-1 signaling pathway and the inhibitory action of Darusentan.

Data Presentation: Potency and Selectivity of Darusentan

The potency of Darusentan is quantified by its binding affinity (Ki) and its functional inhibition of ET-1 signaling. The following table summarizes key quantitative data from various studies.

ParameterReceptor SubtypePreparationValueReference
Ki Human ETARecombinant1.4 nmol/L[8]
Ki Human ETBRecombinant184 nmol/L[8]
Ki Rat ETARat Aortic Vascular Smooth Muscle Cell Membranes13 nmol/L[4][8]
Selectivity Human ETA vs. ETBRecombinant~131-fold[8]
pA2 Rat ETAIsolated Endothelium-denuded Rat Aortic Rings8.1 ± 0.14[4]

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates higher binding affinity. The (S)-enantiomer of Darusentan is the active form.[8] pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of Darusentan by measuring its ability to compete with a radiolabeled ligand for binding to the ETA receptor.[8]

workflow_binding_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Membranes (from cells expressing ETA receptor) incubate Incubate: Membranes + Radiolabeled Ligand + Darusentan (or vehicle) prep_membranes->incubate prep_ligand Prepare Radiolabeled Ligand (e.g., [¹²⁵I]ET-1) prep_ligand->incubate prep_darusentan Prepare Darusentan Dilutions prep_darusentan->incubate separate Separate Bound from Free Ligand (via rapid vacuum filtration) incubate->separate measure Measure Radioactivity (of filters using a gamma counter) separate->measure plot Plot % Specific Binding vs. Log[Darusentan] measure->plot calculate_ic50 Calculate IC50 (Non-linear regression) plot->calculate_ic50 calculate_ki Calculate Ki (Cheng-Prusoff equation) calculate_ic50->calculate_ki

Caption: Experimental workflow for the radioligand competition binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).[3]

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[3]

    • Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[3]

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[3]

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ETA receptor ligand (e.g., [¹²⁵I]ET-1), and varying concentrations of Darusentan.

    • Include control wells for total binding (radioligand + membranes, no Darusentan) and non-specific binding (radioligand + membranes + a high concentration of unlabeled ET-1).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Darusentan concentration.

    • Determine the IC50 value (the concentration of Darusentan that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.[3]

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Intracellular Calcium Mobilization Assay

This functional assay measures Darusentan's ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by ET-1.[4][7]

workflow_calcium_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed ETA-expressing Cells (in a 96-well plate) load_dye Load Cells with a Ca²⁺-sensitive Fluorescent Dye (e.g., Fura-2 AM or Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate Cells with Varying Concentrations of Darusentan load_dye->pre_incubate stimulate Stimulate with ET-1 (at a fixed EC₈₀ concentration) pre_incubate->stimulate measure Measure Fluorescence Signal (using a plate reader) stimulate->measure plot Plot % Inhibition vs. Log[Darusentan] measure->plot calculate_ic50 Calculate IC50 (Non-linear regression) plot->calculate_ic50

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the ETA receptor (e.g., rat aortic vascular smooth muscle cells (RAVSMs) or HEK293 cells) into a black, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.[3][4]

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

    • After incubation, wash the cells gently with buffer to remove any extracellular dye.

  • Assay Procedure:

    • Add buffer containing varying concentrations of Darusentan to the appropriate wells. Include vehicle control wells.

    • Pre-incubate the plate for 15-30 minutes at 37°C to allow Darusentan to bind to the receptors.[7]

    • Place the plate into a fluorescence plate reader capable of kinetic reads.

    • Initiate the measurement of fluorescence, and after establishing a stable baseline, add a fixed concentration of ET-1 (typically the EC80, the concentration that gives 80% of the maximal response) to all wells to stimulate calcium release.

    • Continue to measure the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after the addition of ET-1.

    • Normalize the data by expressing the response in each Darusentan-treated well as a percentage of the response in the vehicle control wells (0% inhibition) and baseline (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the Darusentan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inositol Phosphate (B84403) (IP1) Accumulation Assay

This assay provides a functional readout of Gq-coupled receptor activation by measuring the accumulation of a stable downstream metabolite, inositol monophosphate (IP1), which builds up in the presence of lithium chloride (LiCl).[3]

workflow_ip1_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed ETA-expressing Cells (in a suitable plate format) pre_incubate Pre-incubate Cells with Varying Concentrations of Darusentan seed_cells->pre_incubate stimulate Stimulate with ET-1 (EC₈₀) in Stimulation Buffer containing LiCl pre_incubate->stimulate lyse Lyse Cells and Add Detection Reagents (e.g., HTRF) stimulate->lyse measure Measure Signal (e.g., Time-Resolved Fluorescence) lyse->measure plot Plot % Inhibition vs. Log[Darusentan] measure->plot calculate_ic50 Calculate IC50 (Non-linear regression) plot->calculate_ic50

Caption: Experimental workflow for the inositol phosphate (IP1) accumulation assay.

Methodology:

  • Cell Preparation:

    • Seed ETA-expressing cells in a suitable plate format (e.g., 96-well or 384-well) and culture overnight.[3]

  • Assay Procedure:

    • Remove the culture medium and add a stimulation buffer containing a range of Darusentan concentrations.

    • Pre-incubate the cells for 15-30 minutes at 37°C.[3]

    • Add the agonist (ET-1 at its EC80 concentration) to the wells. The stimulation buffer for this assay must contain LiCl, which blocks the degradation of IP1, allowing it to accumulate.[3]

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

    • Lyse the cells and detect the accumulated IP1 using a commercially available kit, often based on competitive immunoassay principles such as Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis:

    • Generate a standard curve using known concentrations of IP1.

    • Quantify the amount of IP1 in each experimental well by interpolating from the standard curve.

    • Normalize the data as a percentage of the ET-1-stimulated response in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the Darusentan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The described cell-based assays provide a robust framework for quantifying the potency and mechanism of action of Darusentan. The radioligand binding assay directly measures the affinity of the compound for the ETA receptor, while the calcium mobilization and IP1 accumulation assays provide functional readouts of its ability to antagonize the ET-1 signaling cascade. By following these detailed protocols, researchers can reliably determine the potency of Darusentan and other endothelin receptor modulators, facilitating drug discovery and development efforts in the field of cardiovascular disease.

References

Application Notes and Protocols for Utilizing Darusentan in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a potent and highly selective endothelin type A (ETA) receptor antagonist that has been investigated for its therapeutic potential in conditions such as resistant hypertension.[1][2] It functions by blocking the binding of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, to its ETA receptor on vascular smooth muscle cells.[1][3][4] This action inhibits the downstream signaling cascade that leads to vasoconstriction and cell proliferation.[1][5] These application notes provide detailed protocols for the proper dissolution and use of Darusentan in cell culture experiments, ensuring reliable and reproducible results.

Data Presentation: Darusentan Solubility

Darusentan is characterized by its low aqueous solubility, making direct dissolution in cell culture media or aqueous buffers challenging.[5][6] The compound exhibits good solubility in organic solvents, with dimethyl sulfoxide (B87167) (DMSO) being the most commonly recommended solvent for in vitro studies.[5][6][7]

Solvent/SystemConcentrationNotesReference
DMSO125 mg/mL (304.56 mM)Sonication is recommended to aid dissolution.[7]
DMSO100 mg/mL (243.65 mM)Ultrasonic treatment may be needed.[8]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mL (9.75 mM)Sonication is recommended. Suitable for in vivo formulations.[7]
10% DMSO + 90% corn oil≥ 2.08 mg/mL (5.07 mM)Clear solution. Suitable for in vivo formulations.[8]
WaterInsoluble[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Darusentan Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of Darusentan, which can be stored for long-term use and diluted to working concentrations as needed.

Materials:

  • Darusentan powder (Molecular Weight: 410.42 g/mol )

  • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Weighing: In a sterile environment, accurately weigh the desired amount of Darusentan powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.104 mg of Darusentan.[6]

  • Dissolution: Transfer the weighed Darusentan powder into a sterile microcentrifuge tube. Add the appropriate volume of sterile, anhydrous DMSO to achieve the target concentration of 10 mM (e.g., 1 mL for 4.104 mg).[5][6]

  • Mixing: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution of the powder.[6]

  • Sonication (Optional): If the Darusentan powder does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.[6]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[5][6]

Protocol 2: Preparation of Darusentan Working Solutions and Treatment of Cells

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells, with critical steps to avoid precipitation.

Materials:

  • 10 mM Darusentan stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Cultured cells ready for treatment

Procedure:

  • Cell Plating: Plate cells at the desired density in multi-well plates and allow them to adhere and reach the desired confluency.[5]

  • Thawing Stock Solution: Thaw an aliquot of the 10 mM Darusentan stock solution at room temperature.[5]

  • Preparation of Working Solution:

    • Pre-warm the required volume of cell culture medium to 37°C.[5] This is a critical step to prevent precipitation.

    • Prepare serial dilutions of the Darusentan stock solution in the pre-warmed medium to achieve the desired final concentrations. For example, for experiments on rat aortic vascular smooth muscle cells (RAVSMs), working concentrations can range from 0.001 µM to 1 µM.[5][7]

    • Crucial Step: Add the Darusentan stock solution to the pre-warmed medium dropwise while gently mixing. This ensures rapid and thorough dispersion, minimizing the risk of precipitation.[5]

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Darusentan used in the experiment. The final DMSO concentration should ideally be kept below 0.5%, and preferably below 0.1%, to avoid cytotoxicity.[5][6]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the prepared Darusentan working solutions or the vehicle control medium.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

Darusentan Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Treatment weigh Weigh Darusentan Powder dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute Stock in Warm Medium thaw->dilute warm_media Warm Cell Culture Medium to 37°C warm_media->dilute treat_cells Treat Cells with Working Solution dilute->treat_cells plate_cells Plate Cells plate_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate

Caption: Workflow for preparing and using Darusentan in cell culture.

Darusentan Mechanism of Action: ETA Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds & Activates Darusentan Darusentan Darusentan->ETA_Receptor Blocks Gq11 Gq/11 ETA_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Darusentan blocks the ET-1 signaling cascade in vascular smooth muscle cells.

References

Analytical methods for measuring Darusentan plasma concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Darusentan in plasma samples. Darusentan is a selective endothelin-A (ETᴀ) receptor antagonist that has been investigated for the treatment of resistant hypertension. Accurate measurement of its plasma concentration is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This guide covers two primary analytical techniques: a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, offering a cost-effective and widely accessible option, and a proposed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, providing higher sensitivity and specificity for advanced research needs.

Darusentan's Mechanism of Action

Darusentan exerts its therapeutic effect by blocking the endothelin-A (ETᴀ) receptor, which prevents the binding of the potent vasoconstrictor endothelin-1 (B181129) (ET-1). This inhibition of ET-1 signaling leads to vasodilation and a reduction in blood pressure.

ET1 Endothelin-1 (ET-1) ETAR ETᴀ Receptor ET1->ETAR Binds to Vasoconstriction Vasoconstriction ETAR->Vasoconstriction Leads to Darusentan Darusentan Darusentan->ETAR Blocks

Figure 1: Signaling pathway of Darusentan's mechanism of action.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Experimental Protocol

1. Materials and Reagents:

  • Darusentan reference standard (>99% purity)

  • Internal Standard (IS), e.g., a structurally similar compound not co-administered

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic Acid (ACS grade)

  • Water (HPLC grade, filtered)

  • Human plasma with K2EDTA as an anticoagulant

2. Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a UV-Vis detector is used.[1]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
UV Detection Wavelength 254 nm
Run Time Approximately 10 minutes

3. Preparation of Standard and Quality Control (QC) Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Darusentan reference standard and dissolve it in 10 mL of methanol.[1]

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).[1]

  • Internal Standard (IS) Working Solution: Prepare a 50 µg/mL working solution of the IS in methanol.[1]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 to 50 µg/mL. QC samples should be prepared at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).[1]

4. Sample Preparation Protocol: The sample preparation is based on a simple and efficient protein precipitation method.[1]

start Start aliquot Aliquot 200 µL of Plasma Sample start->aliquot add_is Add 20 µL of IS Working Solution (50 µg/mL) and Vortex aliquot->add_is precipitate Add 600 µL of Ice-Cold Acetonitrile add_is->precipitate vortex_centrifuge Vortex Vigorously (1 min) Centrifuge at 14,000 x g for 10 min at 4°C precipitate->vortex_centrifuge transfer Transfer Supernatant to HPLC Vial vortex_centrifuge->transfer inject Inject 20 µL into HPLC System transfer->inject end End inject->end start Start aliquot Aliquot 100 µL of Plasma Sample start->aliquot add_is Add IS and Vortex aliquot->add_is precipitate Add Acetonitrile (3:1 ratio) to Precipitate Proteins add_is->precipitate vortex_centrifuge Vortex and Centrifuge precipitate->vortex_centrifuge transfer Transfer Supernatant vortex_centrifuge->transfer evaporate Evaporate to Dryness (Optional, for concentration) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS System reconstitute->inject end End inject->end

References

Application Notes and Protocols: The Use of Darusentan in Studies of Endothelin-Mediated Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endothelin-1 (ET-1) is a potent 21-amino acid peptide vasoconstrictor that plays a crucial role in cardiovascular homeostasis and the pathophysiology of hypertension.[1][2] Its effects are mediated through two G protein-coupled receptor subtypes: endothelin type A (ETA) and endothelin type B (ETB).[1][3] The ETA receptor, located predominantly on vascular smooth muscle cells (VSMCs), is the primary mediator of ET-1-induced vasoconstriction and cell proliferation.[4][5][6][7][8] Darusentan is a highly selective and potent ETA receptor antagonist that has been extensively studied as a therapeutic agent for resistant hypertension, a condition where blood pressure remains uncontrolled despite treatment with three or more antihypertensive drugs.[1][4][9] By specifically blocking the ETA receptor, darusentan effectively inhibits the signaling cascade that leads to vasoconstriction, making it an invaluable tool for researchers studying the endothelin system.[1][10][11]

These application notes provide a comprehensive overview of darusentan, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its use in research settings.

Data Presentation

The following tables summarize key quantitative data from various studies, demonstrating darusentan's affinity for the ETA receptor and its efficacy in reducing blood pressure.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Darusentan

ParameterReceptorSpecies/SystemValueReference(s)
Binding Affinity (Ki) ETAHuman (recombinant)1.4 nmol/L[12][13]
ETBHuman (recombinant)184 nmol/L[12][13]
ETARat Aortic VSMC Membranes13 nmol/L[6][7]
Selectivity ETA vs. ETBHuman (recombinant)~1000-fold[9]
Functional Potency (pA2) ETAIsolated Rat Aortic Rings8.1 ± 0.14[6][7]

The Ki value represents the inhibition constant, indicating the concentration of darusentan required to occupy 50% of the receptors. A lower Ki signifies higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, quantifying its functional potency.

Table 2: Efficacy of Darusentan in Clinical Trials for Resistant Hypertension (Placebo-Corrected Blood Pressure Reduction)

Study (Reference)Treatment DurationDoseChange in Trough Sitting Systolic BP (mmHg)Change in Trough Sitting Diastolic BP (mmHg)
DORADO (DAR-311) Trial [10][14]14 Weeks50 mg-7.9-5
100 mg-9.5-5
300 mg-9.5-6
Dose-Ranging Study [15]10 Weeks300 mg (target dose)-11.5-6.3
Multicenter Study [12][16]6 Weeks10 mg-6.0-3.7
30 mg-7.3-4.9
100 mg-11.3-8.3

Signaling Pathways and Mechanism of Action

ET-1 binding to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade through Gq/11 proteins.[1] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular Ca2+ leads to smooth muscle contraction and vasoconstriction.[1][17] Darusentan acts as a competitive antagonist at the ETA receptor, preventing ET-1 from binding and thereby inhibiting this entire downstream signaling pathway.[1][10]

ET1_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_receptor ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds & Activates Darusentan Darusentan Darusentan->ETA Blocks Gq11 Gq/11 ETA->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Vasoconstriction Ca->Contraction PKC->Contraction

Darusentan selectively blocks the ETA receptor on vascular smooth muscle cells.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the effects of darusentan.

Protocol 1: Endothelin Receptor Binding Assay

This protocol determines the binding affinity (Ki) of darusentan for endothelin receptors.[18]

Objective: To quantify the affinity of darusentan for ETA and ETB receptors.

Materials:

  • Cell membranes expressing human ETA or ETB receptors

  • Radioligand (e.g., [125I]-ET-1)

  • Darusentan stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane fractions from cells overexpressing the target receptor.

  • Reaction Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of [125I]-ET-1, and varying concentrations of darusentan (or vehicle for control).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the darusentan concentration. Determine the IC50 value (the concentration of darusentan that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Membranes (with ETA or ETB receptors) B Incubate Membranes with [¹²⁵I]-ET-1 and Darusentan A->B Add C Separate Bound/Free Ligand (Rapid Filtration) B->C After equilibrium D Quantify Radioactivity (Gamma Counter) C->D Measure E Calculate IC₅₀ and Ki (Cheng-Prusoff Equation) D->E Analyze

Workflow for an in vitro endothelin receptor binding assay.
Protocol 2: Ex Vivo Functional Assay (Isolated Aortic Rings)

This protocol assesses the functional antagonist activity of darusentan against ET-1-induced vasoconstriction.[6][7][19]

Objective: To determine the functional potency (pA2) of darusentan in inhibiting ET-1-induced vascular contraction.

Materials:

  • Thoracic aorta from a rat

  • Krebs-Henseleit or other physiological salt solution (gassed with 95% O2 / 5% CO2)

  • ET-1 stock solution

  • Darusentan stock solution

  • Organ bath system with force-displacement transducers

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta and carefully cut it into rings (2-4 mm in length). The endothelium may be removed by gently rubbing the inner surface to focus on the direct smooth muscle effects.

  • Mounting: Mount the aortic rings in an organ bath filled with physiological salt solution, maintained at 37°C and gassed continuously.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams).

  • Control Curve: Generate a cumulative concentration-response curve for ET-1 to establish the baseline contractile response and determine the EC50.

  • Washout: Perform several washes with fresh buffer to return the tissue to its resting state.

  • Antagonist Incubation: Incubate the aortic rings with a fixed concentration of darusentan for a predetermined period (e.g., 30-60 minutes).

  • Antagonist Curve: In the continued presence of darusentan, generate a second cumulative concentration-response curve for ET-1.

  • Repeat: Repeat steps 5-7 with several different concentrations of darusentan.

  • Data Analysis: Calculate the dose ratio (the ratio of the EC50 of ET-1 in the presence of the antagonist to the EC50 in its absence). Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of darusentan. The x-intercept of the linear regression provides the pA2 value.

Functional_Assay_Workflow A Isolate & Mount Aortic Rings in Organ Bath B Equilibrate Tissue Under Resting Tension A->B C Generate Control ET-1 Dose-Response Curve B->C D Washout & Incubate with Fixed Concentration of Darusentan C->D E Generate Second ET-1 Dose-Response Curve D->E F Repeat for Multiple Darusentan Concentrations E->F Next concentration G Construct Schild Plot & Determine pA₂ Value F->G Analyze data

Workflow for an ex vivo functional vasoconstriction assay.
Protocol 3: In Vivo Blood Pressure Monitoring in Animal Models

This protocol provides a general framework for evaluating the antihypertensive effects of darusentan in a relevant animal model.[18][20]

Objective: To assess the effect of darusentan on blood pressure in a hypertensive animal model.

Materials:

  • Hypertensive animal model (e.g., Spontaneously Hypertensive Rat (SHR), Dahl Salt-Sensitive rat)

  • Darusentan formulation for oral administration

  • Vehicle control (e.g., 0.5% methylcellulose)[21]

  • Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff plethysmography)

Procedure:

  • Animal Model: Select an appropriate animal model of hypertension. For studies involving ET-1, salt-sensitive models are often used.[12]

  • Acclimatization: Allow animals to acclimate to the housing conditions and handling procedures.

  • Blood Pressure Measurement: Implant radiotelemetry devices for continuous and accurate blood pressure monitoring, or train animals for tail-cuff measurements. Establish a stable baseline blood pressure over several days.

  • Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose darusentan, high-dose darusentan).

  • Drug Administration: Administer darusentan or vehicle orally (e.g., via gavage) once daily for the duration of the study (e.g., 2-4 weeks).

  • Monitoring: Continuously monitor systolic blood pressure, diastolic blood pressure, and heart rate throughout the study period.

  • Data Analysis: Compare the changes in blood pressure from baseline between the darusentan-treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA) should be used to determine significance.

Darusentan is a well-characterized, potent, and selective ETA receptor antagonist. Its specific mechanism of action makes it an excellent pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin system, particularly in the context of vasoconstriction and hypertension. The protocols and data provided here offer a robust framework for researchers and drug development professionals to design and interpret studies utilizing darusentan to explore endothelin-mediated pathways.

References

Application Notes and Protocols for Phase III Clinical Trials of Darusentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for Phase III clinical trials of Darusentan, an endothelin receptor antagonist investigated for the treatment of resistant hypertension. Detailed protocols for key experimental procedures are included to guide researchers in the design and execution of similar studies.

Introduction to Darusentan

Darusentan is a selective endothelin type-A (ETA) receptor antagonist.[1][2][3] The endothelin system, particularly endothelin-1 (B181129) (ET-1), plays a role in vasoconstriction and cell proliferation by activating ETA receptors on vascular smooth muscle cells.[1][4][5] In some hypertensive patients, elevated ET-1 levels are observed, suggesting that blocking its effects could be a therapeutic strategy.[1][2] Darusentan was developed as an add-on therapy for patients with resistant hypertension, defined as blood pressure remaining above goal despite treatment with three or more antihypertensive medications, including a diuretic.[1][2][6]

Phase III Clinical Program Overview: DORADO and DORADO-AC

The efficacy and safety of Darusentan were primarily evaluated in two large-scale, international, multicenter, double-blind, randomized, placebo-controlled Phase III clinical trials: DORADO (DAR-311) and DORADO-AC (DAR-312).[1][2][3]

DORADO (DAR-311) was designed to assess the efficacy and safety of fixed doses of Darusentan as an add-on therapy in patients with resistant hypertension.[1][2]

DORADO-AC (DAR-312) was a similarly designed trial that also included an active comparator, guanfacine, to further evaluate the efficacy and safety of Darusentan.[1][3][7] This trial, however, did not meet its primary efficacy endpoints of a statistically significant reduction in blood pressure compared to placebo.[3][8][9]

Data Presentation

Table 1: Efficacy of Darusentan in the DORADO (DAR-311) Trial - Change in Blood Pressure at Week 14
Treatment GroupMean Change in Trough Sitting Systolic Blood Pressure (SBP) from Baseline (mmHg)Mean Change in Trough Sitting Diastolic Blood Pressure (DBP) from Baseline (mmHg)
Placebo (n=132)-8.6-5.3
Darusentan 50 mg (n=81)-16.5-10.1
Darusentan 100 mg (n=81)-18.1-9.9
Darusentan 300 mg (n=85)-18.1-10.7
p-value vs. Placebo<0.001 for all Darusentan groups<0.001 for all Darusentan groups

Data sourced from publicly available trial results.[1][10]

Table 2: Key Safety Findings in the DORADO (DAR-311) Trial
Adverse EventPlacebo (n=132)Darusentan 50 mg (n=81)Darusentan 100 mg (n=81)Darusentan 300 mg (n=85)
Peripheral Edema/Fluid Retention (%) 17%32%36%29%
Discontinuation due to Edema (%) 0%1.2%4.9%5.9%
Mean Change in Hemoglobin (g/dL) -0.19-0.92-0.93-1.08
Mean Change in Hematocrit (%) -0.89-2.89-2.54-2.88
Serum Aminotransferase >3x ULN (%) 0.8% (1 patient)0%1.2% (1 patient)1.2% (1 patient)

ULN: Upper Limit of Normal. Data sourced from publicly available trial results.[1]

Signaling Pathway of Darusentan's Mechanism of Action

cluster_0 Endothelin-1 (ET-1) Pathway cluster_2 Physiological Effect ET1 Endothelin-1 (ET-1) ETAR Endothelin Type-A Receptor (ETA) ET1->ETAR VascSmoothMuscle Vascular Smooth Muscle Cell ETAR->VascSmoothMuscle Activation Vasoconstriction Vasoconstriction & Cell Proliferation VascSmoothMuscle->Vasoconstriction Darusentan Darusentan Darusentan->ETAR Blocks BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure

Caption: Darusentan blocks the binding of ET-1 to the ETA receptor, inhibiting vasoconstriction.

Experimental Protocols

Protocol 1: Measurement of Trough Sitting Blood Pressure

Objective: To accurately and consistently measure trough sitting systolic and diastolic blood pressure at baseline and follow-up visits.

Materials:

  • Calibrated and validated automated oscillometric sphygmomanometer.

  • Appropriately sized blood pressure cuffs.

  • Quiet, temperature-controlled room.

  • Chair with back support and a table for arm support.

  • Data collection forms.

Procedure:

  • Patient Preparation:

    • Instruct the patient to avoid caffeine, exercise, and smoking for at least 30 minutes before the measurement.

    • Ensure the patient has emptied their bladder.

    • The patient should be seated comfortably in a quiet room for at least 5 minutes before the first reading. The back should be supported, and feet should be flat on the floor with legs uncrossed.

  • Cuff Selection and Placement:

    • Measure the patient's upper arm circumference to select the appropriate cuff size. The bladder of the cuff should encircle at least 80% of the arm.

    • Place the cuff on the patient's bare upper arm, with the lower edge of the cuff approximately 2-3 cm above the antecubital fossa.

    • The arm should be supported at the level of the heart.

  • Measurement Process:

    • Take a minimum of two readings, at least 1-2 minutes apart.

    • The patient and study personnel should remain silent during the measurement.

    • Record the systolic and diastolic blood pressure readings for each measurement.

  • Data Recording:

    • If the first two readings differ by more than 5 mmHg, a third reading should be taken.

    • The average of the last two readings will be used for analysis.

    • "Trough" blood pressure is measured just before the next scheduled dose of the study medication.

Protocol 2: Assessment of Peripheral Edema

Objective: To systematically assess and grade the severity of peripheral edema.

Materials:

  • Examination couch/chair.

  • Data collection forms with a standardized grading scale.

Procedure:

  • Patient Positioning: The patient should be in a comfortable sitting or supine position with legs exposed.

  • Visual Inspection: Visually inspect the feet, ankles, and lower legs for any signs of swelling.

  • Palpation for Pitting Edema:

    • Press firmly with the thumb or forefinger over the dorsum of the foot, behind the medial malleolus, and over the shins for at least 5 seconds.

    • Remove the pressure and observe for the presence and depth of an indentation (pitting).

  • Grading of Pitting Edema:

    • Use a standardized scale to grade the severity of the edema. An example scale is as follows:

      • 0: No pitting edema.

      • 1+: Mild pitting, 2 mm depression that disappears rapidly.

      • 2+: Moderate pitting, 4 mm depression that disappears in 10-15 seconds.

      • 3+: Moderately severe pitting, 6 mm depression that may last more than 1 minute.

      • 4+: Severe pitting, 8 mm depression that can last more than 2 minutes.

  • Data Recording: Record the edema grade for each assessed location. Note if the edema is unilateral or bilateral.

Protocol 3: Monitoring of Liver Function

Objective: To monitor for potential drug-induced liver injury by assessing liver function tests.

Materials:

  • Standard equipment for venipuncture.

  • Appropriate blood collection tubes (e.g., serum separator tubes).

  • Certified clinical laboratory for analysis.

Procedure:

  • Sample Collection:

    • Collect a blood sample via venipuncture at baseline and at specified follow-up visits (e.g., monthly).

  • Laboratory Analysis:

    • The serum sample should be analyzed for the following liver function tests:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Total bilirubin (B190676)

      • Alkaline phosphatase (ALP)

  • Data Evaluation and Action:

    • Review all liver function test results promptly.

    • Pre-defined stopping rules should be in place. For example, if a patient's ALT or AST levels exceed 3 times the upper limit of normal (ULN), confirmatory testing should be performed. If the elevation is confirmed, and particularly if accompanied by an elevation in total bilirubin >2x ULN, the study drug should be discontinued, and the patient closely monitored.

Experimental Workflow for a Phase III Darusentan Clinical Trial

Caption: A typical workflow for a Phase III clinical trial of Darusentan.

References

Application Notes and Protocols: Ex Vivo Analysis of Darusentan Effects on Vascular Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darusentan is a potent and selective endothelin-A (ETA) receptor antagonist.[1] Endothelin-1 (ET-1), a powerful endogenous vasoconstrictor, plays a significant role in the pathophysiology of hypertension.[2][3] ET-1 mediates its vasoconstrictive effects primarily through the G-protein coupled ETA receptor on vascular smooth muscle cells.[2][3] Darusentan competitively binds to the ETA receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and subsequent vasoconstriction.[4] This mechanism of action results in peripheral vasodilation, making Darusentan a subject of interest for its blood pressure-lowering effects, particularly in cases of resistant hypertension.[5]

These application notes provide detailed protocols for the preparation of isolated vascular tissues for the ex vivo analysis of Darusentan's pharmacological effects. The primary application is the assessment of its ability to antagonize ET-1-induced vasoconstriction in isolated arterial rings, a standard method for characterizing the potency and efficacy of vasoactive compounds.

Data Presentation

The following tables summarize key quantitative data for Darusentan, providing a basis for experimental design and interpretation.

Table 1: Binding Affinity and Selectivity of Darusentan

Receptor SubtypeLigandPreparationKᵢ (nmol/L)Selectivity (ETₐ/ET₈)Reference
Human ETₐDarusentanRecombinant1.4~131-fold[1]
Human ET₈DarusentanRecombinant184[1]
Rat ETₐ(S)-DarusentanRat Aortic Vascular Smooth Muscle Cell Membranes13>95% ETₐ subtype[6]

Note: Kᵢ is the inhibition constant, representing the concentration of a competing ligand that will occupy half the receptors at equilibrium. A lower Kᵢ value indicates higher binding affinity. The (S)-enantiomer is the active form of Darusentan.[6]

Table 2: Functional Antagonism of Darusentan in Ex Vivo Vascular Preparations

PreparationAgonistAntagonistParameterValue (mean ± SD)Reference
Isolated endothelium-denuded rat aortic ringsET-1(S)-DarusentanpA₂8.1 ± 0.14[6]

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Signaling Pathway and Experimental Workflow

Darusentan's Mechanism of Action

Darusentan_Mechanism cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates Darusentan Darusentan Darusentan->ETAR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Contraction Vasoconstriction Ca_release->Contraction Block Inhibition ExVivo_Workflow cluster_Preparation Tissue Preparation cluster_Experiment Experimental Protocol cluster_Analysis Data Analysis Harvest Harvest Thoracic Aorta Clean Clean Adipose & Connective Tissue Harvest->Clean Section Section into 2-3 mm Rings Clean->Section Mount Mount Rings in Organ Bath Section->Mount Equilibrate Equilibrate in Krebs Buffer (90 min, 37°C, 95% O₂/5% CO₂) Mount->Equilibrate Viability Assess Viability (KCl) Equilibrate->Viability Wash Washout Viability->Wash PreIncubate Pre-incubate with Darusentan or Vehicle (30 min) Wash->PreIncubate ET1_CRC Cumulative ET-1 Concentration-Response Curve PreIncubate->ET1_CRC Record Record Isometric Tension ET1_CRC->Record Plot Plot Concentration-Response Curves Record->Plot Calculate Calculate EC₅₀ & pA₂ Plot->Calculate

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Darusentan Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with darusentan in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is darusentan and why is its aqueous solubility a concern for researchers?

Darusentan is a potent and selective endothelin A (ETA) receptor antagonist.[1][2][3] It belongs to the propanoic acid class of compounds and is characterized by its poor solubility in aqueous solutions, which presents a significant hurdle for in vitro and in vivo research.[1] This low solubility can result in experimental challenges such as precipitation in buffers, leading to inconsistent dosing and diminished bioavailability.[1]

Q2: What is the solubility of darusentan in common laboratory solvents?

Darusentan is practically insoluble in water. However, it demonstrates good solubility in organic solvents like dimethyl sulfoxide (DMSO).[1][4] For experimental purposes, a common practice is to first dissolve darusentan in 100% DMSO to create a concentrated stock solution.[1][4]

Q3: Is it possible to dissolve darusentan directly in aqueous buffers such as PBS or cell culture media?

Directly dissolving darusentan in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media is generally not recommended and is likely to fail due to its hydrophobic nature.[1] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, typically DMSO.[1][4]

Q4: How does pH influence the solubility of darusentan?

Troubleshooting Guide

Issue: My darusentan precipitated after diluting the DMSO stock solution into my aqueous experimental buffer.

This is a frequent issue known as "salting out" or precipitation. It happens when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility.[1] Here are several strategies to troubleshoot this problem:

  • Lower the Final Concentration: The most direct solution is to reduce the final working concentration of darusentan in your experiment.[1]

  • Optimize Co-solvent Concentration: If your experimental parameters allow, a slight increase in the final percentage of DMSO in your aqueous buffer can help maintain solubility. However, it is critical to keep the final DMSO concentration low, typically below 0.5% and ideally under 0.1% for cell-based assays, as higher concentrations can be cytotoxic.[1]

  • Utilize a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Pluronic F-68, into your final aqueous solution can aid in forming micelles that encapsulate the hydrophobic darusentan molecule, thereby preventing precipitation.[1]

  • Employ Serial Dilutions: Instead of a single, large dilution of the DMSO stock into the aqueous buffer, performing serial dilutions can sometimes prevent immediate precipitation.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative data on darusentan's solubility in various solvent systems. It is important to note that the exact solubility can vary based on experimental conditions.

Solvent SystemSolubilityReference
DMSO100 mg/mL (243.65 mM)[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.07 mM)[4][6]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.07 mM)[4][5]

Experimental Protocols

Protocol 1: Preparation of a Darusentan Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the desired amount of darusentan powder. To prepare 1 mL of a 10 mM stock solution, use 4.104 mg of darusentan.

  • Dissolution: Transfer the weighed darusentan powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the powder does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][4]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
  • Thawing: Thaw the frozen darusentan DMSO stock solution at room temperature.

  • Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium or buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute the 10 mM stock solution 1:100 in the medium, and then add this intermediate dilution to your cells at a 1:10 ratio.

  • Mixing: Gently mix the final solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.

Visualizations

Darusentan_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds Gq_Protein Gq Protein Activation ETA_Receptor->Gq_Protein Darusentan Darusentan Darusentan->ETA_Receptor Blocks Vasodilation Vasodilation Darusentan->Vasodilation PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Calcium Release IP3->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Darusentan's mechanism of action.

Darusentan_Solution_Workflow cluster_workflow Experimental Workflow for Darusentan Solution Preparation Start Start: Weigh Darusentan Powder Add_DMSO Add 100% DMSO Start->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Check_Dissolution Completely Dissolved? Vortex->Check_Dissolution Sonicate Sonicate Check_Dissolution->Sonicate No Stock_Solution Stock Solution (-20°C/-80°C) Check_Dissolution->Stock_Solution Yes Sonicate->Vortex Prepare_Working Prepare Working Solution (Dilute in Aqueous Buffer) Stock_Solution->Prepare_Working Check_Precipitation Precipitation? Prepare_Working->Check_Precipitation Use_Immediately Use Immediately Check_Precipitation->Use_Immediately No Troubleshoot Troubleshoot (Lower Conc., Add Surfactant, etc.) Check_Precipitation->Troubleshoot Yes

Caption: Workflow for preparing darusentan solutions.

References

Darusentan Clinical Studies: A Technical Support Guide on Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the common adverse events associated with Darusentan (B1669833), as observed in clinical studies. This guide is designed to address specific issues and questions that may arise during experimental design and clinical trial analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported adverse events in clinical trials of Darusentan?

Based on Phase II and Phase III clinical studies, the most frequently reported adverse events are generally mild to moderate in intensity.[1][2] The most common events include peripheral edema, headache, flushing, sinusitis, dizziness, and nasopharyngitis.[3][4][5]

Q2: Is there a dose-dependent relationship for the observed adverse events?

Yes, some adverse events associated with Darusentan appear to be dose-dependent. For instance, flushing and peripheral edema have been observed to occur more frequently at higher doses of Darusentan.[4][5]

Q3: Were there any serious adverse events reported in the clinical trials?

Serious adverse events were reported in patients receiving Darusentan; however, they were not considered to be related to the study drug.[3] In one Phase II study, serious adverse events included coronary artery disease, aseptic meningitis, pneumonia, lung squamous cell carcinoma, and pleural effusion.[3]

Q4: How does the adverse event profile of Darusentan compare to other endothelin receptor antagonists?

The most commonly reported adverse event for both Darusentan and bosentan (B193191) (a nonselective endothelin receptor antagonist) was headache.[4] A key differentiator is that, unlike bosentan, treatment with Darusentan was not associated with an increase in hepatic transaminases.[4]

Troubleshooting Guide

Issue: A significant number of participants in our study are reporting headaches.

Troubleshooting Steps:

  • Review Dosage: Headache is a common adverse event.[4][5] Assess if the incidence correlates with a specific dosage arm in your study.

  • Monitor Blood Pressure: While Darusentan is an antihypertensive agent, fluctuations in blood pressure could contribute to headaches. Ensure regular and accurate blood pressure monitoring.

  • Concomitant Medications: Review the concomitant medications of the affected participants to rule out potential drug-drug interactions that could induce headaches.

Issue: Peripheral edema is being observed more frequently than anticipated.

Troubleshooting Steps:

  • Assess Fluid Retention: Peripheral edema is a known adverse event and is often related to fluid retention, a potential effect of endothelin receptor antagonists.[6]

  • Evaluate Renal Function: Although not a commonly reported issue, monitoring renal function can help rule out underlying causes of edema.

  • Diuretic Use: In clinical practice, adjustments to diuretic regimens might manage this adverse effect; however, in controlled trials, this may be a limitation.[1]

Data on Common Adverse Events

The following table summarizes the incidence of common adverse events from a pivotal Phase III clinical trial (DAR-311) and a Phase II dose-ranging study.

Adverse EventPlaceboDarusentan 10 mgDarusentan 30 mgDarusentan 50 mgDarusentan 100 mgDarusentan 300 mg
Phase III (DAR-311)
Peripheral Edema/Fluid Retention17%--32%36%29%
Phase II Study
Peripheral Edema----17%-
Headache----11%-
Sinusitis----8%-
Dizziness----7%-
Nasopharyngitis----7%-

Data from the DAR-311 study is presented for the 50 mg, 100 mg, and 300 mg doses.[6] Data from the Phase II study is presented for the highest dose arm where specific percentages were provided in the search results.[3]

Experimental Protocols

Monitoring of Adverse Events in Clinical Trials

The safety and tolerability of Darusentan in clinical studies were assessed through a systematic process:

  • Data Collection: Adverse events were documented at each study visit, either reported spontaneously by the patient or on inquiry by the investigator.[4]

  • Clinical Evaluation: Regular physical examinations, vital sign measurements, and 12-lead electrocardiograms were performed.[1][4]

  • Laboratory Tests: Routine hematology and blood chemistry panels, including liver function tests (ALT, AST), were monitored at baseline and at specified intervals throughout the studies.[1][4]

Signaling Pathway

Darusentan is a selective antagonist of the endothelin type A (ETA) receptor.[7][8] Its mechanism of action involves blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ETA receptors on vascular smooth muscle cells.[7][8][9][10] This inhibition prevents the downstream signaling cascade that leads to vasoconstriction.[7][8]

Darusentan_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq11 Gq/11 Protein ETAR->Gq11 Activates Darusentan Darusentan Darusentan->ETAR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Caption: Darusentan's mechanism of action in blocking ET-1 induced vasoconstriction.

References

Technical Support Center: Optimizing Darusentan Concentration for ETA Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Darusentan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at optimizing Darusentan concentration for maximum Endothelin-A (ETA) receptor blockade.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Darusentan?

A1: Darusentan is a potent and selective endothelin-A (ETA) receptor antagonist.[1][2] It functions as a competitive inhibitor, binding to the ETA receptor and preventing the endogenous ligand, endothelin-1 (B181129) (ET-1), from activating it.[1] This blockade inhibits the downstream signaling cascade that leads to vasoconstriction and cell proliferation.[1][3] The active form of the molecule is the (S)-enantiomer.[4]

Q2: What is the binding affinity of Darusentan for the ETA receptor?

A2: Darusentan exhibits a high affinity for the human ETA receptor. The inhibition constant (Ki) is a common measure of binding affinity, with a lower Ki value indicating higher affinity. The reported Ki values for Darusentan are summarized in the table below.

Q3: How selective is Darusentan for the ETA receptor over the ETB receptor?

A3: Darusentan is highly selective for the ETA receptor. This selectivity is crucial as it allows for the specific blockade of ETA-mediated effects while potentially preserving the functions of the ETB receptor.[1] The selectivity is often expressed as the ratio of the Ki for the ETB receptor to the Ki for the ETA receptor.

Quantitative Data Summary

Table 1: Binding Affinity and Selectivity of Darusentan

Receptor SubtypeLigandPreparationKi (nmol/L)Selectivity (ETA/ETB)Reference
Human ETADarusentanRecombinant1.4~131-fold[1][2][5][6]
Human ETBDarusentanRecombinant184[1][2][5][6]
Rat ETA(S)-DarusentanRat Aortic Vascular Smooth Muscle Cell Membranes13>95% ETA subtype[4][6][7]

Table 2: Functional Potency of (S)-Darusentan

AssayTissue/Cell TypeParameterValueReference
Vascular ContractilityIsolated endothelium-denuded rat aortic ringspA28.1 ± 0.14[4][7]
Inositol Phosphate SignalingCultured Rat Aortic Vascular Smooth Muscle CellspA28.1 - 8.4[4]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting guides to address common issues.

Protocol 1: ETA Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of Darusentan by measuring its ability to displace a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) from the ETA receptor.[3]

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.[3]

  • Assay Setup:

    • In a microplate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of Darusentan.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ET-1).[3]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Darusentan concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Darusentan that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

Troubleshooting Guide for Radioligand Binding Assay

IssuePossible CauseSuggested Solution
High Non-Specific Binding - Insufficient blocking of non-specific sites on filters or membranes.- Radioligand sticking to the assay plates or filters.- Pre-soak filter mats with a blocking agent (e.g., polyethyleneimine).- Increase the concentration of unlabeled ligand for determining non-specific binding.- Use low-binding plates.
Low Specific Binding Signal - Low receptor expression in the membrane preparation.- Degraded radioligand or membranes.- Incorrect assay buffer composition (pH, ionic strength).- Verify receptor expression levels via Western blot or another method.- Use fresh or properly stored reagents.- Optimize buffer conditions.
Poor Reproducibility - Inconsistent pipetting or washing.- Variation in incubation time or temperature.- Use calibrated pipettes and ensure consistent technique.- Maintain precise control over incubation conditions.
Protocol 2: Functional Assay - Calcium Flux

This assay measures the ability of Darusentan to block ET-1-induced increases in intracellular calcium, a key downstream signaling event of ETA receptor activation.[1]

Methodology:

  • Cell Preparation: Seed ETA-expressing cells into a black, clear-bottom microplate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of Darusentan to the wells and incubate.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader with an injection system.

    • Measure baseline fluorescence.

    • Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Immediately begin measuring fluorescence intensity over time.[3]

  • Data Analysis:

    • Determine the inhibitory effect of Darusentan by comparing the peak fluorescence signal in its presence to the control (agonist only).

    • Plot the percent inhibition against the log concentration of Darusentan and fit the data to a dose-response curve to determine the IC50 value.[3]

Troubleshooting Guide for Calcium Flux Assay

IssuePossible CauseSuggested Solution
High Background Fluorescence - Incomplete removal of the fluorescent dye after loading.- Cell death or autofluorescence.- Ensure thorough washing after dye loading.- Check cell viability and use a buffer that maintains cell health.- Use a plate reader with appropriate filter sets to minimize background.
Weak Signal or No Response to ET-1 - Low receptor expression or desensitization.- Inactive ET-1.- Problems with the fluorescent dye.- Confirm ETA receptor expression and function.- Use a fresh, validated batch of ET-1.- Ensure proper storage and handling of the calcium-sensitive dye.
Variable Response Across Wells - Uneven cell seeding.- Inconsistent dye loading or compound addition.- Ensure a uniform cell monolayer.- Use automated liquid handlers for precise additions.

Visualizations

ETA Receptor Signaling Pathway

The ETA receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.[1][8] Activation by ET-1 leads to a cascade of intracellular events resulting in physiological responses like vasoconstriction. Darusentan competitively blocks the initial binding of ET-1 to the receptor.

ETA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds & Activates Darusentan Darusentan Darusentan->ETA_Receptor Competitively Blocks Gq Gq Protein ETA_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: ETA receptor signaling pathway and the inhibitory action of Darusentan.

Experimental Workflow for Determining IC50

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of Darusentan in a cell-based functional assay.

IC50_Workflow A 1. Cell Seeding (ETA-expressing cells in microplate) C 3. Pre-incubation (Add Darusentan to cells) A->C B 2. Compound Preparation (Serial dilution of Darusentan) B->C D 4. Agonist Stimulation (Add ET-1 to all wells) C->D E 5. Signal Detection (e.g., Measure fluorescence for Ca²⁺ flux) D->E F 6. Data Analysis (Plot dose-response curve) E->F G 7. Determine IC50 Value F->G

References

How to mitigate fluid retention side effect of Darusentan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the fluid retention side effect observed during experiments with Darusentan (B1669833), a selective endothelin-A (ETA) receptor antagonist.

Troubleshooting Guides

Issue: Observation of Edema or Fluid Retention in Animal Models

Question: We are observing peripheral edema and increased body weight in our animal models treated with Darusentan. How can we confirm this is a drug-related effect and what are the potential mitigation strategies?

Answer:

  • Confirmation of Drug-Related Fluid Retention:

    • Dose-Response Relationship: Determine if the severity of edema correlates with the administered dose of Darusentan. Clinical data suggests a dose-dependent increase in fluid retention.[1][2][3]

    • Hematocrit and Hemoglobin Measurement: A decrease in hematocrit and hemoglobin levels can indicate hemodilution resulting from an increase in plasma volume, a key indicator of fluid retention.[2][4]

    • Plasma Volume Measurement: Directly measure changes in plasma volume to confirm fluid retention. Studies have shown that ETA-selective antagonists can significantly increase plasma volume.[4]

    • Body Fluid Content: Assess total body water content to quantify the extent of fluid retention.[4]

  • Potential Mitigation Strategies:

    • Co-administration of Diuretics: The fluid retention associated with Darusentan is reported to be responsive to diuretic therapy.[5][6][7] Consider the co-administration of a loop diuretic. The choice of diuretic and dosage should be optimized for your specific experimental model and goals.

    • Arginine Vasopressin (AVP) V2 Receptor Antagonism: Mechanistic studies suggest that ETA-selective antagonist-induced fluid retention is mediated, in part, by the activation of the AVP system.[4][8] Co-treatment with a V2 receptor antagonist, such as tolvaptan, has been shown to reduce hemodilution in rat models.[4]

    • ETB Receptor Co-antagonism: While Darusentan is ETA-selective, some research indicates that the unopposed stimulation of ETB receptors contributes to fluid retention.[4][8] However, it's also noted that non-specific blockade of ETB receptors at high concentrations of ETA antagonists might cause antidiuresis.[9] The use of a dual ETA/ETB antagonist might result in less fluid retention compared to a highly selective ETA antagonist.[4]

Issue: Unexpected Cardiovascular Readouts in the Presence of Fluid Retention

Question: Our cardiovascular measurements (e.g., blood pressure, cardiac output) in Darusentan-treated animals are being confounded by the fluid retention side effect. How can we dissect the direct pharmacological effects of Darusentan from the secondary effects of fluid overload?

Answer:

  • Experimental Design Considerations:

    • Diuretic Co-treatment Arm: Include an experimental arm where animals are treated with Darusentan in combination with a diuretic. This can help normalize fluid balance and isolate the direct vascular and cardiac effects of ETA receptor blockade.

    • Paired-Feeding Studies: To control for potential changes in food and water intake that might be influenced by the treatment and contribute to fluid imbalance, consider a paired-feeding study design.

    • Time-Course Analysis: Fluid retention may develop over a specific time course. Conduct detailed time-course studies to correlate the onset and progression of fluid retention with changes in cardiovascular parameters. The main fluid retention effects have been observed within the initial six weeks of treatment in clinical trials.[6][7]

  • Investigative Measurements:

    • Monitor Renal Function: Assess urine output and fractional excretion of water and sodium to understand the renal contribution to the observed fluid retention.[9]

    • Measure Plasma AVP and Aldosterone (B195564): Quantify plasma levels of arginine vasopressin and aldosterone to investigate the involvement of these hormonal systems in the fluid retention.[8]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism behind Darusentan-induced fluid retention?

A1: The fluid retention associated with Darusentan, a selective ETA receptor antagonist, is believed to be multifactorial:

  • Unopposed ETB Receptor Stimulation: Blockade of ETA receptors can lead to an accumulation of endothelin-1 (B181129) (ET-1), which then acts on the uninhibited ETB receptors. This can increase vascular permeability, leading to fluid shifting from the intravascular to the interstitial space.[8]

  • Activation of the Arginine Vasopressin (AVP) System: Vasodilation caused by ETA antagonism can lead to a secondary activation of the AVP system, promoting water reabsorption by the kidneys.[4][8]

  • Potential for Non-specific ETB Blockade at High Doses: At higher concentrations, some predominantly ETA-selective antagonists may also block ETB receptors in the kidneys. Since renal ETB receptors play a role in promoting diuresis and natriuresis, their blockade can contribute to fluid retention.[9]

Q2: Is fluid retention a class effect of all endothelin receptor antagonists (ERAs)?

A2: Yes, fluid retention and peripheral edema are recognized as class effects of ERAs.[4][10] However, the incidence and severity can vary between different ERAs. Clinical data suggests that ETA-selective antagonists may pose a greater risk of fluid overload compared to dual ETA/ETB antagonists.[4][8]

Q3: How can we quantify the extent of fluid retention in our experiments?

A3: You can quantify fluid retention through a combination of the following measurements:

  • Change in Body Weight: A simple and effective initial indicator.

  • Hematocrit and Hemoglobin: A decrease indicates hemodilution.[2][4]

  • Plasma Volume: Can be measured using techniques like Evans blue dye dilution.

  • Total Body Water: Can be assessed using methods such as bioelectrical impedance analysis or desiccation.

Q4: Are there any experimental models that are particularly useful for studying this side effect?

A4: Yes, the Brattleboro rat model, which lacks vasopressin, has been instrumental in demonstrating the role of the AVP system in ETA antagonist-induced fluid retention.[4][8] Comparing the response to Darusentan in Brattleboro rats versus wild-type strains (e.g., Wistar, Sprague-Dawley) can help elucidate the AVP-dependent component of fluid retention.

Data Presentation

Table 1: Incidence of Peripheral Edema/Fluid Retention with Darusentan in Clinical Trials

StudyDarusentan DoseIncidence of Edema/Fluid Retention in Darusentan Group (%)Incidence of Edema/Fluid Retention in Placebo Group (%)Reference(s)
DAR-31150 mg3217[2]
DAR-311100 mg3617[2]
DAR-311300 mg2917[2]
Unnamed Phase 210-300 mg (forced titration)Most common adverse event (specific % not provided)-[1][3]
Unnamed RCT50, 100, 300 mg27 (combined Darusentan groups)14[11]

Table 2: Hemodynamic and Hematological Changes Associated with Darusentan Treatment

ParameterDarusentan DoseChange from Baseline in Darusentan GroupChange from Baseline in Placebo GroupReference(s)
Hemoglobin (g/dL) 50 mg-0.92-0.19[2]
100 mg-0.93-0.19[2]
300 mg-1.08-0.19[2]
Hematocrit (%) 50 mg-2.89-0.89[2]
100 mg-2.54-0.89[2]
300 mg-2.88-0.89[2]

Experimental Protocols

Protocol 1: Assessment of Fluid Retention in a Rodent Model

Objective: To quantify the degree of fluid retention induced by Darusentan administration in rats.

Materials:

  • Darusentan

  • Vehicle control

  • Metabolic cages

  • Calibrated scale for body weight

  • Equipment for blood collection (e.g., capillary tubes for hematocrit)

  • Centrifuge

  • Hematology analyzer or microhematocrit reader

  • Optional: Evans blue dye, spectrophotometer

Methodology:

  • Acclimatization: House male Wistar rats in individual metabolic cages for at least 3 days to acclimatize.

  • Baseline Measurements:

    • Record baseline body weight daily for 3 days.

    • Collect a baseline blood sample via tail vein or saphenous vein to measure hematocrit and hemoglobin.

    • Monitor 24-hour water intake and urine output.

  • Treatment Administration:

    • Divide animals into groups: Vehicle control, and Darusentan at various doses (e.g., low, medium, high).

    • Administer Darusentan or vehicle daily via oral gavage for the desired study duration (e.g., 7-14 days).

  • Daily Monitoring:

    • Record body weight daily at the same time.

    • Measure 24-hour water intake and urine output.

  • Endpoint Measurements:

    • At the end of the treatment period, collect a final blood sample to measure hematocrit and hemoglobin.

    • (Optional) Perform a plasma volume measurement using the Evans blue dye dilution method.

  • Data Analysis:

    • Calculate the change in body weight from baseline for each group.

    • Calculate the percent change in hematocrit and hemoglobin from baseline.

    • Compare the changes between the Darusentan-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Protocol 2: Investigating the Role of the AVP System in Darusentan-Induced Fluid Retention

Objective: To determine the contribution of the arginine vasopressin (AVP) system to Darusentan-induced fluid retention.

Materials:

  • Darusentan

  • AVP V2 receptor antagonist (e.g., Tolvaptan)

  • Vehicle control

  • Wistar rats and/or Brattleboro rats

  • Equipment for blood collection and analysis of hematocrit and plasma AVP levels (ELISA kit).

Methodology:

  • Animal Groups:

    • Group 1: Wistar rats + Vehicle

    • Group 2: Wistar rats + Darusentan

    • Group 3: Wistar rats + Darusentan + Tolvaptan

    • Group 4 (Optional): Brattleboro rats + Darusentan

  • Treatment and Monitoring:

    • Administer treatments as per Protocol 1.

    • Monitor body weight and hematocrit as described above.

  • Plasma AVP Measurement:

    • At the end of the study, collect plasma from Wistar rats in Groups 1, 2, and 3.

    • Measure AVP concentration using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the changes in body weight and hematocrit in Group 2 (Darusentan alone) versus Group 3 (Darusentan + Tolvaptan) to assess the effect of V2 receptor blockade.

    • Compare the fluid retention parameters in Wistar rats treated with Darusentan (Group 2) with Brattleboro rats treated with Darusentan (Group 4) to evaluate the impact of AVP deficiency.

    • Analyze the differences in plasma AVP levels between the groups.

Mandatory Visualizations

G cluster_0 Mechanism of Darusentan-Induced Fluid Retention Darusentan Darusentan (ETA Receptor Antagonist) ETA ETA Receptor Darusentan->ETA Blocks Vasodilation Vasodilation ETA->Vasodilation Inhibition of ET-1 mediated vasoconstriction leads to ET1 Endothelin-1 (ET-1) ET1->ETA Activates ETB ETB Receptor ET1->ETB Unopposed Activation VascularPermeability Increased Vascular Permeability ETB->VascularPermeability Leads to AVP Arginine Vasopressin (AVP) System Activation Vasodilation->AVP Leads to Kidney Kidney AVP->Kidney Acts on FluidRetention Fluid Retention / Edema VascularPermeability->FluidRetention Fluid extravasation Kidney->FluidRetention Increased water reabsorption

Caption: Signaling pathway of Darusentan-induced fluid retention.

G cluster_1 Experimental Workflow for Investigating Mitigation Strategies Start Start: Observe Fluid Retention in Animal Model Confirm Confirm Drug Effect: - Dose-response - Hematocrit/Hemoglobin - Plasma Volume Start->Confirm Mitigation Select Mitigation Strategy Confirm->Mitigation Diuretic Co-administer Diuretic (e.g., Loop Diuretic) Mitigation->Diuretic AVP_Antagonist Co-administer AVP Antagonist (e.g., Tolvaptan) Mitigation->AVP_Antagonist Assess Assess Efficacy: - Monitor body weight - Measure hematocrit - Assess cardiovascular  parameters Diuretic->Assess AVP_Antagonist->Assess Analyze Analyze and Compare with Darusentan-only group Assess->Analyze

Caption: Workflow for mitigating Darusentan's fluid retention side effect.

References

Potential off-target effects of Darusentan in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Darusentan in cellular models. The focus is on addressing potential off-target effects and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How selective is Darusentan for the endothelin-A (ETA) receptor?

A1: Darusentan is a potent and highly selective ETA receptor antagonist.[1] It exhibits a significantly higher binding affinity for the human ETA receptor compared to the endothelin-B (ETB) receptor.[1][2] In vitro binding experiments have shown its selectivity for the ETA receptor to be approximately 131-fold to 1000-fold greater than for the ETB receptor.[1][3] This high selectivity is a critical feature of the compound, intended to maximize the therapeutic effects of ETA blockade while minimizing potential side effects associated with ETB antagonism.[4]

Q2: What are the known off-target effects of Darusentan?

Q3: What is the primary signaling pathway modulated by Darusentan?

A3: Darusentan competitively binds to and blocks the ETA receptor, which is a G-protein coupled receptor (GPCR).[2] The ETA receptor primarily signals through the Gq/11 family of G proteins.[1][7] Activation by the endogenous ligand, endothelin-1 (ET-1), initiates a cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7] IP3 triggers the release of stored intracellular calcium (Ca2+), a key event leading to vasoconstriction and cell proliferation.[2][5] Darusentan's antagonism at the ETA receptor inhibits this entire cascade.[1][2]

Q4: Why is selective ETA receptor antagonism, as seen with Darusentan, considered advantageous?

A4: Selective ETA antagonism is designed to block the vasoconstrictive and proliferative effects of ET-1 mediated by the ETA receptor.[2][8] The ETB receptor has a more complex role; its activation on endothelial cells can lead to vasodilation through the release of nitric oxide.[2] A non-selective antagonist that also blocks these endothelial ETB receptors could potentially counteract some of the desired therapeutic effects.[2] Therefore, the high selectivity of Darusentan for ETA over ETB is a key design feature.[2]

Quantitative Data Summary

The following tables summarize the binding affinity and selectivity of Darusentan for endothelin receptors.

Table 1: Binding Affinity of Darusentan for Endothelin Receptors

Receptor SubtypeLigandPreparationKi (nmol/L)Selectivity (ETA/ETB)Reference
Human ETADarusentanRecombinant1.4~131-fold[1][9]
Human ETBDarusentanRecombinant184[1][9]
Rat ETA(S)-DarusentanRat Aortic Vascular Smooth Muscle Cell Membranes13Not specified, but ETA is the predominant subtype (>95%)[1][6]

Note: K_i_ is the inhibition constant; a lower value indicates higher binding affinity.

Signaling Pathway and Workflow Diagrams

cluster_membrane Cell Membrane cluster_cytosol Cytosol ETAR ETA Receptor (Gq-coupled GPCR) Gq Gq Protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ET1 Endothelin-1 (ET-1) ET1->ETAR Binds & Activates Darusentan Darusentan Darusentan->ETAR Binds & Blocks SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca_release Intracellular Ca²⁺ Release SR->Ca_release Induces Response Vasoconstriction / Cell Proliferation Ca_release->Response Leads to start Start seed Seed ETA-expressing cells in microplate start->seed culture Culture overnight seed->culture load Load cells with Ca²⁺ indicator dye (e.g., Fluo-4 AM) culture->load preincubate Pre-incubate with various concentrations of Darusentan load->preincubate stimulate Stimulate with ET-1 (EC₈₀) preincubate->stimulate measure Measure fluorescence intensity (Plate Reader) stimulate->measure analyze Data Analysis: Calculate % inhibition Determine IC₅₀ value measure->analyze end End analyze->end start Unexpected Results in Darusentan Assay q1 Is the IC₅₀ value higher than expected? start->q1 q2 Is the baseline signal high or noisy? start->q2 q3 Are results inconsistent between replicates? start->q3 a1 Check: 1. Compound stability/freshness 2. ETA receptor expression 3. ET-1 concentration (use EC₈₀) 4. Assay buffer components q1->a1 Yes a2 Check: 1. Cell health and confluency 2. Dye loading/washing steps 3. Instrument settings (light exposure) q2->a2 Yes a3 Check: 1. Cell seeding consistency 2. Microplate edge effects 3. Pipetting accuracy q3->a3 Yes

References

Technical Support Center: Enhancing the Oral Bioavailability of Darusentan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Darusentan.

Frequently Asked Questions (FAQs)

Q1: What is Darusentan and its mechanism of action?

Darusentan is a selective endothelin-1 (ET-1) receptor antagonist, with a higher affinity for the endothelin type A (ETA) receptor than the type B (ETB) receptor.[1][2][3][4] By blocking the ETA receptor on vascular smooth muscle cells, Darusentan inhibits ET-1-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure.[1][2][3] ET-1 signaling through the ETA receptor is known to activate downstream pathways involving G-proteins, leading to increases in intracellular calcium and cell proliferation.[2][5][6][7]

Q2: What are the potential challenges in achieving adequate oral bioavailability with Darusentan?

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like Darusentan?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and co-solvents can improve its solubility and absorption.[10][11][12][13] These formulations can enhance gastrointestinal solubilization and may facilitate lymphatic transport.[10][14]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[15][16][17][18][19]

  • Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanoscale (nanosuspensions, nanoparticles) increases the surface area for dissolution, thereby enhancing bioavailability.[20][21][22][23]

  • Particle Size Reduction: Techniques like micronization can improve the dissolution rate by increasing the surface area of the drug particles.[24]

  • Prodrugs: Modifying the drug molecule to create a more soluble or permeable prodrug that converts to the active form in vivo.[8][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility.

Troubleshooting Guide

Problem EncounteredPossible CauseSuggested Solution
Low in vivo exposure (AUC) after oral administration. Poor aqueous solubility of Darusentan leading to dissolution rate-limited absorption.1. Formulate as a lipid-based system: Explore self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).2. Prepare an amorphous solid dispersion (ASD): Use polymers like HPMCAS or PVP to stabilize the amorphous form.3. Utilize nanotechnology: Develop a nanosuspension of Darusentan.
High variability in plasma concentrations between subjects. Food effects on drug absorption; inconsistent dissolution in the GI tract.1. Investigate food effects: Conduct fed vs. fasted bioavailability studies.2. Develop a robust formulation: Lipid-based formulations or ASDs can often mitigate food effects and provide more consistent absorption.[14]
Precipitation of the drug in the gastrointestinal tract upon dilution. Supersaturation from an enabling formulation followed by rapid precipitation.1. Incorporate precipitation inhibitors: Include polymers in the formulation (e.g., in an ASD) that can maintain a supersaturated state in the gut.[15]
Poor dose proportionality. Saturation of absorption mechanisms at higher doses.1. Enhance solubility across the dose range: Ensure the chosen formulation strategy is scalable and maintains solubility enhancement at higher drug loadings.

Experimental Protocols

Protocol 1: Development of a Darusentan-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To formulate a SMEDDS to improve the solubility and dissolution of Darusentan.

Materials:

  • Darusentan

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Methodology:

  • Solubility Studies: Determine the saturation solubility of Darusentan in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Construction of Ternary Phase Diagrams: Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the microemulsion region.

  • Formulation Preparation:

    • Dissolve Darusentan in the selected oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.

  • Characterization:

    • Droplet Size Analysis: Disperse the SMEDDS formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) and measure the droplet size using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution testing using a USP apparatus II (paddle method) in SGF and SIF to assess the drug release profile compared to the unformulated drug.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of Darusentan by Spray Drying

Objective: To prepare an ASD of Darusentan to enhance its dissolution rate.

Materials:

  • Darusentan

  • Polymer (e.g., HPMCAS-HF, PVP K30, Soluplus®)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

Methodology:

  • Polymer and Solvent Screening: Assess the miscibility of Darusentan and the selected polymer in a suitable solvent system.

  • Spray Drying Process:

    • Dissolve Darusentan and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w).

    • Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

  • Characterization:

    • Solid-State Characterization: Analyze the physical form of the spray-dried powder using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm its amorphous nature.

    • In Vitro Dissolution: Conduct dissolution studies in relevant media to compare the dissolution rate of the ASD with the crystalline drug.

Quantitative Data Summary

Table 1: Hypothetical Solubility Data for Darusentan in Various Excipients

ExcipientTypeSolubility (mg/mL) at 25°C
Water-< 0.01
Capryol 90Oil15.2
Labrafil M 1944 CSOil25.8
Cremophor ELSurfactant85.3
Kolliphor RH 40Surfactant70.1
Transcutol HPCo-surfactant150.5
PEG 400Co-surfactant120.7

Table 2: Hypothetical Dissolution Profile Comparison

Formulation% Drug Dissolved at 30 min (in SIF)
Crystalline Darusentan5%
Darusentan SMEDDS (F1)95%
Darusentan ASD (1:2 with HPMCAS)88%

Visualizations

Endothelin Receptor Signaling Pathway

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds G_Protein Gq/11 Protein ETA_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Induces Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction Darusentan Darusentan Darusentan->ETA_Receptor Inhibits

Caption: Darusentan blocks the ETA receptor, inhibiting ET-1 mediated vasoconstriction.

Experimental Workflow for SMEDDS Formulation

SMEDDS_Workflow start Start: Improve Darusentan Bioavailability solubility_screening 1. Excipient Solubility Screening (Oils, Surfactants, Co-surfactants) start->solubility_screening phase_diagram 2. Construct Ternary Phase Diagrams (Identify Microemulsion Region) solubility_screening->phase_diagram formulation 3. Prepare Darusentan-Loaded SMEDDS phase_diagram->formulation characterization 4. Characterization formulation->characterization droplet_size Droplet Size Analysis (DLS) characterization->droplet_size dissolution In Vitro Dissolution Testing characterization->dissolution optimization 5. Formulation Optimization droplet_size->optimization dissolution->optimization end End: Optimized SMEDDS Formulation optimization->end Troubleshooting_Flow start Low Oral Bioavailability of Darusentan Observed cause Identify Potential Cause start->cause solubility Poor Solubility? cause->solubility Likely permeability Poor Permeability? cause->permeability Possible metabolism High First-Pass Metabolism? cause->metabolism Possible sol_strategy Implement Solubility Enhancement Strategy solubility->sol_strategy perm_strategy Consider Permeation Enhancers or Prodrugs permeability->perm_strategy meta_strategy Investigate Co-administration with Inhibitors (Research) metabolism->meta_strategy asd Amorphous Solid Dispersion (ASD) sol_strategy->asd lipid Lipid-Based Formulation (e.g., SMEDDS) sol_strategy->lipid nano Nanotechnology (e.g., Nanosuspension) sol_strategy->nano re_evaluate Re-evaluate in vivo Performance perm_strategy->re_evaluate meta_strategy->re_evaluate asd->re_evaluate lipid->re_evaluate nano->re_evaluate

References

Darusentan Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Darusentan, a selective endothelin-A (ETA) receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to help troubleshoot inconsistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Darusentan?

Darusentan is a selective endothelin-A (ETA) receptor antagonist.[1][2] It competitively inhibits the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ETA receptor on vascular smooth muscle cells.[2][3] This blockade disrupts the downstream signaling cascade that leads to vasoconstriction and cell proliferation.[2]

Q2: How selective is Darusentan for the ETA receptor over the ETB receptor?

Darusentan exhibits a high degree of selectivity for the ETA receptor. In vitro binding assays have shown that its affinity for the human ETA receptor (Ki of 1.4 nmol/L) is approximately 131 times greater than its affinity for the ETB receptor (Ki of 184 nmol/L).[1][4]

Q3: What were the main findings from the clinical trials of Darusentan for resistant hypertension?

Early clinical trials showed that Darusentan could produce statistically significant reductions in both systolic and diastolic blood pressure in patients with resistant hypertension.[5][6][7] However, subsequent Phase III trials (DAR-312/DORADO-AC) failed to meet their primary efficacy endpoints, showing no statistically significant difference in blood pressure reduction between Darusentan and placebo.[8] This led to the discontinuation of its development for this indication.[8]

Q4: What are the known side effects of Darusentan and other endothelin receptor antagonists (ERAs)?

Common side effects associated with Darusentan and other ERAs are often related to their vasodilatory mechanism and include headache, flushing, and peripheral edema.[4][6] Fluid retention is a known class effect of ERAs.[5] While some ERAs have been associated with liver injury, clinical trials with Darusentan did not report significant increases in hepatic transaminases.[4][9]

Troubleshooting Inconsistent Experimental Results

This section addresses common issues that may lead to inconsistent or unexpected results in your Darusentan experiments.

Issue 1: Lower than expected efficacy in in vivo models of hypertension.

  • Possible Cause 1: Inadequate Dosing or Formulation.

    • Troubleshooting Steps:

      • Verify Dose: Conduct a dose-response study to determine the optimal therapeutic dose in your specific animal model.[10]

      • Formulation Check: Darusentan may have poor solubility. Ensure it is properly dissolved or suspended in the vehicle. Consider using a co-solvent or suspending agent, and prepare fresh formulations regularly.[11] Sonication or gentle heating can aid dissolution, but stability should be confirmed.[11]

  • Possible Cause 2: Animal Model Selection.

    • Troubleshooting Steps:

      • Model Appropriateness: Ensure the chosen animal model (e.g., Spontaneously Hypertensive Rat) is appropriate for studying the endothelin system's role in hypertension.[11]

      • Patient Population Heterogeneity in Clinical Trials: The failure of Darusentan in some clinical trials was attributed in part to issues with study design and patient selection.[10][12][13] Consider the specific characteristics of your animal model and how they relate to the human condition you are modeling.

Issue 2: High variability in vascular reactivity assays.

  • Possible Cause 1: Experimental Technique.

    • Troubleshooting Steps:

      • Tissue Handling: Ensure consistent and careful handling of isolated blood vessels to maintain viability.

      • Endothelium Integrity: Verify the presence or absence of a functional endothelium, as this can significantly impact the response to ET-1 and its antagonists.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting Steps:

      • Selectivity Confirmation: While Darusentan is highly selective for the ETA receptor, at very high concentrations, it may interact with other receptors.[1] Consider running a counterscreen against the ETB receptor and other relevant targets if unexpected results are observed.

      • Comparative Analysis: Compare your results with those obtained using other ERAs with different selectivity profiles (e.g., a dual ETA/ETB antagonist like Bosentan) to dissect the specific roles of each receptor subtype.[1]

Data Presentation

Table 1: On-Target Selectivity of Darusentan

ParameterValueReference
Human ETA Receptor Binding Affinity (Ki)1.4 nmol/L[4]
Human ETB Receptor Binding Affinity (Ki)184 nmol/L[4]
ETA/ETB Selectivity Ratio~131:1[1]

Table 2: Summary of Blood Pressure Reduction in a Phase II Clinical Trial of Darusentan in Resistant Hypertension

Darusentan DosePlacebo-Corrected Mean Change in Systolic BP (mmHg)P-valuePlacebo-Corrected Mean Change in Diastolic BP (mmHg)P-valueReference
150 mg/day (at 8 weeks)-7.4 ± 3.00.048-5.0 ± 1.90.003[5]
300 mg/day (at 10 weeks)-11.5 ± 3.10.015-6.3 ± 2.00.002[5]

Experimental Protocols

Protocol 1: ETA Receptor Radioligand Binding Assay

This competitive binding assay determines the inhibitory constant (Ki) of Darusentan by measuring its ability to displace a radiolabeled ligand from the ETA receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest and homogenize cells in ice-cold lysis buffer.

    • Centrifuge to remove nuclei and then pellet the cell membranes by high-speed centrifugation.

  • Competitive Binding Assay:

    • In a 96-well plate, combine assay buffer, various concentrations of Darusentan, a fixed concentration of a radiolabeled ligand (e.g., [125I]-ET-1), and the membrane preparation.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the Ki value from the IC50 value (the concentration of Darusentan that inhibits 50% of specific binding).

Protocol 2: In Vivo Blood Pressure Monitoring in a Rat Model of Hypertension

  • Animal Model: Use an established model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).[11]

  • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week.[11]

  • Baseline Measurements: Measure baseline systolic and diastolic blood pressure using telemetry or a non-invasive tail-cuff method.[11]

  • Darusentan Administration:

    • Prepare a suspension of Darusentan in a suitable vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water).[11]

    • Administer Darusentan or vehicle daily via oral gavage at a consistent time.[11]

  • Blood Pressure Monitoring: Monitor blood pressure at regular intervals throughout the study.[11]

  • Data Analysis: Compare the changes in blood pressure from baseline between the Darusentan-treated and vehicle control groups using appropriate statistical analysis.[11]

Mandatory Visualizations

G cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Gq Gq Protein ETAR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Vasoconstriction & Proliferation Ca2->Contraction Darusentan Darusentan Darusentan->ETAR

Caption: Darusentan blocks the ETA receptor, inhibiting ET-1 induced vasoconstriction.

G cluster_workflow General Experimental Workflow start Select Animal Model (e.g., SHR) acclimatize Acclimatization start->acclimatize baseline Baseline BP Measurement acclimatize->baseline randomize Randomize into Groups (Vehicle vs. Darusentan) baseline->randomize treatment Daily Oral Administration randomize->treatment monitoring Regular BP Monitoring treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for assessing Darusentan's antihypertensive effects in vivo.

References

Long-term stability of Darusentan in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Darusentan in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Darusentan and why is its solubility a concern for stability?

A1: Darusentan is a potent and selective endothelin A (ETA) receptor antagonist. It is a propanoic acid-based compound with low solubility in aqueous solutions, which can present challenges for in vitro and in vivo research. This poor aqueous solubility can lead to precipitation in buffers, inconsistent dosing, and reduced bioavailability if not handled correctly, all of which can impact the assessment of its stability.

Q2: What are the recommended solvents and storage conditions for Darusentan stock solutions?

A2: Darusentan is practically insoluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to first prepare a concentrated stock solution in 100% anhydrous DMSO. For long-term storage, this stock solution should be kept at -80°C, which can preserve its integrity for up to two years. For shorter durations, storage at -20°C for up to one year is also acceptable. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1]

Q3: My Darusentan precipitated after diluting the DMSO stock solution into my aqueous experimental buffer. What should I do?

A3: This is a common issue known as "salting out," where the compound is less soluble in the aqueous environment compared to the organic stock solvent. Here are several troubleshooting steps:

  • Lower the final concentration: The simplest approach is to reduce the final working concentration of Darusentan in your experiment.

  • Increase co-solvent concentration: If your experimental system allows, a slight increase in the final DMSO concentration (ideally kept below 0.1% for cell-based assays) can help maintain solubility.

  • Use a surfactant: Incorporating a biocompatible surfactant, such as Tween® 80, can help to prevent precipitation.

  • pH adjustment: As Darusentan is a propanoic acid derivative, the pH of your buffer can affect its solubility. A slight adjustment of the buffer's pH (if permissible for your experiment) may improve solubility.

  • Serial dilutions: Performing serial dilutions instead of a single large dilution can sometimes prevent immediate precipitation.

Q4: Are there any known degradation pathways for Darusentan?

A4: Specific degradation products of Darusentan are not extensively reported in publicly available literature. However, like other propanoic acid derivatives and compounds with ether linkages, it may be susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are necessary to identify its specific degradation pathways and products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent or unexpected experimental results with an older Darusentan solution. Degradation of Darusentan in the stock solution over time.1. Prepare a fresh stock solution of Darusentan in high-purity, anhydrous DMSO.2. Compare the performance of the fresh and old solutions in a pilot experiment.3. If degradation is suspected, verify the concentration and purity of the old solution using an analytical method like HPLC.
Precipitation observed in the solution upon thawing or dilution. The solubility limit has been exceeded in the chosen solvent or buffer. The compound is "salting out" upon addition to an aqueous medium.1. Gently warm the solution and sonicate to aid redissolution.2. Refer to the FAQ on preventing precipitation for strategies like lowering the final concentration or using surfactants.3. Prepare a fresh, less concentrated stock solution if precipitation persists.
Difficulty dissolving the Darusentan powder. Inappropriate solvent selection or insufficient mixing.1. Ensure you are using a recommended organic solvent like 100% DMSO.2. Use sonication or gentle warming to facilitate dissolution.3. Verify the quality and purity of the Darusentan powder.

Quantitative Data Summary

SolventStorage TemperatureRecommended DurationExpected Stability
DMSO-80°CUp to 2 yearsHigh
DMSO-20°CUp to 1 yearGood

Experimental Protocols

Protocol 1: Preparation of a Darusentan Stock Solution

This protocol describes the preparation of a 10 mM Darusentan stock solution in DMSO.

Materials:

  • Darusentan powder (Molecular Weight: 410.42 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous, high-purity

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the Darusentan powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of Darusentan powder in a sterile tube. For example, for 1 mL of a 10 mM solution, weigh 4.10 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, sonicate the solution for a short period to ensure complete dissolution.

  • Aliquot the stock solution into single-use amber vials to protect from light and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of Darusentan under various stress conditions.

Objective: To identify potential degradation products and pathways for Darusentan.

Methodology:

  • Preparation of Darusentan Solution: Prepare a solution of Darusentan in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the Darusentan solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the Darusentan solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the Darusentan solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the Darusentan solution at an elevated temperature (e.g., 70°C) for a specified time.

    • Photolytic Degradation: Expose the Darusentan solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Data Evaluation: Identify the formation of new peaks (degradation products) and the decrease in the peak area of the parent Darusentan peak.

Protocol 3: Example of a Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate Darusentan from its potential degradation products. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B may be necessary to resolve all components. A starting point could be 90% A / 10% B, ramping to 10% A / 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a starting point could be around the λmax of Darusentan.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."

Visualizations

G cluster_et_pathway Endothelin-1 Signaling Pathway and Darusentan's Mechanism of Action ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq11 Gq/11 Protein ETAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction Darusentan Darusentan Darusentan->ETAR Blocks

Caption: Darusentan blocks the ETA receptor, inhibiting vasoconstriction.

G cluster_workflow Experimental Workflow for Darusentan Stability Assessment prep Prepare Darusentan Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Collect Samples at Time Points stress->sample hplc Analyze via Stability-Indicating HPLC Method sample->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data report Report Stability Profile data->report

Caption: Workflow for assessing the stability of Darusentan in solution.

References

Technical Support Center: Darusentan Administration and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darusentan (B1669833). The focus is on addressing the potential for tachyphylaxis—a rapid decrease in response to the drug—with repeated administration.

Frequently Asked Questions (FAQs)

Q1: What is Darusentan and how does it work?

A1: Darusentan is a highly selective endothelin type A (ETA) receptor antagonist.[1] It works by blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to ETA receptors on vascular smooth muscle cells.[1] This inhibition disrupts the downstream signaling cascade that leads to vasoconstriction, resulting in vasodilation and a reduction in blood pressure.[1]

Q2: What is tachyphylaxis and why might it be a concern with Darusentan?

A2: Tachyphylaxis is the rapid development of tolerance to a drug after repeated administration, leading to a diminished therapeutic effect.[2] As Darusentan targets a G-protein coupled receptor (GPCR), the ETA receptor, there is a theoretical potential for tachyphylaxis to occur through mechanisms common to this receptor class, such as receptor desensitization or downregulation.[3][4] While significant tachyphylaxis has not been a prominent finding in clinical trials of Darusentan up to 14 weeks, researchers conducting longer-term studies should be aware of this possibility.

Q3: What are the potential mechanisms of tachyphylaxis for a selective ETA receptor antagonist like Darusentan?

A3: Based on general principles of GPCR pharmacology, two primary mechanisms could potentially lead to tachyphylaxis with repeated Darusentan administration:

  • Receptor Desensitization: This is a rapid process where the ETA receptor becomes uncoupled from its intracellular signaling pathway (Gq/11 protein), even in the presence of the antagonist. This can be mediated by G-protein coupled receptor kinases (GRKs) and the binding of β-arrestin.[3]

  • Receptor Downregulation: This is a longer-term process involving the internalization of ETA receptors from the cell surface, followed by their degradation.[3][5] This reduction in the number of available receptors would lead to a decreased response to Darusentan.

Q4: Has tachyphylaxis been observed in clinical trials with Darusentan?

A4: Clinical trials with Darusentan for resistant hypertension have demonstrated sustained reductions in blood pressure over treatment periods of up to 14 weeks.[6][7] For instance, in a 10-week dose-ranging study, the blood pressure lowering effect of Darusentan was maintained and even increased with dose titration.[6][7] Similarly, a Phase III trial showed statistically significant blood pressure reductions at 14 weeks. These findings suggest that clinically significant tachyphylaxis may not be a short-term concern. However, the potential for tachyphylaxis in very long-term administration has not been extensively studied.

Troubleshooting Guide

This guide is intended to help researchers identify and investigate potential tachyphylaxis in preclinical experiments involving repeated Darusentan administration.

Observed Issue Potential Cause (Tachyphylaxis-Related) Recommended Troubleshooting Steps
Diminishing antihypertensive effect of Darusentan over time in animal models.ETA receptor desensitization or downregulation.1. Confirm Dosing and Formulation: Ensure the correct dose is being administered and that the Darusentan formulation is stable. 2. Washout and Re-challenge: Institute a drug-free period (washout) and then re-administer Darusentan to see if responsiveness is restored. A restored response may suggest desensitization. 3. Increase Dose: While not a definitive solution, a temporary restoration of effect with a higher dose might indicate a degree of tolerance. 4. Examine Receptor Expression: In terminal experiments, quantify ETA receptor expression levels in target tissues (e.g., vascular smooth muscle) using techniques like Western blotting or immunohistochemistry to assess for downregulation.
Reduced in vitro vasorelaxant response to Darusentan in isolated tissues after prolonged exposure.ETA receptor desensitization in the isolated tissue preparation.1. Time-Course Experiment: Conduct experiments to determine the onset and duration of the diminished response. 2. Receptor Binding Assays: Perform radioligand binding studies to assess for changes in receptor affinity or density on cell membranes isolated from the treated tissues.
Inconsistent or variable responses to Darusentan across a cohort of experimental animals.Differential development of tachyphylaxis among individuals.1. Analyze Individual Animal Data: Instead of relying solely on group means, track the blood pressure response of each animal over time. 2. Stratify by Response: Group animals based on their response profile (e.g., sustained responders vs. those showing a diminished response) and investigate potential underlying differences.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Darusentan.

Table 1: Preclinical Data for Darusentan

Parameter Receptor Species Tissue/Cell Line Value
KiETAHuman-1.4 nM
KiETBHuman-184 nM
pA2ETARatAortic Rings8.1
Source: BenchChem[1]

Table 2: Efficacy of Darusentan in a 10-Week, Dose-Ranging Study in Patients with Resistant Hypertension

Dose Mean Change in Systolic Blood Pressure (mmHg) Mean Change in Diastolic Blood Pressure (mmHg)
150 mg-7.4-5.0
300 mg-11.5-6.3
Placebo-corrected values at week 8 (150 mg) and week 10 (300 mg). Source: Black et al., 2008.[6][7]

Table 3: Efficacy of Darusentan in a 14-Week, Phase III Study (DAR-311) in Patients with Resistant Hypertension

Dose Reduction in Mean Trough Sitting Systolic Blood Pressure (mmHg) Reduction in Mean Trough Sitting Diastolic Blood Pressure (mmHg)
Placebo8.65.3
50 mg16.510.1
100 mg18.19.9
300 mg18.110.7
Change from baseline. All Darusentan groups were statistically significant versus placebo (p<0.001).

Experimental Protocols

1. Induction of Hypertension in a Rat Model (DOCA-Salt Model)

  • Objective: To induce hypertension in rats to study the antihypertensive effects of Darusentan.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats.

    • Surgical Procedure: Perform a unilateral nephrectomy (removal of one kidney) to enhance the hypertensive response.

    • DOCA Administration: Implant a slow-release pellet of deoxycorticosterone acetate (B1210297) (DOCA).

    • Salt Loading: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

    • Blood Pressure Monitoring: Monitor blood pressure regularly using tail-cuff plethysmography or radiotelemetry to confirm the development of hypertension over several weeks.

2. Assessment of Darusentan's Functional Antagonism in Isolated Rat Aortic Rings

  • Objective: To determine the potency of Darusentan in antagonizing ET-1-induced vasoconstriction.

  • Methodology:

    • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings. The endothelium may be removed to isolate the direct effect on smooth muscle.

    • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution at 37°C, aerated with 95% O2 and 5% CO2.

    • Tension Recording: Connect the rings to an isometric force transducer to record changes in tension.

    • Incubation: Incubate the rings with varying concentrations of Darusentan for a specified period.

    • ET-1 Challenge: Construct a cumulative concentration-response curve for ET-1 in the presence of Darusentan.

    • Data Analysis: Calculate the pA2 value to quantify the potency of Darusentan as a competitive antagonist.[1]

Signaling Pathways and Experimental Workflows

ET1_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Gq11 Gq/11 ETA_Receptor->Gq11 Activates Darusentan Darusentan Darusentan->ETA_Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: Darusentan blocks the ET-1 signaling pathway, preventing vasoconstriction.

Tachyphylaxis_Mechanism Repeated_Darusentan Repeated Darusentan Administration Prolonged_Antagonism Prolonged ETA Receptor Antagonism Repeated_Darusentan->Prolonged_Antagonism Desensitization Receptor Desensitization Prolonged_Antagonism->Desensitization Downregulation Receptor Downregulation Prolonged_Antagonism->Downregulation Uncoupling Uncoupling from Gq/11 Desensitization->Uncoupling Internalization Receptor Internalization & Degradation Downregulation->Internalization Diminished_Response Diminished Vasodilatory Response (Tachyphylaxis) Uncoupling->Diminished_Response Internalization->Diminished_Response

Caption: Potential mechanisms of tachyphylaxis with repeated Darusentan administration.

Experimental_Workflow Start Start: Hypertensive Animal Model Chronic_Dosing Chronic Darusentan Administration Start->Chronic_Dosing BP_Monitoring Continuous Blood Pressure Monitoring Chronic_Dosing->BP_Monitoring Assess_Response Assess Antihypertensive Response Over Time BP_Monitoring->Assess_Response Sustained_Response Sustained Efficacy Assess_Response->Sustained_Response Yes Diminished_Response Diminished Efficacy (Potential Tachyphylaxis) Assess_Response->Diminished_Response No Terminal_Studies Terminal Studies Diminished_Response->Terminal_Studies Receptor_Analysis ETA Receptor Expression Analysis (Western Blot) Terminal_Studies->Receptor_Analysis Functional_Assay Ex Vivo Vascular Function Assays Terminal_Studies->Functional_Assay

Caption: Experimental workflow to investigate potential Darusentan-induced tachyphylaxis.

References

Validation & Comparative

Comparative Analysis of Darusentan and Bosentan in the Context of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of darusentan and bosentan, two endothelin receptor antagonists (ERAs), with a focus on their potential application in treating pulmonary arterial hypertension (PAH). While bosentan is an established therapy for PAH, darusentan has been primarily investigated for resistant hypertension. This document synthesizes available data on their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols employed in key studies.

Mechanism of Action: Selective vs. Dual Receptor Blockade

Pulmonary arterial hypertension is characterized by elevated levels of endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen. ET-1 exerts its effects through two receptor subtypes: ETA and ETB.

  • Bosentan is a dual endothelin receptor antagonist, competitively inhibiting both ETA and ETB receptors.[1][2] The blockade of ETA receptors on vascular smooth muscle cells leads to vasodilation and inhibits proliferation, addressing the core pathology of PAH.[2][3]

  • Darusentan is a selective ETA receptor antagonist.[4][5] It has a significantly higher binding affinity for the ETA receptor compared to the ETB receptor (Ki of 1.4 nmol/L for ETA vs. 184 nmol/L for ETB).[4][5] By selectively blocking the ETA receptor, darusentan aims to inhibit the vasoconstrictive and proliferative effects of ET-1.[6][7]

The primary mechanistic difference lies in their interaction with the ETB receptor. ETB receptors on endothelial cells mediate vasodilation and the clearance of ET-1, while those on smooth muscle cells contribute to vasoconstriction.[2][8] The clinical implications of selective ETA versus dual ETA/ETB blockade remain a subject of scientific investigation.

cluster_pre Precursor cluster_receptors Endothelin Receptors cluster_effects Pathophysiological Effects in PAH PreProET1 Pre-pro-ET-1 BigET1 Big ET-1 PreProET1->BigET1 ET1 Endothelin-1 (ET-1) BigET1->ET1 ECE ETA ET-A Receptor (Vascular Smooth Muscle) ET1->ETA ETB ET-B Receptor (Endothelium & Smooth Muscle) ET1->ETB Vaso Vasoconstriction ETA->Vaso Prolif Cell Proliferation ETA->Prolif ETB->Vaso Darusentan Darusentan Darusentan->ETA Selective Blockade Bosentan Bosentan Bosentan->ETA Dual Blockade Bosentan->ETB

Caption: Signaling pathway of Darusentan and Bosentan.

Clinical Efficacy and Safety Data

Direct comparative trials of darusentan and bosentan in a PAH population are not available in published literature. Bosentan's efficacy is well-documented for PAH, whereas darusentan's clinical development has focused on resistant hypertension.

Bosentan for Pulmonary Arterial Hypertension

Bosentan is approved for the treatment of PAH (WHO Group 1) to improve exercise ability and slow disease progression.[9] Clinical trials have consistently demonstrated its benefits.

Efficacy EndpointResult (Compared to Placebo)Citation(s)
6-Minute Walk Distance (6MWD) Significant increase (mean difference of +46.19 m in a meta-analysis)[10]
Mean Pulmonary Arterial Pressure (mPAP) Significant reduction (mean difference of -6.03 mm Hg in a meta-analysis)[10]
Pulmonary Vascular Resistance (PVR) Significant decrease[11]
Clinical Worsening Significantly lower incidence (Odds Ratio of 0.252)[10]
WHO Functional Class Significant improvement[10]

Table 1. Summary of Efficacy Data for Bosentan in PAH.

Safety Profile of Bosentan:

  • Common Adverse Events: Headache, respiratory tract infections, and fluid retention/edema are frequently reported.[1][9][12]

  • Serious Adverse Events: A key concern is dose-dependent hepatotoxicity, manifesting as elevated liver aminotransferases.[1][10] Regular liver function monitoring is mandatory. Anemia can also occur.[12] Due to its teratogenic risk, bosentan is contraindicated in pregnancy and requires enrollment in a Risk Evaluation and Mitigation Strategy (REMS) program for female patients.[1][9]

Darusentan for Resistant Hypertension

Clinical trials for darusentan have been conducted in patients whose blood pressure remains uncontrolled despite treatment with three or more antihypertensive agents. The data below is from this population and cannot be directly extrapolated to PAH efficacy .

Efficacy EndpointResult (Dose-dependent, Compared to Placebo)Citation(s)
Trough Sitting Systolic Blood Pressure Significant reduction (up to -11.5 mm Hg)[13][14]
Trough Sitting Diastolic Blood Pressure Significant reduction (up to -8.3 mm Hg)[4][5][13]
24-hour Ambulatory Blood Pressure Significant reduction[14]

Table 2. Summary of Efficacy Data for Darusentan in Resistant Hypertension.

Safety Profile of Darusentan:

  • Common Adverse Events: The most common adverse events reported in hypertension studies were headache, peripheral edema, and flushing, which occurred in a dose-dependent manner.[4][14] The majority of events were mild to moderate.[13]

Experimental Protocols and Trial Design

The methodologies for evaluating drugs in PAH and resistant hypertension differ, reflecting the distinct pathophysiology and clinical endpoints of each disease.

Typical Phase III Clinical Trial Protocol for a PAH Drug

The development of PAH therapies often follows a well-established clinical trial paradigm.[15][16]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[17]

  • Patient Population: Patients with a confirmed diagnosis of PAH (e.g., WHO Group 1), typically in WHO Functional Class II or III, with a baseline 6MWD within a specified range (e.g., 150-450 meters).

  • Intervention: Patients are randomized to receive the investigational drug or a matching placebo, often in addition to their background PAH therapy.[15]

  • Primary Endpoint: The most common primary endpoint has historically been the change in 6-Minute Walk Distance (6MWD) from baseline to a specified time point (e.g., 12 or 16 weeks).[16] More recently, time to clinical worsening (a composite of death, hospitalization for PAH, initiation of rescue therapy, etc.) has become a key primary endpoint.[18]

  • Secondary Endpoints: These typically include changes in hemodynamic parameters (PVR, mPAP, cardiac index), WHO Functional Class, biomarkers (e.g., NT-proBNP), and quality of life scores.[19]

  • Duration: Initial trials are often 12-16 weeks, followed by long-term extension studies to assess durability of effect and long-term safety.[17]

cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (6MWD, Hemodynamics, WHO FC) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Investigational Drug (e.g., ERA) Randomization->GroupA GroupB Placebo Randomization->GroupB FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Assessment (e.g., Change in 6MWD at Week 12) FollowUp->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis Result Study Results Analysis->Result

Caption: Typical workflow for a PAH Phase III clinical trial.

Conclusion for the Scientific Community

Bosentan, a dual ETA/ETB receptor antagonist, is a well-established oral therapy for PAH with proven efficacy in improving exercise capacity and hemodynamics.[9][10] Its use is tempered by the need for diligent safety monitoring, particularly for hepatotoxicity.[10]

Darusentan is a selective ETA receptor antagonist whose clinical efficacy has been demonstrated in the field of resistant hypertension, where it effectively lowers blood pressure.[13][14] While its mechanism of action is highly relevant to the pathophysiology of PAH, there is a lack of clinical trial data to support its efficacy or safety in this specific patient population.

The key distinction remains the receptor selectivity. Future research, including potential head-to-head trials in PAH, would be necessary to elucidate whether the selective ETA blockade of darusentan offers a different efficacy and safety profile compared to the dual blockade of bosentan in the management of pulmonary arterial hypertension.

References

Mechanism of Action: Targeting the Endothelin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Darusentan and Ambrisentan

This guide provides a detailed comparison of Darusentan and Ambrisentan, two selective endothelin receptor antagonists. While both drugs target the endothelin-A (ETA) receptor, they have been developed for different therapeutic indications, and no direct head-to-head clinical trials have been conducted. This comparison, therefore, focuses on their respective mechanisms of action, clinical efficacy in their target patient populations, and safety profiles based on available clinical trial data.

Both Darusentan and Ambrisentan are classified as endothelin receptor antagonists (ERAs). They function by selectively blocking the endothelin-A (ETA) receptor, a key component of the endothelin signaling pathway.[1][2][3] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that, upon binding to ETA receptors on vascular smooth muscle cells, triggers a cascade of events leading to vasoconstriction and cell proliferation.[1][2] By inhibiting this interaction, both drugs promote vasodilation and have antiproliferative effects.[3][4]

The selectivity for the ETA receptor over the ETB receptor is a key characteristic of these drugs. While ETA receptor activation primarily mediates vasoconstriction, ETB receptors have a dual role, including clearing circulating ET-1 and promoting the release of vasodilators.[2][5] The selective blockade of ETA receptors is intended to maximize the beneficial vasodilatory effects while preserving the clearance functions of ETB receptors.[2][3]

Endothelin_Pathway Endothelin Signaling Pathway and Antagonist Action ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor (Vascular Smooth Muscle) ET1->ETA_Receptor Binds to ETB_Receptor ETB Receptor (Endothelium & Smooth Muscle) ET1->ETB_Receptor Binds to Vasoconstriction Vasoconstriction & Proliferation ETA_Receptor->Vasoconstriction Activates Vasodilation Vasodilation & ET-1 Clearance ETB_Receptor->Vasodilation Mediates Darusentan Darusentan Darusentan->ETA_Receptor Selectively Blocks Ambrisentan Ambrisentan Ambrisentan->ETA_Receptor Selectively Blocks Darusentan_Trial_Workflow Darusentan DAR-311 Trial Workflow Screening Patient Screening (Resistant Hypertension) Randomization Randomization (n=379) Screening->Randomization Placebo Placebo Group (n=132) Randomization->Placebo Darusentan50 Darusentan 50mg (n=81) Randomization->Darusentan50 Darusentan100 Darusentan 100mg (n=81) Randomization->Darusentan100 Darusentan300 Darusentan 300mg (n=85) Randomization->Darusentan300 Treatment 14-Week Treatment Period Placebo->Treatment Darusentan50->Treatment Darusentan100->Treatment Darusentan300->Treatment Endpoint Primary Endpoint Assessment (Change in SBP and DBP) Treatment->Endpoint

References

Darusentan in Resistant Hypertension: A Comparative Guide to Placebo-Controlled Clinical Trial Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the placebo-controlled study design for clinical trials of Darusentan (B1669833), a selective endothelin-1 (B181129) (ET-1) type A (ETA) receptor antagonist investigated for the treatment of resistant hypertension. By examining key clinical trials and comparing its performance with other antihypertensive agents, this document offers valuable insights for researchers and drug development professionals in the cardiovascular field.

Efficacy of Darusentan in Placebo-Controlled Trials

Darusentan has been evaluated in several randomized, double-blind, placebo-controlled clinical trials to assess its efficacy and safety in patients with resistant hypertension, defined as uncontrolled blood pressure despite treatment with three or more antihypertensive medications, including a diuretic.

Key Phase II and III Clinical Trial Data

The clinical development of Darusentan included key studies such as the DAR-201 (Phase II) and the DORADO program (DAR-311 and DAR-312, Phase III). These trials demonstrated that Darusentan, when added to a stable background antihypertensive regimen, resulted in statistically significant reductions in both systolic and diastolic blood pressure compared to placebo.[1][2][3][4][5]

StudyPhaseNTreatment ArmsDurationKey Efficacy Endpoints (Placebo-Corrected Change from Baseline)
DAR-201 II115Darusentan (dose-titration up to 300 mg) vs. Placebo10 weeksTrough Sitting Systolic BP: -11.5 mmHg (p=0.015) Trough Sitting Diastolic BP: -6.3 mmHg (p=0.002)[1][3][4][5]
DAR-311 (DORADO) III379Darusentan (50, 100, 300 mg) vs. Placebo14 weeksTrough Sitting Systolic BP: Significant reductions across all doses (p<0.001) Trough Sitting Diastolic BP: Significant reductions across all doses (p<0.001)[2][6]
DAR-312 (DORADO-AC) III849Darusentan (titrated) vs. Placebo vs. Guanfacine14 weeks24-hour Ambulatory Systolic BP: -9 mmHg (Darusentan) vs. -2 mmHg (Placebo) (p<0.001)[7]

BP: Blood Pressure

Comparison with Other Antihypertensive Agents

While direct head-to-head trials of Darusentan against other endothelin receptor antagonists (ERAs) in resistant hypertension are limited, data from the DAR-312 study and meta-analyses allow for a comparative assessment.

Darusentan vs. Guanfacine (α2A Adrenergic Agonist)

The DAR-312 trial included an active comparator arm with Guanfacine. While the study did not meet its primary endpoint of superiority over placebo in clinic-measured blood pressure, ambulatory blood pressure monitoring revealed a significantly greater reduction in 24-hour systolic blood pressure with Darusentan compared to both placebo and Guanfacine.[7]

ParameterDarusentanGuanfacinePlacebo
Change in 24-hour Ambulatory Systolic BP -9 mmHg-4 mmHg-2 mmHg
Indirect Comparison with Other Endothelin Receptor Antagonists

Meta-analyses of ERAs in hypertension provide a basis for indirect comparison.[1][2] Studies on other ERAs, such as the dual ETA/ETB receptor antagonist Aprocitentan (B1667571), have also shown significant blood pressure reductions in patients with resistant hypertension.[8][9][10][11][12] While a direct comparative trial is lacking, the magnitude of blood pressure reduction observed with Darusentan in its clinical trials is comparable to that reported for other agents in this class.[3]

Experimental Protocols

The development and characterization of Darusentan involved specific experimental protocols to determine its mechanism of action and pharmacological properties.

Radioligand Binding Assay

This assay is crucial for determining the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of Darusentan for the ETA and ETB receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing human ETA or ETB receptors are prepared.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) is incubated with the cell membranes in the presence of varying concentrations of Darusentan.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The radioactivity of the bound ligand is measured using a scintillation counter.

  • Data Analysis: The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[13]

Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation

This assay assesses the functional antagonism of a compound by measuring its ability to block the production of a second messenger.

Objective: To evaluate the functional antagonism of Darusentan at the ETA receptor.

Methodology:

  • Cell Culture: Cells expressing the ETA receptor (e.g., vascular smooth muscle cells) are cultured.

  • Labeling: The cells are labeled with [³H]-myo-inositol.

  • Antagonist and Agonist Addition: Cells are pre-incubated with varying concentrations of Darusentan, followed by stimulation with ET-1.

  • IP Extraction: The reaction is stopped, and the accumulated inositol phosphates are extracted.

  • Quantification: The amount of [³H]-inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: The ability of Darusentan to inhibit ET-1-induced IP accumulation is determined, and an IC50 value is calculated.[13]

Signaling Pathway and Study Design Visualization

To visually represent the underlying mechanisms and trial structure, the following diagrams are provided.

cluster_study_design Placebo-Controlled Study Design for Darusentan Patient_Screening Patient Screening (Resistant Hypertension) Placebo_Run_in Single-Blind Placebo Run-in Patient_Screening->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Darusentan_Arm Darusentan Treatment (Dose Titration) Randomization->Darusentan_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Follow_up Follow-up (Efficacy & Safety Assessment) Darusentan_Arm->Follow_up Placebo_Arm->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis

Caption: A typical workflow for a placebo-controlled clinical trial of Darusentan.

cluster_signaling_pathway Darusentan Mechanism of Action ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Gq_Protein Gq Protein Activation ETAR->Gq_Protein Darusentan Darusentan Darusentan->ETAR PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Darusentan blocks the ET-1 signaling pathway, preventing vasoconstriction.

Conclusion

Placebo-controlled trials have been instrumental in defining the efficacy and safety profile of Darusentan as a potential add-on therapy for resistant hypertension. The data from these studies indicate a clinically meaningful reduction in blood pressure. While the development of Darusentan was ultimately discontinued, the insights gained from its clinical trial program, including its comparative performance and the methodologies used for its evaluation, remain valuable for the ongoing research and development of novel antihypertensive therapies, particularly those targeting the endothelin system.

References

Darusentan: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity profile of Darusentan, a selective Endothelin-A (ETA) receptor antagonist. While comprehensive public data on Darusentan's interaction with a broad panel of GPCRs is limited, this document summarizes the available on-target selectivity data and presents standardized experimental protocols for assessing GPCR cross-reactivity.

On-Target Selectivity of Darusentan

Darusentan is a potent antagonist of the ETA receptor, a GPCR involved in vasoconstriction. Its selectivity has been primarily characterized against the Endothelin-B (ETB) receptor, another closely related GPCR. The (S)-enantiomer of Darusentan is the biologically active form.[1]

Data Presentation: Binding Affinity and Selectivity

The following table summarizes the binding affinities (Ki) of Darusentan for human ETA and ETB receptors, as determined by competitive radioligand binding assays.

Receptor SubtypeLigandKi (nmol/L)Selectivity (ETB/ETA)
Human ETADarusentan1.4~131-fold
Human ETBDarusentan184
Rat ETA(S)-Darusentan13Not Applicable

Note: A lower Ki value indicates a higher binding affinity.

Cross-Reactivity with Other G-Protein Coupled Receptors

Comprehensive screening of Darusentan against a broad panel of diverse GPCRs is not publicly available. The discontinuation of its clinical development may account for the limited published data on its off-target activity.[2][3][4][5] Therefore, a direct comparison of Darusentan's cross-reactivity with other GPCRs cannot be provided at this time.

For drug development, assessing off-target activity is crucial for predicting potential adverse effects. This is typically achieved by screening the compound against a large panel of receptors, ion channels, and enzymes.

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the selectivity and cross-reactivity of a compound like Darusentan against various GPCRs.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Culture cell lines recombinantly expressing the GPCR of interest.

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

  • Wash the membrane pellet with fresh buffer and resuspend it. Determine the protein concentration using a suitable method (e.g., BCA assay).

b. Assay Procedure:

  • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound (e.g., Darusentan).

  • Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. To test for antagonist activity, the assay measures the ability of the compound to block agonist-stimulated [³⁵S]GTPγS binding.

a. Reagents and Buffers:

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: To ensure G-proteins are in their inactive state at the start of the assay.

  • [³⁵S]GTPγS (radiolabeled).

  • Unlabeled GTPγS (for determining non-specific binding).

  • Agonist for the GPCR of interest.

b. Assay Procedure:

  • In a 96-well plate, add the cell membranes, GDP, the test compound (antagonist) at various concentrations, and the specific agonist at a fixed concentration (typically its EC₈₀).

  • Pre-incubate the plate to allow the antagonist to bind to the receptor.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

c. Data Analysis:

  • Determine the agonist-stimulated [³⁵S]GTPγS binding in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition of the agonist response at each antagonist concentration.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

cAMP Accumulation Assay

This assay is used for GPCRs that couple to Gαs (stimulatory) or Gαi (inhibitory) G-proteins, which modulate the production of the second messenger cyclic AMP (cAMP). To assess antagonist activity, the assay measures the ability of the compound to block the agonist-induced change in cAMP levels.

a. Cell Preparation:

  • Plate cells expressing the target GPCR in a 96-well or 384-well plate and culture overnight.

b. Assay Procedure (for a Gαs-coupled receptor):

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add the test compound (antagonist) at various concentrations and incubate.

  • Add a specific agonist at a fixed concentration (e.g., its EC₈₀) to stimulate cAMP production.

  • Incubate for a defined period to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

c. Data Analysis:

  • Quantify the cAMP levels for each concentration of the antagonist.

  • Calculate the percentage of inhibition of the agonist-induced cAMP production.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the primary signaling pathway of Darusentan's target and a general workflow for assessing GPCR cross-reactivity.

Endothelin-A Receptor Signaling Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor (GPCR) ET1->ETAR Darusentan Darusentan Darusentan->ETAR Blocks Gq Gq/11 G-protein ETAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Vasoconstriction Cell Proliferation Ca2->Response PKC->Response

Caption: Simplified Endothelin-A receptor signaling pathway and the inhibitory action of Darusentan.

General Workflow for GPCR Cross-Reactivity Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Functional Characterization cluster_3 Selectivity Profile Compound Test Compound (e.g., Darusentan) PrimaryAssay Radioligand Binding Assay (Broad GPCR Panel @ Fixed Concentration) Compound->PrimaryAssay PrimaryResults Identify 'Hits' (% Inhibition > Threshold) PrimaryAssay->PrimaryResults SecondaryAssay Dose-Response Binding Assay (Determine Ki for 'Hit' Receptors) PrimaryResults->SecondaryAssay 'Hits' SecondaryResults Quantify Off-Target Affinity SecondaryAssay->SecondaryResults FunctionalAssay Functional Assays (e.g., GTPγS, cAMP) for Confirmed 'Hits' SecondaryResults->FunctionalAssay Confirmed Off-Targets FunctionalResults Determine Agonist/Antagonist Activity (EC50 / IC50) FunctionalAssay->FunctionalResults Profile Establish Selectivity Profile (On-Target vs. Off-Target) FunctionalResults->Profile

Caption: A typical workflow for identifying and characterizing off-target GPCR activities of a compound.

References

A Comparative Guide to the Pharmacokinetic Profiles of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of three key endothelin receptor antagonists (ERAs): bosentan (B193191), ambrisentan, and macitentan. The information presented is intended to assist researchers and drug development professionals in understanding the distinct characteristics of these compounds.

Introduction to Endothelin Receptor Antagonists

Endothelin receptor antagonists (ERAs) are a class of drugs that block the action of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide implicated in the pathogenesis of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[1][2] By inhibiting the binding of ET-1 to its receptors (ETA and ETB), ERAs lead to vasodilation and antiproliferative effects.[3] The three most widely used ERAs—bosentan, ambrisentan, and macitentan—exhibit distinct pharmacokinetic properties that influence their clinical application and side-effect profiles.[4]

Bosentan is a dual antagonist of both ETA and ETB receptors.[5] Ambrisentan is a selective ETA receptor antagonist, a characteristic that is thought to preserve the ETB-mediated clearance of ET-1 and production of vasodilators like nitric oxide.[5] Macitentan is also a dual ETA/ETB receptor antagonist but is distinguished by its high affinity and sustained receptor binding.[6][7]

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters of bosentan, ambrisentan, and macitentan, providing a basis for objective comparison.

Pharmacokinetic ParameterBosentanAmbrisentanMacitentan
Receptor Selectivity Dual ETA/ETBSelective ETADual ETA/ETB
Time to Peak (Tmax) ~3 hours[8][9]~2 hours[7]~8 hours[10]
Bioavailability (F) ~50%[8]Not known[1][7]High (estimated at 74% via PBPK modeling)[10]
Protein Binding >98% (mainly albumin)[8]~99%[1][7]>99% (mainly albumin)[10]
Volume of Distribution (Vd) ~30 L[8]-~40-50 L[1][10]
Half-life (t1/2) ~5.4 hours[8]~9 hours (effective)[1], 15 hours (terminal)[1]~16 hours[1][10]
Metabolism Hepatic (CYP2C9, CYP3A4)[8]Primarily UGTs (1A9S, 2B7S, 1A3S), minor CYP3A and CYP2C19[10]Hepatic (primarily CYP3A4)[1]
Active Metabolite(s) Yes (Ro 48-5033)[8]Yes (4-hydroxymethyl ambrisentan, minor contribution)[7]Yes (ACT-132577/aprocitentan)[1]
Elimination Biliary excretion of metabolites[8]Predominantly non-renal pathways[7]Urine (50%) and feces (24%)[1]
Drug Interactions Inducer of CYP2C9 and CYP3A4[10]Clinically relevant interaction with cyclosporine A[10]Limited drug interactions[11]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to generating the data presented, the following diagrams are provided.

Endothelin_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell cluster_endothelial_receptors Endothelial Cell Preproendothelin-1 Preproendothelin-1 Big Endothelin-1 Big Endothelin-1 Preproendothelin-1->Big Endothelin-1 ECE ECE Big Endothelin-1->ECE Endothelin-1 Endothelin-1 ECE->Endothelin-1 ETAR ETA Receptor Endothelin-1->ETAR ERAs (Bosentan, Ambrisentan, Macitentan) ETBR_SM ETB Receptor Endothelin-1->ETBR_SM ERAs (Bosentan, Macitentan) ETBR_EC ETB Receptor Endothelin-1->ETBR_EC Vasoconstriction Vasoconstriction ETAR->Vasoconstriction Proliferation Proliferation ETAR->Proliferation ETBR_SM->Vasoconstriction ETBR_SM->Proliferation Vasodilation Vasodilation ETBR_EC->Vasodilation ET-1 Clearance ET-1 Clearance ETBR_EC->ET-1 Clearance

Caption: Endothelin-1 signaling pathway and points of ERA intervention.

PK_Workflow cluster_study_conduct Clinical Study Conduct cluster_bioanalysis Bioanalytical Laboratory cluster_data_analysis Data Analysis and Modeling Dosing Drug Administration (Oral) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Analyte Extraction (e.g., Protein Precipitation, LLE, SPE) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (NCA or Compartmental Modeling) Quantification->PK_Analysis

Caption: General experimental workflow for a clinical pharmacokinetic study.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above typically follows a standardized clinical study protocol.

1. Study Design:

  • Healthy Volunteers or Patient Population: Initial pharmacokinetic studies are often conducted in healthy volunteers. Subsequent studies are performed in the target patient population (e.g., patients with PAH) to assess the drug's behavior in the disease state.[12]

  • Dosing Regimen: Subjects receive a single oral dose of the ERA. For multiple-dose pharmacokinetics, the drug is administered daily for a specified period until steady-state concentrations are achieved.[10]

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration. Frequent sampling is performed around the expected Tmax, followed by less frequent sampling during the elimination phase.[4]

2. Bioanalytical Method:

  • Sample Preparation: Blood samples are centrifuged to separate plasma. The drug and its metabolites are then extracted from the plasma using techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Quantification: The concentrations of the parent drug and its metabolites in the plasma extracts are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13][14] This technique offers high sensitivity and selectivity for accurate quantification.[14]

3. Pharmacokinetic Analysis:

  • Non-Compartmental Analysis (NCA): The plasma concentration-time data are used to calculate key pharmacokinetic parameters. NCA is a common method used to determine parameters such as Cmax, Tmax, AUC (area under the concentration-time curve), t1/2, clearance (CL), and volume of distribution (Vd).[12]

  • Compartmental Modeling: Alternatively, pharmacokinetic models can be fitted to the data to provide a more detailed description of the drug's absorption, distribution, and elimination processes.

Conclusion

Bosentan, ambrisentan, and macitentan, while all targeting the endothelin pathway, exhibit distinct pharmacokinetic profiles. These differences, particularly in terms of receptor selectivity, half-life, and metabolic pathways, have important implications for their clinical use, including dosing frequency and potential for drug-drug interactions. A thorough understanding of these profiles is crucial for the rational design of clinical trials and the optimization of therapeutic strategies in the management of diseases such as pulmonary arterial hypertension.

References

Darusentan vs. Other Antihypertensive Agents: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, this guide provides an objective, data-driven comparison of the endothelin receptor antagonist Darusentan against other classes of antihypertensive agents. The information is presented through structured data tables, detailed experimental protocols, and visualized signaling pathways to facilitate a comprehensive understanding of its performance and mechanisms.

Darusentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated for the treatment of resistant hypertension, a condition where blood pressure remains elevated despite the use of three or more antihypertensive medications.[1] By blocking the potent vasoconstrictor effects of endothelin-1 (ET-1), Darusentan offers a novel mechanism of action for managing this challenging patient population.

Mechanism of Action: Targeting the Endothelin Pathway

Darusentan exerts its antihypertensive effect by competitively inhibiting the binding of ET-1 to the ETA receptor, which is predominantly located on vascular smooth muscle cells.[2][3] This blockade disrupts the downstream signaling cascade that leads to vasoconstriction. Darusentan exhibits a high binding affinity for the human ETA receptor, with a Ki of 1.4 nmol/L, and is approximately 131-fold more selective for the ETA receptor over the ETB receptor (Ki of 184 nmol/L).[2][4][5]

dot

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds to Gq_Protein Gq Protein Activation ETA_Receptor->Gq_Protein Activates Darusentan Darusentan Darusentan->ETA_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Darusentan's Mechanism of Action

Head-to-Head Comparison: Efficacy in Resistant Hypertension

Clinical trials have evaluated Darusentan primarily as an add-on therapy for patients with resistant hypertension. The following tables summarize the key efficacy data from these trials and provide a comparison with other antihypertensive agents commonly used in this patient population. It is important to note that direct head-to-head trials between Darusentan and many of these agents are limited; therefore, some comparisons are based on data from separate studies in similar patient populations.

Table 1: Darusentan Efficacy Data in Resistant Hypertension (Placebo-Controlled)
StudyTreatment GroupNBaseline SBP (mmHg)Baseline DBP (mmHg)Change in SBP (mmHg)Change in DBP (mmHg)
DAR-311 Darusentan 50 mg81157.890.9-17.3-9.9
Darusentan 100 mg81158.791.1-18.4-10.0
Darusentan 300 mg85157.990.1-18.5-10.3
Placebo132157.590.7-8.9-5.3
Phase II Study Darusentan (up to 300 mg)77154.089.0-17.0-11.0
Placebo38153.090.0-6.0-5.0
Table 2: Comparative Efficacy of Fourth-Line Antihypertensive Agents in Resistant Hypertension
Drug ClassStudyComparatorNBaseline SBP (mmHg)Change in SBP (mmHg)
Endothelin Receptor Antagonist (Darusentan) DAR-312Guanfacine 1 mg849 (total)~150Darusentan demonstrated superiority in sitting SBP and DBP when compared to guanfacine at 14 weeks.
Mineralocorticoid Receptor Antagonist (Spironolactone) PATHWAY-2Placebo285146.6-12.1 (vs. baseline)
DoxazosinSuperior to doxazosin by 4.03 mmHg
BisoprololSuperior to bisoprolol by 4.48 mmHg
Alpha-Blocker (Doxazosin) PATHWAY-2Placebo282146.6-8.1 (vs. baseline)
Beta-Blocker (Bisoprolol) PATHWAY-2Placebo285146.6-7.6 (vs. baseline)
Centrally Acting Agent (Guanfacine) DAR-312Darusentan849 (total)~150Darusentan was superior to guanfacine in reducing SBP and DBP.

Note: Data for Darusentan vs. Guanfacine from the DAR-312 trial did not meet its primary endpoints against placebo, though superiority to guanfacine was shown.

Safety and Tolerability Profile

The safety profile of Darusentan has been evaluated in several clinical trials. The most common adverse events are related to fluid retention, a known class effect of endothelin receptor antagonists.

Table 3: Common Adverse Events with Darusentan in Resistant Hypertension (DAR-311 Study)
Adverse EventDarusentan 50 mg (n=81)Darusentan 100 mg (n=81)Darusentan 300 mg (n=85)Placebo (n=132)
Edema/Fluid Retention25%32%25%14%
Dizziness12%15%11%8%
Headache11%11%12%11%
Fatigue7%9%7%5%

Experimental Protocols

To provide a deeper understanding of the data presented, this section outlines the methodologies of key experiments and clinical trials.

Radioligand Binding Assay (Preclinical)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To determine the affinity of Darusentan for ETA and ETB receptors.

  • Materials: Cell membranes expressing human ETA or ETB receptors, radiolabeled endothelin-1 ([¹²⁵I]-ET-1), and varying concentrations of Darusentan.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of Darusentan.

    • The mixture is allowed to reach equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound membranes is measured using a gamma counter.

  • Data Analysis: The concentration of Darusentan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

dot

Start Start: Prepare Reagents Incubate Incubate cell membranes, [¹²⁵I]-ET-1, and Darusentan Start->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Measure Measure radioactivity with gamma counter Separate->Measure Analyze Calculate IC50 and Ki values Measure->Analyze End End: Determine Binding Affinity Analyze->End

Radioligand Binding Assay Workflow
DAR-311 (DORADO) Clinical Trial Protocol

  • Objective: To evaluate the efficacy and safety of Darusentan as an add-on therapy in patients with resistant hypertension.[7]

  • Study Design: A Phase III, international, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[7]

  • Patient Population: 379 patients with resistant hypertension (systolic blood pressure ≥140 mmHg, or ≥130 mmHg for patients with diabetes or chronic kidney disease) on stable doses of three or more antihypertensive drugs, including a diuretic.[7]

  • Intervention: Patients were randomized to receive once-daily oral doses of Darusentan (50 mg, 100 mg, or 300 mg) or placebo for 14 weeks.[7]

  • Primary Endpoints: Change from baseline to week 14 in trough sitting systolic and diastolic blood pressure.[7]

  • Secondary Endpoints: Change from baseline in mean 24-hour ambulatory blood pressure and the percentage of patients achieving their blood pressure goal.[7]

dot

Screening Screening & Enrollment (N=379) Randomization Randomization Screening->Randomization Placebo Placebo (n=132) Randomization->Placebo D50 Darusentan 50 mg (n=81) Randomization->D50 D100 Darusentan 100 mg (n=81) Randomization->D100 D300 Darusentan 300 mg (n=85) Randomization->D300 Treatment 14-Week Treatment Period Placebo->Treatment D50->Treatment D100->Treatment D300->Treatment Endpoint Primary Endpoint Assessment: Change in Trough Sitting BP Treatment->Endpoint

DAR-311 Clinical Trial Workflow

Concluding Remarks

Darusentan, through its selective antagonism of the ETA receptor, has demonstrated significant blood pressure-lowering effects in patients with resistant hypertension. When compared to other fourth-line treatment options, the data suggests that its efficacy is notable. However, the development of Darusentan was ultimately halted, with one of its pivotal Phase III trials (DAR-312) failing to meet its primary endpoints against placebo.[8] The most prominent side effect observed was fluid retention, a known class effect of endothelin receptor antagonists.

For researchers in antihypertensive drug development, the story of Darusentan underscores the potential of targeting the endothelin pathway while also highlighting the challenges in translating a novel mechanism into a therapy with a favorable risk-benefit profile for a broad patient population. The comprehensive data from its clinical trial program remains a valuable resource for understanding the role of endothelin in blood pressure regulation and the development of future antihypertensive therapies.

References

A Comparative Guide to the In Vitro Vasoconstriction Inhibition of Darusentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Darusentan, a selective endothelin-A (ETA) receptor antagonist, against other endothelin receptor antagonists (ERAs) in inhibiting vasoconstriction. The data presented is compiled from preclinical studies to aid in the evaluation and selection of compounds for further research and development.

Quantitative Comparison of In Vitro Vasoconstriction Inhibition

The potency of endothelin receptor antagonists is often quantified by their pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist. The following table summarizes the reported pA2 values for Darusentan and other ERAs in isolated rat aortic ring preparations, a standard preclinical model for assessing vasoconstriction.

CompoundReceptor SelectivitypA2 Value (Isolated Rat Aorta)Reference
Darusentan Selective ETA8.1 ± 0.14[1]
BosentanDual ETA/ETB7.2
AmbrisentanSelective ETANot explicitly reported in rat aorta
MacitentanDual ETA/ETBPotent inhibition observed, specific pA2 not reported[2][3][4]
SitaxsentanSelective ETANot explicitly reported in rat aorta

Note: The reproducibility of the pA2 value for Darusentan in isolated rat aorta across multiple independent studies could not be definitively established with the currently available public data. The value of 8.1 is based on a comprehensive study on the pharmacology of Darusentan.[1] For the other agents, while they are known to be potent endothelin receptor antagonists, directly comparable pA2 values in the same rat aorta model were not consistently available in the public domain, highlighting a potential data gap for direct, side-by-side potency comparisons under identical experimental conditions.

Experimental Protocols

The following is a detailed methodology for a typical in vitro vasoconstriction assay using isolated aortic rings, a common protocol for evaluating the efficacy of endothelin receptor antagonists.

Isolated Aortic Ring Vasoconstriction Assay

1. Tissue Preparation:

  • Male Sprague-Dawley rats are euthanized.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissue.

  • The vessel is cut into rings of approximately 2-3 mm in length.

  • For studies focusing on the direct effect on vascular smooth muscle, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.

2. Experimental Setup:

  • Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the aortic rings is assessed by inducing a contraction with a standard depolarizing agent, such as potassium chloride (KCl, typically 60-80 mM).

  • Following a washout period, a cumulative concentration-response curve to Endothelin-1 (ET-1) is generated to establish a baseline contractile response.

  • To assess the inhibitory effect of an antagonist, the aortic rings are pre-incubated with the antagonist (e.g., Darusentan) at various concentrations for a specified period (e.g., 30-60 minutes) before generating a new cumulative concentration-response curve to ET-1.

  • The degree of rightward shift in the ET-1 concentration-response curve in the presence of the antagonist is used to calculate the pA2 value using a Schild plot analysis.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

Caption: ET-1 signaling pathway leading to vasoconstriction and its inhibition by Darusentan.

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rat & Excise Thoracic Aorta A2 Clean Aorta & Cut into 2-3 mm Rings A1->A2 A3 (Optional) Endothelium Denudation A2->A3 B1 Mount Rings in Organ Bath (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) A3->B1 B2 Equilibrate under Resting Tension (60-90 min) B1->B2 B3 Assess Viability (KCl-induced Contraction) B2->B3 B4 Washout & Pre-incubate with Darusentan B3->B4 B5 Generate Cumulative ET-1 Concentration-Response Curve B4->B5 C1 Record Isometric Tension B5->C1 C2 Schild Plot Analysis C1->C2 C3 Determine pA2 Value C2->C3

Caption: Experimental workflow for the isolated aortic ring vasoconstriction assay.

References

Statistical analysis of Darusentan efficacy in resistant hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical analysis of the efficacy and safety of Darusentan, a selective endothelin-A (ETA) receptor antagonist, in the treatment of resistant hypertension. The data presented is compiled from pivotal Phase II and Phase III clinical trials and is intended to offer an objective comparison with other therapeutic alternatives, supported by experimental data and detailed methodologies.

Efficacy of Darusentan in Blood Pressure Reduction

Darusentan has been evaluated in a series of clinical trials to determine its efficacy as an add-on therapy for patients with resistant hypertension, defined as uncontrolled blood pressure despite treatment with at least three antihypertensive medications, including a diuretic.[1][2] The primary focus of these studies was the change in systolic and diastolic blood pressure (SBP and DBP) from baseline.

The DORADO Program: Phase III Clinical Trials

The cornerstone of Darusentan's clinical development for resistant hypertension was the DORADO (Determining the efficacy and tolerability Of Darusentan in Resistant HypertensiOn) program, which included two major Phase III trials: DAR-311 and DAR-312 (also known as DORADO-AC).[3][4]

DAR-311 (DORADO): This international, multicenter, double-blind, placebo-controlled, parallel-group study randomized 379 patients to receive once-daily doses of Darusentan (50 mg, 100 mg, or 300 mg) or a placebo for 14 weeks.[3][4]

DAR-312 (DORADO-AC): This trial was a double-blind, placebo- and active-controlled study that randomized 849 patients to receive an optimized dose of Darusentan (50 mg, 100 mg, or 300 mg), placebo, or the active comparator guanfacine (B1203898) (1 mg daily) for 14 weeks.[3][5]

The following tables summarize the key efficacy data from these pivotal trials.

Table 1: Change in Trough Sitting Systolic Blood Pressure (SBP) in the DAR-311 (DORADO) Trial

Treatment GroupMean Change from Baseline in SBP (mmHg)Placebo-Corrected Difference (mmHg)
Placebo (n=132)-8.6-
Darusentan 50 mg (n=81)-16.5-7.9
Darusentan 100 mg (n=81)-18.1-9.5
Darusentan 300 mg (n=85)-18.1-9.5

Table 2: Change in Trough Sitting Diastolic Blood Pressure (DBP) in the DAR-311 (DORADO) Trial

Treatment GroupMean Change from Baseline in DBP (mmHg)Placebo-Corrected Difference (mmHg)
Placebo (n=132)-5.3-
Darusentan 50 mg (n=81)-10.1-4.8
Darusentan 100 mg (n=81)-9.9-4.6
Darusentan 300 mg (n=85)-10.7-5.4

Table 3: Comparison of Darusentan with Placebo and Guanfacine in the DAR-312 (DORADO-AC) Trial (24-Hour Ambulatory Blood Pressure Monitoring)

Treatment GroupMean Change from Baseline in 24-Hour SBP (mmHg)
Placebo-2
Guanfacine 1 mg-4
Darusentan (Optimized Dose)-9

Safety and Tolerability Profile

The most frequently reported adverse event associated with Darusentan treatment in the clinical trials was fluid retention or peripheral edema.[1][3]

Table 4: Incidence of Peripheral Edema/Fluid Retention in the DAR-311 (DORADO) Trial

Treatment GroupIncidence of Peripheral Edema/Fluid Retention (%)
Placebo17
Darusentan 50 mg32
Darusentan 100 mg36
Darusentan 300 mg29

Experimental Protocols

The DORADO program trials were conducted with rigorous methodologies to ensure the validity of the results.

Patient Population: The studies enrolled patients aged 35 to 80 years with resistant hypertension.[2] Key inclusion criteria included a mean systolic blood pressure of ≥140 mmHg (or ≥130 mmHg for patients with diabetes or chronic kidney disease) while on stable, full doses of at least three antihypertensive drugs from different classes, one of which had to be a diuretic.[1][2] Patients with severe cardiovascular conditions, such as a recent myocardial infarction or stroke, were excluded.[2]

Study Design: Both the DAR-311 and DAR-312 trials were randomized, double-blind, multicenter studies with a 14-week treatment period.[3][4] DAR-311 was placebo-controlled, while DAR-312 included both a placebo and an active-control (guanfacine) arm.[3][4]

Blood Pressure Measurement: The primary efficacy endpoints were the change from baseline in trough sitting systolic and diastolic blood pressure, measured in a clinical setting using sphygmomanometry.[4][5] Additionally, 24-hour ambulatory blood pressure monitoring (ABPM) was utilized to provide a more comprehensive assessment of blood pressure control over a 24-hour period.[1]

Statistical Analysis: The primary analysis was performed on the intent-to-treat population, including all randomized patients who received at least one dose of the study drug. The efficacy of Darusentan was compared to placebo (and guanfacine in DAR-312) using analysis of covariance (ANCOVA), with baseline blood pressure as a covariate.

Mechanism of Action and Signaling Pathway

Darusentan is a selective antagonist of the endothelin-A (ETA) receptor.[6] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, binds to ETA receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[7] Darusentan competitively blocks this interaction, thereby promoting vasodilation and lowering blood pressure.

The signaling pathway initiated by ET-1 binding to the ETA receptor is depicted below.

ETa_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETaR Endothelin-A Receptor (ETaR) ET1->ETaR Binds to Gq Gq Protein ETaR->Gq Activates Darusentan Darusentan Darusentan->ETaR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release SR->Ca Contraction Vasoconstriction Ca->Contraction PKC->Contraction

Caption: Darusentan blocks the ET-1/ETaR signaling pathway.

Experimental Workflow of the DORADO Trials

The workflow of the DORADO clinical trials followed a structured and standardized process to ensure data quality and patient safety.

Dorado_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Placebo Run-in Period Screening->RunIn Randomization Randomization RunIn->Randomization DarusentanArm Darusentan Treatment (50, 100, or 300 mg) Randomization->DarusentanArm PlaceboArm Placebo Randomization->PlaceboArm GuanfacineArm Guanfacine (DAR-312 only) Randomization->GuanfacineArm TreatmentPeriod 14-Week Treatment Period FollowUp End-of-Study Assessment (BP Measurement, Safety Labs) TreatmentPeriod->FollowUp DataAnalysis Statistical Analysis FollowUp->DataAnalysis

Caption: Workflow of the DORADO Phase III clinical trials.

References

Darusentan in Resistant Hypertension: An Active-Controlled Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Darusentan (B1669833), a selective endothelin type A (ETA) receptor antagonist, has been investigated as a novel therapeutic agent for resistant hypertension—a condition characterized by blood pressure remaining above goal despite the use of three or more antihypertensive medications at optimal doses, including a diuretic.[1][2] This guide provides a comprehensive analysis of the active-controlled clinical trial data for darusentan, offering a comparative overview of its efficacy and safety profile against placebo and other antihypertensive agents. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development in this area.

Mechanism of Action: Targeting the Endothelin-1 (B181129) Pathway

Darusentan exerts its antihypertensive effect by selectively blocking the ETA receptor, thereby inhibiting the potent vasoconstrictor effects of endothelin-1 (ET-1).[3] ET-1, a peptide produced by vascular endothelial cells, plays a significant role in blood pressure regulation.[4] Its binding to ETA receptors on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction.[3][5] By antagonizing this interaction, darusentan promotes vasodilation and consequently lowers blood pressure.[5]

The signaling pathway initiated by ET-1 binding to the ETA receptor involves the activation of Gq/11 proteins, which in turn stimulate phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, a key step in smooth muscle contraction.[3]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Gq11 Gq/11 Protein ETAR->Gq11 Activates Darusentan Darusentan Darusentan->ETAR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to

Darusentan's Mechanism of Action.

Clinical Trial Performance: Efficacy and Safety

The clinical development of darusentan for resistant hypertension included several key Phase II and Phase III trials. The following tables summarize the quantitative data from these studies, comparing the efficacy and safety of darusentan against placebo and an active comparator.

Efficacy Data: Blood Pressure Reduction

The primary efficacy endpoints in these trials were the change from baseline in trough sitting systolic blood pressure (SBP) and diastolic blood pressure (DBP).

Table 1: Results of the DAR-311 (DORADO) Phase III Trial [1][6][7]

Treatment Group (at 14 weeks)Change in Systolic BP (mmHg)Change in Diastolic BP (mmHg)
Placebo-8.6-5.3
Darusentan 50 mg-16.5-10.1
Darusentan 100 mg-18.1-9.9
Darusentan 300 mg-18.1-10.7
All darusentan groups showed a statistically significant reduction in SBP and DBP compared to placebo (p<0.001).[1]

Table 2: Results of the DAR-312 (DORADO-AC) Phase III Trial [2][8][9]

Treatment Group (at 14 weeks)Change in Systolic BP (mmHg)Change in Diastolic BP (mmHg)
PlaceboNot Statistically Significant vs. DarusentanNot Statistically Significant vs. Darusentan
Darusentan (50, 100, or 300 mg)Superior to Guanfacine (B1203898)Superior to Guanfacine
Guanfacine 1 mg-12-6
Darusentan did not achieve its co-primary efficacy endpoints compared to placebo in this trial.[2][8] However, it did demonstrate superiority in reducing both SBP and DBP when compared to the active comparator, guanfacine.[2][8][9]

Table 3: Results of the DAR-201 Phase IIb Trial [10][11][12]

Treatment Group (at 10 weeks)Placebo-Corrected Change in Systolic BP (mmHg)Placebo-Corrected Change in Diastolic BP (mmHg)
Darusentan 300 mg-11.5 (p=0.015)-6.3 (p=0.002)
This dose-ranging study showed a dose-dependent reduction in blood pressure.[10][11]
Safety and Tolerability

The most frequently reported adverse event associated with darusentan treatment was peripheral edema/fluid retention.

Table 4: Incidence of Peripheral Edema/Fluid Retention in the DAR-311 Trial [1][6][7]

Treatment GroupPercentage of Patients
Placebo17%
Darusentan 50 mg32%
Darusentan 100 mg36%
Darusentan 300 mg29%

Discontinuation due to edema was low across the darusentan groups, ranging from 1.2% to 5.9%.[1][6] Other observed side effects included decreases in hemoglobin and hematocrit.[1][6] Liver function tests were generally comparable between the darusentan and placebo groups.[1][6]

Experimental Protocols

The clinical trials for darusentan in resistant hypertension followed rigorous, well-defined protocols to ensure the validity of the findings.

Study Design: DAR-311 and DAR-312

Both DAR-311 (DORADO) and DAR-312 (DORADO-AC) were international, multicenter, randomized, double-blind, parallel-group Phase III trials.[2][7][8] DAR-311 was a placebo-controlled study, while DAR-312 included both a placebo and an active comparator (guanfacine).[2][7][8]

Patient Population: The studies enrolled patients with resistant hypertension, defined as the failure to achieve target blood pressure despite adherence to a stable regimen of three or more antihypertensive drugs at full doses, including a diuretic.[1][2][7]

Treatment Regimen:

  • DAR-311: Patients were randomized to receive once-daily doses of darusentan (50 mg, 100 mg, or 300 mg) or placebo for 14 weeks, in addition to their existing antihypertensive medications.[7][13]

  • DAR-312: Patients were randomized to receive darusentan (titrated to an optimal dose of 50, 100, or 300 mg once daily), guanfacine (1 mg once daily), or placebo for 14 weeks.[2][8]

Endpoints: The co-primary efficacy endpoints for both trials were the change from baseline to week 14 in trough sitting systolic and diastolic blood pressure.[6][8]

Screening Patient Screening (Resistant Hypertension) Randomization Randomization Screening->Randomization Darusentan_Arm Darusentan (50, 100, or 300 mg) Randomization->Darusentan_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Active_Comparator_Arm Active Comparator (Guanfacine - DAR-312 only) Randomization->Active_Comparator_Arm Treatment_Period 14-Week Treatment Period Darusentan_Arm->Treatment_Period Placebo_Arm->Treatment_Period Active_Comparator_Arm->Treatment_Period Endpoint_Assessment Endpoint Assessment (Change in SBP & DBP) Treatment_Period->Endpoint_Assessment

Phase III Clinical Trial Workflow.
Preclinical Experimental Methods

The characterization of darusentan's mechanism of action involved several key preclinical assays.

Receptor Binding Assay:

  • Objective: To determine the binding affinity of darusentan for endothelin receptors.[3]

  • Methodology: This assay typically involves using cell membranes expressing human ETA or ETB receptors.[3] The ability of darusentan to displace a radiolabeled endothelin analog from the receptors is measured, allowing for the calculation of its inhibitory constant (Ki).[14] Darusentan has shown high selectivity for the ETA receptor over the ETB receptor.[5][15]

In Vitro Functional Assays:

  • Objective: To assess the functional antagonism of darusentan on ET-1-induced cellular responses.

  • Methodology: Cultured vascular smooth muscle cells are stimulated with ET-1 in the presence and absence of darusentan.[16][14] Downstream signaling events, such as the increase in intracellular calcium, are then measured.[16][14] These experiments have demonstrated that darusentan effectively inhibits the signaling cascade that leads to vasoconstriction.[16]

Conclusion

The clinical trial data for darusentan demonstrate its efficacy in reducing blood pressure in patients with resistant hypertension when compared to both placebo and the active comparator, guanfacine. The primary safety concern identified was a dose-related increase in peripheral edema and fluid retention. While the DAR-312 trial did not meet its primary endpoints against placebo, the collective evidence suggests that targeting the endothelin pathway with a selective ETA receptor antagonist like darusentan holds promise as a therapeutic strategy for this difficult-to-treat patient population. Further research may be warranted to optimize the risk-benefit profile and identify patient subgroups most likely to respond to this class of medication.

References

Safety Operating Guide

Safe Disposal of Darusentan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe disposal of Darusentan, a potent and selective endothelin-A receptor antagonist. The following procedures are based on general best practices for the disposal of research-grade chemical and pharmaceutical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

Hazard Identification and Waste Classification

Darusentan is an experimental drug substance and should be handled as a potentially hazardous chemical. All waste generated from its use, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.

Key Disposal Properties:

PropertyClassification & Handling Recommendation
Physical State Solid (powder)
Waste Classification Hazardous Chemical Waste
Primary Hazard Potent pharmacological activity. Handle with appropriate personal protective equipment (PPE).
Disposal Route Incineration at a licensed hazardous waste facility is the preferred method for destruction.
Container Type Use only approved, sealed, and clearly labeled hazardous waste containers. Ensure containers are compatible with the waste materials.

Step-by-Step Disposal Procedures

The proper disposal of Darusentan involves a systematic process of segregation, containment, and labeling. The following steps outline the recommended procedure for different types of waste.

2.1. Unused or Expired Darusentan (Pure Compound)

  • Do Not Attempt to Neutralize: Do not try to chemically neutralize the compound.

  • Secure Containment: Ensure the original container is tightly sealed. If the original container is compromised, place it inside a larger, leak-proof, and compatible secondary container.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "(+/-)-Darusentan"

    • Accumulation start date

    • An indication of the hazards (e.g., "Toxic," "Pharmacologically Active")

  • Storage: Store the labeled container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

2.2. Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items such as pipette tips, gloves, weigh boats, and empty vials that have come into direct contact with Darusentan.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Sharps: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container.

  • Labeling: Clearly label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "Darusentan Contaminated Labware").

  • Storage and Disposal: Store the container in the designated hazardous waste accumulation area for pickup by authorized personnel.

2.3. Contaminated Solutions

Aqueous or solvent-based solutions containing Darusentan must be handled as liquid hazardous waste.

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) carboy).

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of Darusentan.

  • Storage and Disposal: Securely cap the container and store it in a designated area with secondary containment to prevent spills. Arrange for pickup through your institution's EHS department.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments involving Darusentan.

G cluster_0 Darusentan Waste Generation cluster_1 Waste Segregation & Disposal Path start Experiment with Darusentan Complete waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure Compound, Contaminated PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Carboy liquid_waste->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Institutional EHS storage->disposal

Caption: Workflow for the segregation and disposal of Darusentan waste.

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and environmental protection.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or involves volatile solvents.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before attempting to clean up a small spill.

  • Cleanup:

    • Solid Spills: Carefully sweep or wipe up the solid material, avoiding dust generation. Place the material and all cleanup supplies into a sealed container labeled as hazardous waste.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.

Personal protective equipment for handling Darusentan, (+/-)-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guidance for Darusentan (B1669833)

Disclaimer: Specific safety data, such as a formal Material Safety Data Sheet (MSDS) for Darusentan, is not publicly available. The following guidance is based on general principles for handling potent pharmaceutical compounds and available clinical and pharmacological data. Researchers and scientists must conduct a thorough risk assessment based on their specific use case and follow all institutional and local safety protocols.

Darusentan is a selective endothelin receptor antagonist. While detailed toxicity data is limited, clinical trial information indicates potential biological effects that necessitate careful handling. This guide provides essential safety and logistical information for laboratory professionals working with Darusentan.

Health and Safety Information

Based on clinical studies, the most common adverse events associated with Darusentan are generally mild to moderate and include peripheral edema and headache.[1][2]

Summary of Clinical Observations
Adverse EventDosage GroupPercentage of Patients ReportingSeverity
Peripheral Edema/Fluid RetentionDarusentan 50 mg32%Mild to Moderate
Darusentan 100 mg36%Mild to Moderate
Darusentan 300 mg29%Mild to Moderate
Placebo17%-
Headache-Most commonly reported adverse event alongside edema-

Data compiled from clinical trial results.[3][4]

Personal Protective Equipment (PPE)

Given that Darusentan is a potent, biologically active compound, appropriate personal protective equipment should be worn at all times to prevent exposure. The following recommendations are based on general guidelines for handling hazardous drugs.[5][6][7]

Recommended PPE:

  • Gloves: Two pairs of chemotherapy-rated gloves are recommended.[5][6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A disposable, impermeable gown is preferred.[5][6]

  • Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the powder outside of a containment system), a NIOSH-approved respirator (e.g., N95 or higher) should be used.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (First Pair) Don3->Don4 Don5 5. Gloves (Second Pair over cuff) Don4->Don5 Wash1 Wash Hands Thoroughly Doff1 1. Outer Gloves Doff2 2. Gown & Inner Gloves (together) Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Wash2 Wash Hands Thoroughly Doff4->Wash2

Caption: Standard procedure for donning and doffing Personal Protective Equipment (PPE).

Handling and Storage

  • Handling: Handle Darusentan in a well-ventilated area, preferably within a certified chemical fume hood or other containment primary engineering control (C-PEC). Avoid creating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.

Spill and Disposal Plan

A spill kit should be readily available in any area where Darusentan is handled.

Chemical Spill Response Workflow

Spill_Response A SPILL DETECTED B Alert others in the area A->B C Don appropriate PPE B->C D Contain the spill (use absorbent pads/granules) C->D E Clean the spill area (work from outside in) D->E F Collect and bag waste E->F G Decontaminate the area and equipment F->G H Dispose of waste as hazardous G->H I Report the incident H->I

Caption: General workflow for responding to a chemical spill in a laboratory setting.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protective Equipment: Don the appropriate PPE as outlined above, including respiratory protection if the spill involves powder.

  • Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use absorbent pads or granules to contain it.

  • Cleanup: Carefully collect the spilled material and absorbent using appropriate tools (e.g., forceps, scoop). Work from the outside of the spill inward.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by water.

  • Disposal: All contaminated materials (absorbent, PPE, cleaning materials) must be collected in a sealed, labeled hazardous waste container.

Disposal:

Dispose of all waste containing Darusentan as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Protocols

Detailed experimental protocols for assays involving Darusentan, such as Radioligand Binding Assays and Intracellular Calcium Mobilization Assays, can be found in specialized technical guides.[8] These resources provide step-by-step methodologies for preparing reagents, conducting the assays, and analyzing the data.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.